molecular formula C8H14O2 B044984 2,2,3,3-Tetramethylcyclopropanecarboxylic acid CAS No. 15641-58-4

2,2,3,3-Tetramethylcyclopropanecarboxylic acid

Cat. No.: B044984
CAS No.: 15641-58-4
M. Wt: 142.2 g/mol
InChI Key: SFHVXKNMCGSLAR-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethylcyclopropanecarboxylic acid is a high-value synthetic building block characterized by its exceptionally sterically hindered cyclopropane ring. This structural motif, featuring four methyl groups, imparts significant kinetic stability and influences the molecule's electronic properties, making it a compound of considerable interest in medicinal chemistry, agrochemical development, and materials science. Its primary research value lies in its application as a rigid, bulky carboxylic acid precursor for the synthesis of novel analogs and complex molecular architectures. Researchers utilize this compound to introduce the constrained cyclopropane scaffold into target molecules, a strategy often employed to modulate conformational flexibility, improve metabolic stability, enhance potency, and explore structure-activity relationships (SAR). The carboxylic acid functional group provides a versatile handle for diverse derivatization, including amide coupling to create protease-resistant peptide mimics, esterification, and reduction to the corresponding aldehyde or alcohol. As a reagent, it is strictly for use in laboratory research to facilitate the discovery and development of new pharmaceutical candidates, advanced ligands, and functional materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2,3,3-tetramethylcyclopropane-1-carboxylic acid
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InChI

InChI=1S/C8H14O2/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHVXKNMCGSLAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166082
Record name 2,2,3,3-Tetramethylcyclopropanecarboxylic acid
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15641-58-4
Record name 2,2,3,3-Tetramethylcyclopropanecarboxylic acid
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Record name 2,2,3,3-Tetramethylcyclopropanecarboxylic acid
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Record name 2,2,3,3-Tetramethylcyclopropanecarboxylic acid
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Record name tetramethylcyclopropane-1-carboxylic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 15641-58-4

This technical guide provides an in-depth overview of 2,2,3,3-tetramethylcyclopropanecarboxylic acid, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a cyclic carboxylic acid featuring a sterically hindered cyclopropane ring.[1] Its unique structure imparts specific properties to molecules that incorporate this moiety. The compound is typically a white to off-white powder or crystalline solid.[1][2]

PropertyValueReference
Molecular Formula C₈H₁₄O₂[1][3]
Molecular Weight 142.20 g/mol [1]
Melting Point 120-121 °C[1][2]
Boiling Point 204.8 °C at 760 mmHg[4]
Density 0.999 g/cm³[2][4]
Flash Point 97.5 °C[4]
Water Solubility Slightly soluble[4][5]
Solubility in Organic Solvents Soluble in methanol, ethanol, and acetonitrile[4][5]
pKa 5.20 ± 0.44 (Predicted)[4]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process. A common pathway involves the formation of a cyclopropane ring followed by saponification of the corresponding ester.

Logical Workflow for Synthesis

G cluster_esterification Esterification cluster_diazotization Diazotization cluster_cyclopropanation Cyclopropanation cluster_saponification_acidification Saponification & Acidification Glycine Glycine Glycine_Ester_HCl Glycine Ester Hydrochloride Glycine->Glycine_Ester_HCl Azeotropic Dehydration Alcohol C4-C6 Alcohol (e.g., Butanol) Alcohol->Glycine_Ester_HCl HCl Conc. HCl HCl->Glycine_Ester_HCl Diazoacetate Diazoacetate Glycine_Ester_HCl->Diazoacetate Heavy Ammonia Ester_Intermediate 2,2,3,3-Tetramethylcyclopropane carboxylate Diazoacetate->Ester_Intermediate Catalyst Tetramethylethylene Tetramethylethylene Tetramethylethylene->Ester_Intermediate Final_Product 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid Ester_Intermediate->Final_Product Saponification NaOH Sodium Hydroxide NaOH->Final_Product Acid Acid (e.g., HCl) Acid->Final_Product Final_Product->Final_Product

Caption: General synthesis pathway for this compound.

Experimental Protocol: Saponification and Acidification

This protocol details the final steps in the synthesis of this compound from its ester precursor.[4]

Materials:

  • 2,2,3,3-tetramethylcyclopropane carboxylate (crude product from cyclopropanation)

  • Sodium hydroxide (NaOH)

  • 95% Ethanol

  • 15% Hydrochloric acid (HCl)

  • Water

Procedure:

  • To the crude 2,2,3,3-tetramethylcyclopropane carboxylate, add 20 g of sodium hydroxide, 105 ml of water, and 40 ml of 95% ethanol.

  • Reflux the mixture at 100°C for 8 hours to facilitate saponification.

  • After the reaction is complete, distill off the ethanol and any butanol generated during the process. The distillation temperature will be in the range of 78-99°C.

  • After distillation, add 50 ml of water to the reaction mixture.

  • At approximately 70°C, add 15% hydrochloric acid to neutralize the excess alkali and adjust the pH to 2-4. This will cause the this compound to precipitate as a white solid.

  • Cool the mixture to room temperature and filter the precipitate.

  • Wash the solid with water and dry it to obtain the final product.

This method can yield 14.5-15.5 g of this compound with a purity of over 98%.[4] A variation of this process utilizes the product itself as a phase transfer catalyst, which can increase the saponification reaction yield to over 96% and reduce the reaction time to 6 hours.[3][6]

Applications in Drug Development and Agrochemicals

Pharmaceutical Applications: A Valproic Acid Analogue

This compound is a cyclic analogue of valproic acid, a widely used antiepileptic drug.[5] Valproic acid has a complex mechanism of action that includes the potentiation of GABAergic inhibitory activity and the inhibition of histone deacetylases (HDACs).[1][2] As an inactive analogue, this compound serves as a valuable research tool to probe the mechanisms of action of valproic acid.[1] Studies on its interaction with targets like HDACs can help elucidate the structural requirements for biological activity.[1]

Potential Signaling Pathway Interactions

The study of valproic acid and its analogues points to interactions with several key signaling pathways. As a structural analogue, this compound is investigated in the context of these pathways to understand the specific molecular interactions of valproic acid.

cluster_cellular_effects Potential Cellular Targets & Pathways VPA_Analogue 2,2,3,3-Tetramethyl- cyclopropanecarboxylic Acid (Valproic Acid Analogue) HDACs Histone Deacetylases (HDACs) VPA_Analogue->HDACs Investigated for HDAC Inhibition GABA_Metabolism GABA Metabolism (e.g., GABA Transaminase) VPA_Analogue->GABA_Metabolism Comparative Studies Ion_Channels Voltage-gated Ion Channels VPA_Analogue->Ion_Channels Comparative Studies Signaling_Cascades Intracellular Signaling (e.g., GSK3, MAPK) VPA_Analogue->Signaling_Cascades Comparative Studies Gene_Expression Gene_Expression HDACs->Gene_Expression Modulates Neuronal_Inhibition Neuronal_Inhibition GABA_Metabolism->Neuronal_Inhibition Affects Neuronal_Excitability Neuronal_Excitability Ion_Channels->Neuronal_Excitability Regulates Cellular_Responses Cellular Responses (e.g., Apoptosis, Differentiation) Signaling_Cascades->Cellular_Responses Controls

Caption: Potential cellular targets for valproic acid and its analogues.

Agrochemical Applications: Intermediate for Fenpropathrin

This compound is a crucial intermediate in the synthesis of fenpropathrin, a third-generation pyrethroid insecticide and acaricide.[4][5] The synthesis involves the esterification of this compound with cyano(3-phenoxyphenyl)methanol.[5]

Safety and Handling

While specific safety and hazard information for this compound is limited, its acidic nature warrants standard precautions for handling organic acids.[1] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in an inert atmosphere at room temperature.[4]

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCPCA), also known as Fenfenchroic acid, is a synthetic monocarboxylic acid featuring a sterically hindered cyclopropane ring. Its chemical formula is C₈H₁₄O₂ and it has a molecular weight of approximately 142.20 g/mol .[1][2] This compound serves as a crucial building block in organic synthesis, particularly for creating complex molecules with specific steric and electronic properties.[2] It is recognized as an intermediate in the production of the pyrethroid pesticide fenpropathrin and is also studied as a cyclic analogue of the antiepileptic drug, Valproic Acid.[3][4] This guide provides a detailed overview of its core physicochemical properties, the experimental methods for their determination, and its synthesis pathway.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources and are essential for researchers in drug development and chemical synthesis.

PropertyValueSource
Molecular Formula C₈H₁₄O₂[1][3]
Molecular Weight 142.20 g/mol [2]
CAS Number 15641-58-4[1][3]
Appearance White to off-white powder or crystals[1][3][5]
Melting Point 120-121 °C[1][2][3]
Boiling Point 204.8 °C (at 760 mmHg)[2][3]
Density 0.999 g/cm³[2][3]
pKa (Predicted) 5.20 ± 0.44[3]
Water Solubility Slightly soluble[3][4][5]
Solubility in Organic Solvents Soluble in methanol, ethanol, acetonitrile; Slightly soluble in chloroform[3]
LogP (Predicted) 1.75 - 1.9[3][6]
Vapor Pressure 0.106 mmHg at 25°C[3]
Flash Point 97.5 °C[3]
Refractive Index 1.454[3]

Experimental Protocols

The determination of the physicochemical properties listed above relies on established analytical techniques. While specific experimental reports for this compound are not widely published, the following sections describe standard methodologies applicable to carboxylic acids.

Determination of Melting Point

The melting point is a critical indicator of purity.

  • Methodology: Capillary Melting Point Determination

    • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.

    • Apparatus: The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital temperature sensor.

    • Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

    • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has completely liquefied. For a pure substance, this range is typically narrow. The reported value of 120-121 °C indicates a high degree of purity.

Determination of pKa (Acidity Constant)

The pKa value quantifies the acidity of the carboxyl group.

  • Methodology: Potentiometric Titration [7]

    • Preparation: A precisely weighed sample of the acid is dissolved in a known volume of deionized water.[7] Due to its slight water solubility, a co-solvent like ethanol may be used. A standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH), is prepared.[7]

    • Titration: The acid solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is submerged in it.[7]

    • Data Collection: The NaOH titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[7]

    • Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from this curve as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized to its carboxylate salt.

Determination of Solubility

Solubility is measured to understand the compound's behavior in different solvent systems.

  • Methodology: Shake-Flask Method [7]

    • Equilibration: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, chloroform) in a sealed flask.

    • Agitation: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.[7]

    • Separation: The undissolved solid is removed by filtration or centrifugation.

    • Quantification: The concentration of the dissolved acid in the clear, saturated solution is determined using a suitable analytical technique, such as HPLC or titration. This concentration represents the solubility of the compound at that specific temperature. The observation of effervescence when the acid is added to a 5% aqueous solution of sodium bicarbonate can also serve as a qualitative indicator of its acidic nature and reactivity.[7]

Synthesis Pathway Visualization

This compound is commonly prepared via the saponification of its corresponding ester, followed by acidification. This two-step process is a fundamental reaction in organic chemistry.

G ester 2,2,3,3-Tetramethylcyclopropane carboxylate Ethyl Ester reflux Reflux (Saponification) ester->reflux Reactant naoh NaOH (aq) Ethanol (Co-solvent) naoh->reflux Reagent intermediate Sodium 2,2,3,3-Tetramethyl- cyclopropanecarboxylate (Salt) reflux->intermediate Forms Intermediate Salt acidification Acidification intermediate->acidification hcl HCl or H₂SO₄ (aq) hcl->acidification Acidifying Agent product 2,2,3,3-Tetramethylcyclopropane- carboxylic Acid (Product) acidification->product Precipitates

Caption: Synthesis workflow for this compound.

The synthesis begins with the hydrolysis (saponification) of an ester precursor, such as ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate, using a strong base like sodium hydroxide.[8][9] The reaction is typically heated under reflux for several hours to ensure complete conversion to the sodium carboxylate salt.[8] Following saponification, the reaction mixture is cooled and acidified with a strong acid like hydrochloric acid (HCl), which protonates the carboxylate salt, causing the final carboxylic acid product to precipitate out of the aqueous solution as a white solid.[8][9]

References

An In-depth Technical Guide to 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid: Structure, Isomerism, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,3,3-tetramethylcyclopropanecarboxylic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical structure, explores its isomerism, presents key physicochemical data, and outlines a detailed experimental protocol for its synthesis.

Core Concepts: Structural Formula and Chemical Identity

This compound is a saturated monocarboxylic acid with the molecular formula C₈H₁₄O₂.[1] Its structure is characterized by a cyclopropane ring substituted with a carboxylic acid functional group and four methyl groups. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid.[2]

The molecule's rigid, sterically hindered cyclopropane core imparts unique chemical and physical properties, making it a valuable building block in organic synthesis. It is recognized as a cyclic analogue of the antiepileptic drug valproic acid and serves as a starting material for various central nervous system (CNS)-active compounds.[3][4] Furthermore, it is a critical intermediate in the production of the pyrethroid insecticide and acaricide, fenpropathrin.[5]

Structural Representation:

A 2D representation of this compound.

Isomerism of this compound

Isomerism plays a crucial role in the chemical and biological activity of molecules. For this compound, two primary types of isomerism are pertinent: stereoisomerism and constitutional isomerism.

Stereoisomerism

The carbon atom of the cyclopropane ring to which the carboxylic acid group is attached (C1) is a chiral center. This is because it is bonded to four different groups: a hydrogen atom, the carboxylic acid group, and two distinct carbons of the cyclopropane ring (C2 and C3, each bearing two methyl groups). The presence of this chiral center means that this compound can exist as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)- and (S)-2,2,3,3-tetramethylcyclopropanecarboxylic acid. While possessing identical physical properties in a non-chiral environment, enantiomers can exhibit different biological activities due to their distinct interactions with chiral biological macromolecules such as enzymes and receptors.

Constitutional Isomerism

Constitutional isomers share the same molecular formula (C₈H₁₄O₂) but have different atomic connectivity. There are numerous constitutional isomers of this compound that are also carboxylic acids. These can be broadly categorized as:

  • Cyclic Isomers: Variations in the ring size and substituent positions. Examples include:

    • Cycloheptanecarboxylic acid[6]

    • Methylcyclohexanecarboxylic acids (e.g., 1-methylcyclohexanecarboxylic acid, 2-methylcyclohexanecarboxylic acid)

    • Ethylcyclopentanecarboxylic acids

  • Acyclic Isomers: Open-chain carboxylic acids with varying degrees of branching and unsaturation (though the parent compound is saturated). Examples include:

    • Octanoic acid

    • 2-Ethylhexanoic acid

    • Various dimethylhexanoic acids

These isomers will exhibit distinct physical and chemical properties due to their differing structures.

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₈H₁₄O₂[1][2][5]
Molecular Weight 142.20 g/mol [2]
Appearance White to off-white powder or crystals[1]
Melting Point 120-121 °C[1][3]
Boiling Point 204.8 °C (at 760 mmHg)[1][5]
Density 0.999 g/cm³[1][5]
pKa 5.20 ± 0.44 (Predicted)[4]
Water Solubility Slightly soluble[3]
Solubility in Organic Solvents Soluble in methanol and ethanol. Slightly soluble in chloroform.[3][4]
CAS Number 15641-58-4[2]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and effective method involves the saponification of the corresponding ester, such as ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate.

Synthesis via Saponification of Ethyl 2,2,3,3-Tetramethylcyclopropanecarboxylate

This protocol is based on the principle of ester hydrolysis under basic conditions, followed by acidification.

Materials and Reagents:

  • Ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized water

  • Hydrochloric acid (HCl), 15% solution

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Distillation apparatus

  • Büchner funnel and filter paper

  • Infrared dryer or vacuum oven

Procedure:

  • Reaction Setup: In a round-bottom flask, combine ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate, a 2-4 fold molar excess of sodium hydroxide, and a sufficient volume of 95% ethanol to act as a co-solvent.

  • Saponification: Heat the mixture to reflux (approximately 95-105 °C) with continuous stirring. Maintain the reflux for 8-10 hours to ensure complete hydrolysis of the ester.

  • Solvent Removal: After the saponification is complete, reconfigure the apparatus for distillation and remove the ethanol and any butanol that may have formed as a byproduct. The distillation temperature will typically be in the range of 78-99 °C.

  • Acidification: To the remaining aqueous solution, add approximately 50 mL of water. While maintaining the temperature at around 70 °C, carefully add 15% hydrochloric acid dropwise with stirring. Continue adding acid until the pH of the solution reaches 2-4. A white solid precipitate of this compound will form.

  • Isolation and Purification: Cool the mixture to room temperature to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified product using an infrared dryer or in a vacuum oven to obtain this compound as a white solid. The expected melting point of the product is approximately 118-121 °C, with a purity of >98%.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of the pesticide fenpropathrin, a key application of this compound.

Fenpropathrin_Synthesis TMCA 2,2,3,3-Tetramethylcyclo- propanecarboxylic Acid AcidChloride 2,2,3,3-Tetramethylcyclopropane carbonyl chloride TMCA->AcidChloride Acylation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->AcidChloride Fenpropathrin Fenpropathrin AcidChloride->Fenpropathrin Esterification Reagents 3-Phenoxybenzaldehyde + Sodium Cyanide (NaCN) + Triethylamine Reagents->Fenpropathrin

Caption: Synthesis of Fenpropathrin from its Carboxylic Acid Precursor.

References

In-Depth Technical Guide: Solubility of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2,3,3-tetramethylcyclopropanecarboxylic acid in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.

Core Compound Information

This compound , a derivative of cyclopropanecarboxylic acid, is a key intermediate in the synthesis of various organic compounds. It is notably used in the production of synthetic pyrethroid insecticides and as a starting material for the synthesis of compounds active in the central nervous system, being a cyclic analog of Valproic Acid[1].

PropertyValue
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
CAS Number 15641-58-4
Appearance White to off-white powder or crystals
Melting Point 120-121 °C

Solubility Profile

SolventQualitative Solubility
MethanolSoluble[1][2]
EthanolSoluble[2][3]
AcetonitrileSoluble[1][2]
N,N-DimethylformamideVery Soluble (for the acid chloride)[4]
Glacial Acetic AcidSparingly Soluble (for the acid chloride)[4]
ChloroformSlightly Soluble[1]
Hot WaterSlightly Soluble[3]
WaterPractically Insoluble/Slightly Soluble[1][4]

Experimental Protocols

General Protocol for Determining Solubility

This protocol outlines a general method for determining the equilibrium solubility of this compound in an organic solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., methanol, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for the settling of undissolved solid.

    • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a known volume of the solvent to bring the concentration within the analytical range of the chosen analytical method.

    • Analyze the concentration of this compound in the diluted samples using a validated HPLC method or another appropriate analytical technique.

  • Calculation:

    • Calculate the solubility of the compound in the solvent at the specified temperature, expressed in units such as mg/mL or g/100mL.

Synthesis and Purification Workflow

The following diagrams illustrate a typical laboratory-scale synthesis and purification workflow for this compound.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification Esterification Esterification of Glycine Diazotization Diazotization Esterification->Diazotization Glycine Ester Hydrochloride Cyclopropanation Cyclopropanation with Tetramethylethylene Diazotization->Cyclopropanation Diazoacetate Saponification Saponification of Ester Cyclopropanation->Saponification Crude Ester Acidification Acidification Saponification->Acidification Carboxylate Salt Purification Filtration & Washing Acidification->Purification Crude Product Drying Drying Purification->Drying FinalProduct Final Product Drying->FinalProduct

Caption: General synthesis workflow for this compound.

PurificationDetail Start Crude 2,2,3,3-Tetramethyl- cyclopropanecarboxylic Acid (Precipitate from Acidification) Filtration Filter the Solid Product Start->Filtration Washing Wash with Water Filtration->Washing Drying Dry the Solid Product (e.g., Infrared drying) Washing->Drying FinalProduct Pure 2,2,3,3-Tetramethyl- cyclopropanecarboxylic Acid Drying->FinalProduct

Caption: Detailed purification steps for the final product.

References

The Strategic Utility of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 2,2,3,3-Tetramethylcyclopropanecarboxylic acid, a structurally unique building block, is gaining increasing attention among researchers, scientists, and drug development professionals. Its rigid, sterically hindered cyclopropane core offers a valuable scaffold for the synthesis of a diverse range of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. This in-depth technical guide explores the synthesis, properties, and applications of this versatile compound, providing a comprehensive resource for its utilization in organic synthesis.

Introduction

This compound is a cyclic carboxylic acid characterized by a cyclopropane ring heavily substituted with four methyl groups.[1] This high degree of methylation imparts significant steric bulk and conformational rigidity, properties that are increasingly sought after in the design of novel bioactive molecules.[2] The cyclopropane ring, as the smallest cycloalkane, introduces a degree of ring strain and unique electronic properties that can profoundly influence the three-dimensional structure and biological activity of a molecule.[2] This guide will delve into the synthetic routes to access this building block, its key chemical and physical properties, and its application in the synthesis of notable compounds, including the pyrethroid insecticide fenpropathrin and its potential in the development of central nervous system (CNS)-active agents.

Physicochemical Properties

This compound is a white, crystalline powder with a melting point of 120-121 °C.[3] It is sparingly soluble in water but shows good solubility in organic solvents such as methanol, ethanol, and acetonitrile.[4] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Appearance White powder or crystals
Melting Point 120-121 °C (lit.)
Boiling Point 204.8 °C at 760 mmHg
Density 0.999 g/cm³
Solubility Slightly soluble in water; Soluble in methanol, ethanol, and acetonitrile[4]
pKa 5.20 ± 0.44 (Predicted)[3]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by the signals corresponding to the methyl groups and the methine proton on the cyclopropane ring.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Typical Values
~1.1-1.3s12H4 x CH₃
~1.5s1HCH-COOH
~12.0br s1H-COOH

Note: Specific chemical shifts can vary depending on the solvent used.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides evidence for the eight carbon atoms in the molecule.

Chemical Shift (ppm)Assignment
Typical Values
~20-304 x C H₃
~30-40C (CH₃)₂
~35-45C H-COOH
~180-185-C OOH

Note: Specific chemical shifts can vary depending on the solvent used.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the carboxylic acid functional group.[7]

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch
~2970StrongC-H stretch (alkane)
~1700StrongC=O stretch
~1460, ~1380MediumC-H bend (alkane)
~1200-1300StrongC-O stretch
~900-950BroadO-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectral data confirms the molecular weight of the compound.

m/z ValueInterpretation
142[M]⁺
127[M - CH₃]⁺
97[M - COOH]⁺

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves a multi-step synthesis starting from glycine.[8]

Experimental Protocol: Synthesis from Glycine

This synthesis involves esterification, diazotization, cyclopropanation, and saponification/acidification.[8]

Step 1: Esterification of Glycine Glycine is reacted with a C₄-C₆ linear or branched saturated fatty alcohol (e.g., n-butanol) in the presence of concentrated hydrochloric acid via azeotropic dehydration to yield the corresponding glycine ester hydrochloride.[8]

Step 2: Diazotization The glycine ester hydrochloride is then treated with a diazotizing agent, such as sodium nitrite, to form the diazoacetate.[8]

Step 3: Cyclopropanation The diazoacetate is reacted with tetramethylethylene in the presence of a catalyst to form the 2,2,3,3-tetramethylcyclopropane carboxylate ester.[8]

Step 4: Saponification and Acidification The resulting ester is saponified using sodium hydroxide in a mixture of water and ethanol.[8] The reaction mixture is heated to reflux for approximately 8 hours. After completion, the ethanol and butanol are distilled off. The remaining aqueous solution is then acidified with hydrochloric acid to a pH of 2-4 at around 70°C to precipitate the this compound as a white solid.[8] The product is then isolated by filtration, washed with water, and dried. This method has been reported to have a saponification-acidification yield of 91-94% with a product purity of >98%.[8]

G cluster_synthesis Synthesis of this compound Glycine Glycine GlycineEster Glycine Ester Hydrochloride Glycine->GlycineEster Esterification (C4-C6 Alcohol, HCl) Diazoacetate Diazoacetate GlycineEster->Diazoacetate Diazotization (NaNO2) CyclopropaneEster 2,2,3,3-Tetramethylcyclopropane Carboxylate Ester Diazoacetate->CyclopropaneEster Cyclopropanation (Tetramethylethylene, Catalyst) FinalProduct 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid CyclopropaneEster->FinalProduct Saponification (NaOH) & Acidification (HCl)

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable building block for the synthesis of a variety of target molecules.

Synthesis of Fenpropathrin

A prominent application of this acid is in the synthesis of the pyrethroid insecticide and acaricide, fenpropathrin.[3] The synthesis involves the conversion of the carboxylic acid to its acyl chloride, followed by esterification with α-cyano-3-phenoxybenzyl alcohol.

Experimental Protocol: Synthesis of Fenpropathrin

Step 1: Acyl Chloride Formation this compound is reacted with a chlorinating agent, such as thionyl chloride, to form 2,2,3,3-tetramethylcyclopropanecarbonyl chloride.[1][9] The reaction is typically carried out at a temperature between 14-50°C for 3-4 hours. Excess thionyl chloride is removed under reduced pressure.[9]

Step 2: Esterification The resulting acyl chloride is then reacted in a one-step process with a mixture of 3-phenoxybenzaldehyde, sodium cyanide, a base such as triethylamine, water, and an organic solvent to yield fenpropathrin.[1] This method provides high yields and product purity, making it suitable for industrial production.[1]

G cluster_fenpropathrin Synthesis of Fenpropathrin TMCA 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid AcylChloride 2,2,3,3-Tetramethylcyclopropanecarbonyl Chloride TMCA->AcylChloride Thionyl Chloride Fenpropathrin Fenpropathrin AcylChloride->Fenpropathrin Esterification (3-Phenoxybenzaldehyde, NaCN, Triethylamine, H2O, Solvent)

Caption: Synthetic route to Fenpropathrin.

Development of CNS-Active Compounds

This compound and its derivatives have been explored as starting materials for the synthesis of compounds with activity in the central nervous system. The rigid cyclopropane scaffold can be used to control the conformation of molecules, which is a key factor in their interaction with biological targets. Amide derivatives of this acid have been investigated for their potential as anticonvulsant agents, drawing parallels to the structurally related antiepileptic drug, valproic acid.[4] While the acid itself is considered an inactive analog of valproic acid, its derivatives, such as N-methoxy-2,2,3,3-tetramethylcyclopropane carboxamide and various urea derivatives, have been synthesized and evaluated for their therapeutic potential in treating conditions like psychotic disorders, neurodegenerative diseases, epilepsy, and pain.

Biological Signaling Pathways

The biological effects of compounds derived from this compound are of significant interest. Fenpropathrin, for instance, exerts its insecticidal action by targeting the nervous system of pests.

Mechanism of Action of Fenpropathrin

Fenpropathrin is a neurotoxin that acts on the voltage-gated sodium channels in nerve cells.[10][11] By binding to these channels, it causes them to remain open for an extended period, leading to an uncontrolled influx of sodium ions. This results in repetitive nerve impulses, a state of hyperexcitation, and ultimately, paralysis and death of the insect.[10] In non-target organisms, fenpropathrin has been shown to induce oxidative stress, which plays a crucial role in its toxicity.[12] This can lead to mitochondrial damage and trigger apoptotic pathways.[12][13]

G cluster_pathway Fenpropathrin-Induced Signaling Pathway Fenpropathrin Fenpropathrin SodiumChannels Voltage-Gated Sodium Channels Fenpropathrin->SodiumChannels Binds and prolongs opening OxidativeStress Oxidative Stress Fenpropathrin->OxidativeStress Induces in non-target organisms Hyperexcitation Hyperexcitation SodiumChannels->Hyperexcitation Uncontrolled Na+ influx Paralysis Paralysis & Death Hyperexcitation->Paralysis MitochondrialDamage Mitochondrial Damage OxidativeStress->MitochondrialDamage Apoptosis Apoptosis MitochondrialDamage->Apoptosis

Caption: Signaling pathway of Fenpropathrin.

Conclusion

This compound is a highly functionalized and sterically demanding building block with significant potential in organic synthesis. Its utility has been demonstrated in the industrial production of agrochemicals and its derivatives are being actively investigated for applications in medicinal chemistry. The detailed experimental protocols and comprehensive data presented in this guide are intended to facilitate its broader application in research and development, paving the way for the discovery of new and improved chemical entities.

References

A Technical Guide to the Potential Biological Activities of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCA) is a unique synthetic compound featuring a sterically hindered cyclopropane ring.[1][2] This rigid, three-membered carbocyclic moiety imparts distinct physicochemical properties to molecules, making TMCA a valuable building block in medicinal chemistry and agrochemical synthesis.[3][4] While TMCA itself is primarily used as a chemical intermediate, its derivatives, particularly esters and amides, have demonstrated a wide spectrum of promising biological activities.[3][5]

This technical guide provides a comprehensive overview of the current research into the biological potential of TMCA derivatives, focusing on their pharmacological and agrochemical applications. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and development in this area.

Pharmacological Activities

Derivatives of TMCA have been primarily investigated for their potential as central nervous system (CNS)-active agents, enzyme inhibitors, and therapeutics for a range of disorders.

Anticonvulsant and CNS-Active Properties

A significant area of investigation for TMCA derivatives is in the treatment of epilepsy and other neurological disorders. This interest stems from the structural similarity of TMCA to Valproic Acid (VPA), a major antiepileptic drug.[2][3] While TMCA itself is considered an inactive analog of VPA, its amide derivatives have shown significant anticonvulsant effects.[3][5]

Notably, N-methyl-tetramethylcyclopropyl carboxamide has been reported to be approximately 10 times more potent than VPA in animal models of epilepsy and exhibits a broad spectrum of activity.[5] These amide derivatives have also demonstrated superior brain penetration compared to VPA and were found to be non-teratogenic in mouse models, highlighting a potentially improved safety profile.[5] The invention of new amide derivatives of TMCA aims to develop treatments for psychotic disorders, neurodegenerative diseases, epilepsy, and pain.[5]

Table 1: Anticonvulsant Activity of Key TMCA Amide Derivatives

Compound Reported Activity Animal Model Reference
N-methyl-tetramethylcyclopropane carboxamide ~10 times more potent than Valproic Acid (VPA) Epilepsy models [5]

| Tetramethylcyclopropane carboxamide | Good anticonvulsant activity; Non-teratogenic | Mouse model |[5] |

Enzyme Inhibition

The unique, sterically bulky structure of the TMCA core makes its derivatives interesting candidates for enzyme inhibitors, where they can interact specifically with binding pockets.[1]

  • Histone Deacetylase (HDAC) Inhibition: The parent acid, TMCA, has been studied for its ability to inhibit histone deacetylases, a mechanism that is also associated with the anticancer activity of Valproic Acid. This activity contributes to its observed cytotoxicity against tumor cells.[1][2] Amide derivatives are also being explored in this context, as they may offer different binding affinities and selectivity profiles.[1]

  • Carbonic Anhydrase Inhibition: A patent has disclosed para-substituted benzene sulfonamides derived from TMCA, which were examined as inhibitors of bovine carbonic annhydrase, suggesting a potential therapeutic application in conditions where carbonic anhydrase modulation is beneficial.[5]

Agrochemical Activities

TMCA is a crucial intermediate in the synthesis of certain modern agrochemicals, particularly pyrethroid insecticides.[6][7] Its derivatives are being explored for both insecticidal and herbicidal properties.[3][4]

Insecticidal Activity

The most prominent agrochemical application of TMCA is as a key intermediate for the synthesis of fenpropathrin, a third-generation pyrethroid insecticide known for its acaricidal (mite-killing) effects.[6][7] The core cyclopropane structure is a hallmark of many pyrethroids, which are synthetic analogs of naturally occurring pyrethrins.[8][9]

Research has focused on creating novel pyrethroid esters from cyclopropane carboxylic acids to combat insect resistance.[8] For instance, (1R)-trans-(E/Z)-2,3,5,6-tetrafluorobenzyl-3-(buta-1,3-dienyl)-2,2-dimethyl cyclopropanecarboxylate, a derivative of a related cyclopropane carboxylic acid, has demonstrated high efficacy against multiple insect species.[8]

Table 2: Insecticidal Activity of Related Cyclopropane Carboxylate Esters

Compound/Derivative Class Target Insect(s) Observed Activity Reference
Fenpropathrin (a TMCA derivative) Mites and other insects Effective pesticide and acaricide [6][7]
(1R)-trans-(E/Z)-2,3,5,6-tetrafluorobenzyl-3-(buta-1,3-dienyl)-2,2-dimethyl cyclopropanecarboxylate Aedes aegypti (Yellow fever mosquito) 100% mortality [8]
Culex quinquefasciatus (House mosquito) 100% mortality [8]
Musca domestica (Housefly) 100% mortality [8]

| | Blattella germanica (Cockroach) | Complete knockdown within 15 mins |[8] |

Herbicidal Activity

The potential for TMCA derivatives in herbicidal applications has been noted, though specific examples with this exact core are less documented in the provided results.[3] However, the broader class of cyclopropane derivatives is known to possess herbicidal properties, suggesting a valid avenue for future research and synthesis of novel TMCA-based herbicides.[10]

Experimental Protocols & Methodologies

Synthesis of this compound (TMCA)

TMCA is not naturally occurring and must be synthesized.[3] Several methods exist, with the saponification of its corresponding ester being a high-yield approach.[1][6]

Protocol 1: High-Yield Synthesis of TMCA via Saponification [1][11]

  • Reaction Setup: Ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate is mixed with a 3-6 molar excess of sodium hydroxide.

  • Catalysis: The reaction product, TMCA itself, is added as a phase-transfer catalyst (2.5-10% of the ester weight).[1][11]

  • Saponification: The mixture is heated to 100-105°C for approximately 6 hours to facilitate the saponification of the ester.[1][11]

  • Acidification: After the reaction is complete, the mixture is cooled and acidified using a strong acid like hydrochloric acid or sulfuric acid to a pH that precipitates the carboxylic acid.[6]

  • Isolation: The resulting TMCA precipitate is filtered, washed, and dried. This method has reported yields exceeding 96%.[1][11]

Protocol 2: Synthesis via Cyclopropanation [6]

  • Diazoacetate Formation: Glycine is esterified with a C4-C6 alcohol in the presence of concentrated HCl. The resulting glycine ester hydrochloride is then reacted to form a diazoacetate.

  • Cyclopropanation: The diazoacetate is reacted with tetramethylethylene in the presence of a copper-based catalyst (e.g., copper sulfate) at 65-85°C.

  • Saponification and Acidification: The resulting ester is saponified with sodium hydroxide and then acidified to yield TMCA.

Synthesis of TMCA Amide Derivatives

Bioactive amides are typically synthesized from the parent carboxylic acid.

Protocol 3: General Amidation of TMCA [1]

  • Acid Activation: TMCA is first converted to a more reactive species. This can be achieved by forming an acid chloride (e.g., using thionyl chloride) or by using a peptide coupling agent (e.g., HATU).

  • Amine Reaction: The activated TMCA is then reacted with the desired amine (e.g., methylamine for N-methyl-tetramethylcyclopropyl carboxamide) or ammonia to form the corresponding amide.

  • Purification: The final product is purified using standard techniques such as crystallization or chromatography.

Biological Activity Assays
  • Anticonvulsant Activity Screening: Animal models are typically used to evaluate anticonvulsant properties. This often involves administering the test compound to rodents before inducing seizures through chemical convulsants (e.g., pentylenetetrazol) or electrical stimuli (maximal electroshock test). The ability of the compound to prevent or delay the onset of seizures is measured and compared to control groups and reference drugs like Valproic Acid.[5]

  • Insecticidal Bioassays: To determine insecticidal activity, various methods are employed. For contact toxicity, insects may be topically treated with a solution of the compound or exposed to treated surfaces. Mortality rates are recorded at specific time points (e.g., 24 or 48 hours). Knockdown effects are assessed by observing the time it takes for insects to become incapacitated upon exposure.[8]

  • Enzyme Inhibition Assays: These are typically performed in vitro. For HDAC or carbonic anhydrase inhibition, the enzyme is incubated with its substrate and varying concentrations of the inhibitor (the TMCA derivative). The rate of product formation is measured, often using a spectrophotometric or fluorometric method. From this data, an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated.[1][5]

Visualizations: Workflows and Relationships

Synthesis_Workflow

Biological_Activities cluster_pharma Pharmacological Activities cluster_agro Agrochemical Activities Core TMCA Derivatives CNS CNS Activity Core->CNS Amides Enzyme Enzyme Inhibition Core->Enzyme Amides, Sulfonamides Insect Insecticidal Core->Insect Esters Herb Herbicidal (Potential) Core->Herb Anticonvulsant Anticonvulsant CNS->Anticonvulsant Neuro Neuroprotective CNS->Neuro Antitumor Antitumor (Cytotoxic) Enzyme->Antitumor CA Carbonic Anhydrase Inhibition Enzyme->CA Pyrethroid Pyrethroid Insecticides (e.g., Fenpropathrin) Insect->Pyrethroid HDAC HDAC Inhibition Antitumor->HDAC

VPA_MoA cluster_pathway Potential Cellular Targets TMCA_Amide TMCA Amide Derivative (e.g., N-methyl-TMCA-carboxamide) Analogy Structural Analogy TMCA_Amide->Analogy VPA Valproic Acid (VPA) VPA->Analogy Inhibition Inhibition Analogy->Inhibition Modulation Modulation Analogy->Modulation HDAC Histone Deacetylases (HDACs) Effect Anticonvulsant Effect HDAC->Effect (Antitumor) GABA GABAergic System (e.g., GABA-T) GABA->Effect Inhibition->HDAC Modulation->GABA

References

2,2,3,3-Tetramethylcyclopropanecarboxylic Acid: A Valproic Acid Analog Explored

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Valproic acid (VPA), a branched-chain carboxylic acid, has been a cornerstone in the treatment of epilepsy and bipolar disorder for decades. Its therapeutic efficacy is, however, shadowed by significant adverse effects, including hepatotoxicity and teratogenicity.[1][2] This has spurred extensive research into the development of structural analogs of VPA with the aim of improving its therapeutic index by enhancing potency and reducing toxicity.[1] One such analog is 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA), a cyclopropyl analog of VPA.[1] This technical guide provides a comprehensive overview of TMCA, summarizing its synthesis, pharmacological properties in comparison to VPA, and what is known about its mechanism of action. This document is intended to serve as a resource for researchers and professionals in the field of drug development.

Physicochemical Properties

TMCA is a white crystalline solid with a molecular weight of 142.20 g/mol .[3] It is soluble in organic solvents like methanol, ethanol, and acetonitrile, and slightly soluble in water.[3][4] A detailed comparison of the physicochemical properties of TMCA and VPA is presented in Table 1.

Table 1: Physicochemical Properties of TMCA and Valproic Acid

PropertyThis compound (TMCA)Valproic Acid (VPA)
Molecular Formula C₈H₁₄O₂C₈H₁₆O₂
Molecular Weight 142.20 g/mol [3]144.21 g/mol
CAS Number 15641-58-4[3]99-66-1
Appearance White powder or crystals[3][4]Colorless liquid
Melting Point 120-121 °C[3][4]-
Boiling Point 204.8 °C at 760 mmHg[3]222 °C at 760 mmHg
Solubility Soluble in methanol, ethanol, acetonitrile; slightly soluble in water[3][4]Miscible with organic solvents; slightly soluble in water

Synthesis of this compound

The synthesis of TMCA is primarily achieved through the cyclopropanation of 2,3-dimethyl-2-butene with a diazoacetate, followed by saponification of the resulting ester.

Experimental Protocol: Synthesis of TMCA

Step 1: Cyclopropanation of 2,3-Dimethyl-2-butene

This step involves the reaction of an excess of 2,3-dimethyl-2-butene with ethyl diazoacetate in the presence of a copper catalyst to form ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate.[5]

  • Materials: 2,3-dimethyl-2-butene, ethyl diazoacetate, copper sulfate (or other copper-based catalyst), and a suitable solvent (e.g., the excess alkene itself or an inert solvent).

  • Procedure:

    • To a reaction flask equipped with a reflux condenser and a dropping funnel, add 2,3-dimethyl-2-butene and the copper catalyst.

    • Heat the mixture to a suitable temperature (e.g., 65-85 °C).[5]

    • Slowly add ethyl diazoacetate to the reaction mixture from the dropping funnel. The addition rate should be controlled to maintain a steady evolution of nitrogen gas.

    • After the addition is complete, continue to heat the mixture for a specified period to ensure the reaction goes to completion.

    • Cool the reaction mixture and remove the excess 2,3-dimethyl-2-butene and solvent by distillation. The crude ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate can be purified by vacuum distillation.

Step 2: Saponification of Ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate

The ester is then hydrolyzed to the carboxylic acid using a strong base.[5][6]

  • Materials: Ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate, sodium hydroxide (NaOH), ethanol, and water.

  • Procedure:

    • In a round-bottom flask, dissolve ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

    • Heat the mixture at reflux (e.g., 95-105 °C) for several hours (e.g., 6-12 hours) to effect saponification.[5][6]

    • After the reaction is complete, distill off the ethanol.

    • Cool the remaining aqueous solution and acidify it with a mineral acid (e.g., hydrochloric acid) to a pH of 2-4.[5]

    • The TMCA will precipitate as a white solid.

    • Collect the solid by filtration, wash it with cold water, and dry it to obtain the final product. The purity can be checked by melting point determination and spectroscopic methods.

Synthesis_Workflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Saponification A 2,3-Dimethyl-2-butene D Ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate A->D Reaction B Ethyl Diazoacetate B->D Reaction C Copper Catalyst C->D Reaction E Sodium Hydroxide, Ethanol, Water G This compound (TMCA) D->G Saponification & Acidification F Acidification (e.g., HCl)

Synthesis workflow for TMCA.

Pharmacological Profile

Anticonvulsant Activity

Direct quantitative data on the anticonvulsant activity of TMCA is limited, with some sources describing it as having weak anticonvulsant activity compared to VPA or being an inactive analog.[1][7] However, its amide derivatives, 2,2,3,3-tetramethylcyclopropanecarboxamide (TMCD) and N-methyl-2,2,3,3-tetramethylcyclopropanecarboxamide (M-TMCD), have demonstrated significant anticonvulsant properties.

Note: The following data pertains to the amide derivatives of TMCA, not TMCA itself.

Table 2: Anticonvulsant Activity of TMCA Amide Derivatives in Rodent Models

CompoundAnimal ModelTestED₅₀ (mg/kg)
M-TMCD MiceMES99
scPTZ39
TMCD MicescPTZ57
Valproic Acid MiceMES~250-300
scPTZ~150-200

ED₅₀: Median Effective Dose. MES: Maximal Electroshock. scPTZ: subcutaneous Pentylenetetrazole.

Antiallodynic Activity

In contrast to its reported weak anticonvulsant effects, TMCA has shown enhanced antiallodynic activity compared to VPA in a spinal nerve ligation (SNL) model in mice, a model for neuropathic pain.[1]

Table 3: Comparative Antiallodynic Activity of TMCA and VPA

CompoundAnimal ModelED₅₀ (mg/kg)
TMCA SNL Mice (Tactile Allodynia)181
Valproic Acid SNL Mice (Tactile Allodynia)269

ED₅₀: Median Effective Dose. SNL: Spinal Nerve Ligation.

Mechanism of Action: A Comparison with Valproic Acid

The precise mechanism of action for TMCA is not well-elucidated. It is often considered an inactive analog, with its amide derivatives acting as prodrugs. However, its superior antiallodynic activity suggests it may possess intrinsic biological activity. To provide context, the multifaceted mechanism of VPA is summarized below. It is plausible that TMCA may interact with some of these same targets, albeit with different affinities.

Valproic Acid's Mechanisms of Action

VPA's therapeutic effects are attributed to its influence on multiple molecular targets:

  • Enhancement of GABAergic Neurotransmission: VPA increases the concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain. It achieves this by inhibiting GABA transaminase, the enzyme responsible for GABA degradation.

  • Inhibition of Voltage-Gated Ion Channels: VPA blocks voltage-gated sodium channels and T-type calcium channels, which reduces neuronal excitability.

  • Histone Deacetylase (HDAC) Inhibition: VPA is a known inhibitor of HDACs, particularly class I and IIa. This leads to hyperacetylation of histones, altering gene expression. This mechanism is thought to contribute to its mood-stabilizing and anticancer properties.

  • Modulation of Signaling Pathways: VPA influences several intracellular signaling cascades, including the MAPK/ERK pathway, the GSK3β pathway, and the Wnt/β-catenin pathway.

VPA_MoA cluster_gaba GABAergic System cluster_channels Ion Channels cluster_hdac Epigenetic Regulation cluster_signaling Signaling Pathways VPA Valproic Acid GABA_T GABA Transaminase VPA->GABA_T Inhibits Na_Channel Voltage-gated Na+ Channels VPA->Na_Channel Blocks Ca_Channel T-type Ca2+ Channels VPA->Ca_Channel Blocks HDAC HDACs VPA->HDAC Inhibits MAPK_ERK MAPK/ERK VPA->MAPK_ERK Modulates GSK3b GSK3β VPA->GSK3b Modulates Wnt_beta_catenin Wnt/β-catenin VPA->Wnt_beta_catenin Modulates GABA ↑ GABA Levels GABA_T->GABA Regulates Histones Histone Hyperacetylation HDAC->Histones Deacetylates Gene_Expression Altered Gene Expression Histones->Gene_Expression

Overview of Valproic Acid's multifaceted mechanism of action.

Note: There is currently no direct evidence to suggest that TMCA interacts with these pathways in the same manner as VPA. Further research is required to elucidate the specific molecular targets of TMCA.

Toxicity Profile

There is a lack of direct comparative studies on the hepatotoxicity and teratogenicity of TMCA versus VPA. However, studies on the amide derivatives of TMCA suggest a potentially improved safety profile. For instance, TMCD has been reported to have lesser teratogenicity in mice embryos compared to VPA.[1]

Experimental Protocols for Pharmacological Evaluation

Maximal Electroshock (MES) Test

This is a preclinical model for generalized tonic-clonic seizures.

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Procedure:

    • Administer the test compound (e.g., TMCA or VPA) to the animal (typically a mouse or rat) at a predetermined time before the test.

    • Apply a drop of a topical anesthetic/electrolyte solution to the animal's corneas.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s in mice) via the corneal electrodes.[3]

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

    • The absence of the tonic hindlimb extension is considered protection.

    • The ED₅₀ is calculated as the dose that protects 50% of the animals from the seizure.

MES_Test_Workflow A Administer Test Compound B Apply Corneal Anesthetic/Electrolyte A->B C Deliver Electrical Stimulus B->C D Observe for Tonic Hindlimb Extension C->D E Protection (Absence of Extension) D->E Yes F No Protection (Presence of Extension) D->F No

Workflow for the Maximal Electroshock (MES) test.
Subcutaneous Pentylenetetrazole (scPTZ) Test

This model is used to evaluate potential efficacy against absence and/or myoclonic seizures.

  • Materials: Pentylenetetrazole (PTZ) solution.

  • Procedure:

    • Administer the test compound to the animal.

    • At the time of peak effect of the drug, inject a convulsive dose of PTZ subcutaneously (e.g., 85 mg/kg in CF-1 mice).

    • Observe the animal for a set period (e.g., 30 minutes) for the onset of clonic seizures.

    • The absence of clonic seizures lasting for at least 5 seconds is considered protection.

    • The ED₅₀ is the dose that protects 50% of the animals.

HDAC Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of histone deacetylases.

  • Principle: A fluorogenic substrate is deacetylated by HDAC enzymes. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to HDAC activity.

  • Procedure:

    • In a microplate, incubate the recombinant HDAC enzyme with the test compound at various concentrations.

    • Add the fluorogenic HDAC substrate to initiate the reaction.

    • After a set incubation time, add a developer solution that also contains an HDAC inhibitor (e.g., Trichostatin A) to stop the reaction and generate the fluorescent signal.

    • Measure the fluorescence using a plate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

HDAC_Assay_Workflow A Incubate HDAC Enzyme with Test Compound B Add Fluorogenic Substrate A->B C Deacetylation Reaction B->C D Add Developer/Stop Solution C->D E Fluorescent Signal Generation D->E F Measure Fluorescence E->F G Calculate IC₅₀ F->G

Workflow for a fluorometric HDAC inhibition assay.

Conclusion and Future Directions

This compound represents an interesting structural analog of valproic acid. While direct evidence for its anticonvulsant activity is sparse, its enhanced antiallodynic effects and the potent anticonvulsant properties of its amide derivatives suggest that the tetramethylcyclopropane moiety is a pharmacologically relevant scaffold. The primary challenge in the field is the lack of comprehensive preclinical data directly comparing the efficacy and toxicity of TMCA with VPA. Future research should focus on:

  • Quantitative evaluation of the anticonvulsant activity of TMCA in standard preclinical models (MES, scPTZ).

  • Direct comparative studies of the hepatotoxicity and teratogenicity of TMCA and VPA.

  • Elucidation of the molecular mechanism of action of TMCA, including its effects on HDACs, GABAergic pathways, and ion channels.

  • Investigation into the signaling pathways modulated by TMCA to understand the basis of its pharmacological effects.

Addressing these knowledge gaps will be crucial in determining whether TMCA or its derivatives offer a viable and safer alternative to valproic acid in the treatment of neurological disorders.

References

The Pivotal Role of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid in the Synthesis of Fenpropathrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpropathrin, a potent synthetic pyrethroid insecticide and acaricide, is of significant interest in agrochemical research and development. Its efficacy is intrinsically linked to its unique molecular structure, which is assembled from key chemical precursors. This in-depth technical guide elucidates the critical role of 2,2,3,3-tetramethylcyclopropanecarboxylic acid as the foundational building block for the acid moiety of fenpropathrin. We will explore the synthetic pathways, from the preparation of this key intermediate to its conversion into the final active ingredient. This guide will provide a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data to support researchers in the field.

Introduction

Fenpropathrin is a cyclopropanecarboxylate ester formed through the formal condensation of this compound and cyano(3-phenoxyphenyl)methanol[1]. The presence of the 2,2,3,3-tetramethylcyclopropane ring is a crucial structural feature that contributes to the insecticidal and acaricidal activity of fenpropathrin. This guide focuses on the synthesis of fenpropathrin with a special emphasis on the utilization of this compound.

Synthesis of the Key Intermediate: this compound

The industrial production of fenpropathrin relies on the efficient synthesis of its key intermediate, this compound. One prominent method involves a multi-step synthesis starting from glycine[2].

Synthesis Pathway from Glycine

The synthesis from glycine involves esterification, diazotization, cyclopropanation, saponification, and finally, acidification to yield the desired product[2]. This process is favored for its operational simplicity and high yield, making it suitable for industrial-scale production[2].

G Glycine Glycine GlycineEster Glycine Ester Hydrochloride Glycine->GlycineEster Esterification (C4-C6 Alcohol, HCl) Diazoacetate Diazoacetate GlycineEster->Diazoacetate Diazotization (Heavy Ammonia) TMCP_Ester 2,2,3,3-Tetramethylcyclopropane carboxylate Ester Diazoacetate->TMCP_Ester Cyclopropanation (Tetramethylethylene, Catalyst) TMCP_Acid 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid TMCP_Ester->TMCP_Acid Saponification (NaOH) then Acidification

Caption: Synthesis of this compound.

Experimental Protocol for the Synthesis of this compound

The following protocol is a composite representation based on the methodologies described in the cited literature[2].

Step 1: Esterification of Glycine

  • In a reaction vessel equipped with a reflux condenser and a Dean-Stark trap, combine glycine, a C4-C6 linear or branched saturated fatty alcohol (e.g., n-butanol), and concentrated hydrochloric acid.

  • Heat the mixture to reflux and collect the water azeotropically to drive the esterification to completion, yielding the glycine ester hydrochloride.

Step 2: Diazotization

  • The glycine ester hydrochloride is treated with a heavy ammonia solution to produce the corresponding diazoacetate.

Step 3: Cyclopropanation

  • In the presence of a suitable catalyst, the diazoacetate is reacted with tetramethylethylene to form the 2,2,3,3-tetramethylcyclopropane carboxylate ester.

Step 4: Saponification and Acidification

  • The resulting ester is saponified using an aqueous solution of sodium hydroxide, typically with heating.

  • After the saponification is complete, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid or sulfuric acid, to precipitate the this compound.

  • The solid product is then collected by filtration, washed with water, and dried.

Quantitative Data for the Synthesis of the Intermediate
ParameterValueReference
Saponification & Acidification Yield91-94%[2]
Purity of this compound>98%[2]
Overall Yield (based on glycine)55%[2]

Synthesis of Fenpropathrin

The final stage of fenpropathrin synthesis involves the esterification of the activated form of this compound with the alcohol moiety.

Synthesis Pathway

The synthesis of fenpropathrin is typically achieved through a one-pot reaction. This involves the initial conversion of this compound to its more reactive acyl chloride, followed by the reaction with 3-phenoxybenzaldehyde and a cyanide source[3][4][5].

G cluster_0 One-Pot Reaction TMCP_Acid 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid TMCP_Chloride 2,2,3,3-Tetramethylcyclopropanoyl Chloride (Acyl Chloride) TMCP_Acid->TMCP_Chloride Chlorination (Thionyl Chloride) Fenpropathrin Fenpropathrin TMCP_Chloride->Fenpropathrin Reactants 3-Phenoxybenzaldehyde + Sodium Cyanide + Triethylamine Reactants->Fenpropathrin

Caption: One-pot synthesis of Fenpropathrin.

Experimental Protocol for the Synthesis of Fenpropathrin

The following is a detailed experimental protocol derived from patent literature[3].

Step 1: Preparation of 2,2,3,3-Tetramethylcyclopropanoyl Chloride

  • In a round-bottom flask equipped with a magnetic stirrer, add 1 mole of this compound.

  • Add 1.1 moles of thionyl chloride to the flask.

  • Stir the mixture at 14°C for 4 hours, followed by stirring at 40°C for 30 minutes.

  • Remove the excess thionyl chloride under reduced pressure. The resulting 2,2,3,3-tetramethylcyclopropanoyl chloride (also known as chrysanthemum chloride) is typically used directly in the next step after being dissolved in a suitable solvent like toluene.

Step 2: One-Pot Synthesis of Fenpropathrin

  • In a three-necked reaction flask, combine 62.5 mmol of 99% 3-phenoxybenzaldehyde, 3.88 g of 95% sodium cyanide, water, and toluene.

  • Add a small amount of triethylamine dropwise to the mixture.

  • At room temperature, add a toluene solution of 65.8 mmol of the previously prepared 2,2,3,3-tetramethylcyclopropanoyl chloride.

  • Stir the reaction mixture until the reaction is complete.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent to obtain the crude solid fenpropathrin.

Step 3: Purification

  • The crude fenpropathrin can be purified by recrystallization to obtain the final product with high purity[3]. The choice of solvent for recrystallization will depend on the solubility characteristics of fenpropathrin and the impurities present.

Quantitative Data for Fenpropathrin Synthesis
ParameterValueReference
Yield of Fenpropathrin97.5%[3]
Purity of Fenpropathrin98.0%[3]

Logical Workflow for Fenpropathrin Synthesis

The overall process from starting materials to the final purified product can be visualized as a logical workflow.

G cluster_0 Synthesis of Intermediate cluster_1 Synthesis of Fenpropathrin Start Start: Glycine Esterification Esterification Start->Esterification Diazotization Diazotization Esterification->Diazotization Cyclopropanation Cyclopropanation Diazotization->Cyclopropanation Saponification Saponification & Acidification Cyclopropanation->Saponification Intermediate This compound Saponification->Intermediate Chlorination Acyl Chloride Formation Intermediate->Chlorination OnePot One-Pot Reaction Chlorination->OnePot Purification Recrystallization OnePot->Purification End Final Product: Fenpropathrin Purification->End

Caption: Experimental workflow for Fenpropathrin synthesis.

Conclusion

This compound is an indispensable precursor in the synthesis of the pyrethroid insecticide fenpropathrin. The synthetic routes described herein, particularly the one-pot reaction for the final esterification step, offer an efficient and high-yielding pathway to this important agrochemical. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals engaged in the development and manufacturing of fenpropathrin and related compounds. Further research into optimizing reaction conditions and exploring greener synthetic methodologies will continue to be of interest in this field.

References

An In-depth Technical Guide on the Preliminary Toxicity Profile of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicity of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. It is intended for informational purposes for a scientific audience. A comprehensive toxicological evaluation requires further detailed, non-public, and targeted studies.

Introduction

This compound (TMCPCA), with a CAS number of 15641-58-4, is a cyclic carboxylic acid featuring a unique cyclopropane ring with four methyl groups.[1] It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals with neuroactive properties and potential agrochemicals.[1][2][3] Notably, it is recognized as an inactive cyclopropyl analog of the major antiepileptic drug, valproic acid.[2] Given its applications, understanding its preliminary toxicity profile is crucial for safe handling and further development.

While extensive, peer-reviewed toxicity studies are limited in the public domain, a consistent hazard profile emerges from safety data sheets (SDS) and chemical databases. This guide synthesizes the available data, outlines general experimental protocols for toxicity assessment, and provides logical workflows for toxicological evaluation.

Hazard Identification and Classification

Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, this compound is consistently classified as an irritant.[1][4]

Table 1: GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][4][5][6][7]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][4][5][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][4][5]

Pictogram:

  • Irritant[1]

Signal Word:

  • Warning[4]

Quantitative Toxicity Data

Experimental Protocols for Preliminary Toxicity Assessment

In the absence of specific studies for this compound, this section outlines standard, generalized protocols that would be employed to assess the preliminary toxicity of a novel chemical compound, in line with regulatory guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

This method is a stepwise procedure using a minimal number of animals to estimate the LD50 and provide information on the signs of toxicity.

  • Test Animals: Typically, female rats from a standard laboratory strain are used.

  • Housing and Acclimation: Animals are housed in controlled conditions (temperature, humidity, light cycle) and acclimated for at least 5 days before dosing.

  • Dosing: The test substance is administered orally by gavage. The initial dose is selected based on available information or default values. Subsequent doses are adjusted up or down depending on the outcome for the previously dosed animal.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Necropsy: A gross necropsy of all animals is performed at the end of the study.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.

  • Test System: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper parts of the human skin.

  • Procedure: A small amount of the test substance is applied topically to the skin tissue surface.

  • Exposure and Incubation: The substance remains in contact with the tissue for a defined period, after which it is rinsed off. The tissue is then incubated for a further period.

  • Viability Assessment: Cell viability is measured, typically using an MTT assay, which quantifies the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.

  • Interpretation: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (OECD Guideline 437)

This test evaluates the potential of a substance to cause serious eye damage.

  • Test System: Corneas are obtained from the eyes of freshly slaughtered cattle.

  • Procedure: The test substance is applied to the epithelial surface of the cornea.

  • Measurement of Effects: Two endpoints are measured after a defined exposure and post-exposure incubation period:

    • Opacity: The cloudiness of the cornea is measured using an opacitometer.

    • Permeability: The passage of fluorescein dye through the cornea is measured with a spectrophotometer.

  • Calculation: An In Vitro Irritancy Score (IVIS) is calculated from the opacity and permeability values to classify the substance.

Visualization of Toxicological Assessment Workflows

The following diagrams illustrate generalized workflows for assessing chemical toxicity.

Caption: A generalized workflow for preliminary toxicity assessment of a new chemical entity.

G compound Test Compound (TMCPCA) dermal_app Topical Application to Reconstructed Human Epidermis (RhE) Model compound->dermal_app incubation Exposure & Post-Exposure Incubation dermal_app->incubation mtt_assay MTT Assay to Measure Cell Viability incubation->mtt_assay viability_calc Calculate Mean Viability (%) mtt_assay->viability_calc classification Classification viability_calc->classification irritant Irritant (Viability ≤ 50%) classification->irritant non_irritant Non-Irritant (Viability > 50%) classification->non_irritant

Caption: Experimental workflow for an in vitro skin irritation test (OECD 439).

Conclusion and Future Directions

The currently available data on this compound consistently indicate that it is a skin and eye irritant and may cause respiratory irritation.[1][4][5][6][7] This necessitates the use of appropriate personal protective equipment, including gloves and eye protection, and handling in a well-ventilated area.[5][7][8]

There is a clear gap in the public domain regarding quantitative toxicity data and detailed studies on genotoxicity, carcinogenicity, and reproductive toxicity. For a comprehensive understanding of its toxicological profile, especially considering its use as an intermediate in pharmaceuticals and other bioactive compounds, further research is warranted.[1] Such studies would involve a battery of in vitro and in vivo tests following international guidelines to establish a robust safety profile. Interaction studies to fully understand its metabolic pathways, pharmacokinetics, and toxicological profiles are also needed.[1]

References

Methodological & Application

Application Note: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid from Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid, a key intermediate in the production of third-generation pyrethroid pesticides such as fenpropathrin.[1][2] The described methodology utilizes glycine as a readily available and cost-effective starting material. The synthetic route involves a five-step process: esterification of glycine, diazotization, cyclopropanation with tetramethylethylene, saponification, and subsequent acidification.[1] This method offers a practical and scalable approach for the production of this compound, with reported overall yields of up to 55% based on glycine.[1]

Introduction

This compound is a crucial building block in the synthesis of various agrochemicals, most notably fenpropathrin.[1][2] The development of efficient and economical synthetic routes to this intermediate is of significant interest to the agrochemical and pharmaceutical industries. Traditional methods for the synthesis of cyclopropane-containing molecules can be complex and may involve hazardous reagents.[3][4] The protocol outlined herein presents a robust pathway starting from the simple amino acid, glycine. This approach involves the formation of a diazoacetate intermediate from glycine ester, which then undergoes a cyclopropanation reaction.[1][5]

Overall Synthetic Scheme

The synthesis of this compound from glycine proceeds through the following five key transformations:

Synthetic_Pathway Glycine Glycine GlycineEster Glycine Ester Hydrochloride Glycine->GlycineEster Esterification (C4-C6 Alcohol, HCl) Diazoacetate Diazoacetate Ester GlycineEster->Diazoacetate Diazotization (NaNO2) CyclopropaneEster 2,2,3,3-Tetramethylcyclopropane carboxylate Ester Diazoacetate->CyclopropaneEster Cyclopropanation (Tetramethylethylene, Catalyst) FinalProduct 2,2,3,3-Tetramethylcyclopropane carboxylic Acid CyclopropaneEster->FinalProduct Saponification (NaOH) then Acidification (HCl) Experimental_Workflow cluster_esterification Step 1: Esterification cluster_diazotization Step 2: Diazotization cluster_cyclopropanation Step 3: Cyclopropanation cluster_saponification_acidification Steps 4 & 5: Saponification & Acidification E1 Mix Glycine, Alcohol, HCl, Toluene E2 Reflux with Dean-Stark E1->E2 E3 Concentrate in vacuo E2->E3 D1 Dissolve Ester HCl in Water E3->D1 D2 Add NaNO2 solution at <5°C D1->D2 D3 Extract with Organic Solvent D2->D3 D4 Wash and Dry D3->D4 D5 Concentrate in vacuo D4->D5 C1 Dissolve Tetramethylethylene and Catalyst D5->C1 C2 Add Diazoacetate Ester C1->C2 C3 Filter and Wash C2->C3 C4 Concentrate in vacuo C3->C4 S1 Add NaOH/Ethanol/Water C4->S1 S2 Reflux for 8h S1->S2 S3 Distill off Ethanol S2->S3 S4 Acidify with HCl (pH 2-4) S3->S4 S5 Filter and Wash Solid S4->S5 S6 Dry Product S5->S6

References

detailed experimental protocol for 2,2,3,3-Tetramethylcyclopropanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2,3,3-Tetramethylcyclopropanecarboxylic acid is a key intermediate in the synthesis of various commercial products, including pyrethroid insecticides. Its rigid cyclopropane structure also makes it a valuable building block in medicinal chemistry for the development of new therapeutic agents. This document provides a detailed experimental protocol for the multi-step synthesis of this compound, starting from glycine. The described pathway involves four main stages: esterification, diazotization, cyclopropanation, and saponification with final acidification.

Overall Reaction Scheme

The synthesis proceeds through the following sequence of reactions:

  • Esterification: Glycine is converted to its ethyl ester hydrochloride.

  • Diazotization: Glycine ethyl ester hydrochloride is transformed into ethyl diazoacetate.

  • Cyclopropanation: Ethyl diazoacetate reacts with 2,3-dimethyl-2-butene (tetramethylethylene) in the presence of a catalyst to form ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate.

  • Saponification and Acidification: The resulting ester is hydrolyzed to the sodium salt, followed by acidification to yield the final product, this compound.

Experimental Protocols

Materials and Reagents:

  • Glycine

  • Ethanol (absolute and 96%)

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • 2,3-Dimethyl-2-butene (tetramethylethylene)

  • Dichloroethane

  • Rhodium(II) acetate dimer (or a suitable copper catalyst)

  • Sodium hydroxide

  • Sulfuric acid or Hydrochloric acid (for acidification)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Step 1: Synthesis of Glycine Ethyl Ester Hydrochloride

This procedure is adapted from established methods for amino acid esterification.

  • Prepare a solution of ethanolic HCl by saturating 500 mL of cold, absolute ethanol with anhydrous hydrogen chloride gas.

  • In a 2 L round-bottom flask, combine the 500 mL of ethanolic HCl with 870 mL of 96% ethanol.

  • Add 75 g of glycine to the alcoholic HCl solution.

  • Reflux the mixture for 4-5 hours with constant stirring.

  • After reflux, allow the solution to cool to room temperature, and then chill in an ice bath to facilitate the crystallization of glycine ethyl ester hydrochloride.

  • Collect the white, crystalline product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield glycine ethyl ester hydrochloride.

Step 2: Synthesis of Ethyl Diazoacetate

This protocol is based on the diazotization of amino acid esters.

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of 70 g of sodium nitrite in 250 mL of water.

  • In a separate beaker, dissolve 140 g of glycine ethyl ester hydrochloride in 400 mL of water.

  • Place 200 mL of dichloromethane in the reaction flask and cool both the nitrite solution and the glycine ester solution to 0-5 °C in an ice bath.

  • Slowly and simultaneously add the sodium nitrite solution and the glycine ethyl ester hydrochloride solution to the dichloromethane in the reaction flask over a period of 2-3 hours. Maintain the reaction temperature below 5 °C.

  • After the addition is complete, continue stirring for an additional 1-2 hours at 0-5 °C.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with 100 mL portions of dichloromethane.

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at a low temperature (<30 °C) to obtain crude ethyl diazoacetate as a yellow oil. Caution: Ethyl diazoacetate is potentially explosive and toxic. Handle with extreme care in a well-ventilated fume hood.

Step 3: Synthesis of Ethyl 2,2,3,3-Tetramethylcyclopropanecarboxylate

This procedure describes the catalytic cyclopropanation of an alkene.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place a catalytic amount of rhodium(II) acetate dimer (approx. 0.1-0.5 mol%) and 200 mL of anhydrous dichloroethane.

  • Add 100 g of 2,3-dimethyl-2-butene to the flask.

  • Heat the mixture to a gentle reflux (around 80-85 °C).

  • Dissolve the crude ethyl diazoacetate from the previous step in 150 mL of anhydrous dichloroethane.

  • Add the ethyl diazoacetate solution dropwise to the refluxing mixture over a period of 4-6 hours.

  • After the addition is complete, continue to reflux for an additional 1-2 hours until the disappearance of the diazo compound is confirmed (e.g., by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent by rotary evaporation.

  • The resulting crude ester can be purified by vacuum distillation.

Step 4: Saponification and Acidification to this compound

This final step hydrolyzes the ester to the desired carboxylic acid.[1]

  • In a round-bottom flask, combine the crude ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate with a solution of 80 g of sodium hydroxide in 400 mL of water and 150 mL of ethanol.

  • Reflux the mixture at 95-105 °C for 6-8 hours with vigorous stirring.[1]

  • After saponification is complete, distill off the ethanol.

  • Cool the remaining aqueous solution in an ice bath and acidify by slowly adding 15% hydrochloric acid or sulfuric acid with stirring until the pH reaches 2-4.[1] A white solid will precipitate.

  • Maintain the temperature at around 70°C during acidification.[1]

  • Cool the mixture to room temperature and collect the white precipitate by vacuum filtration.

  • Wash the solid with cold water and dry it to obtain this compound. The product can be further purified by recrystallization from a suitable solvent if necessary.

Data Presentation

ParameterValueReference
Overall Yield 55% (based on glycine)[1]
Saponification Yield 91-94%[1]
Final Product Purity >98%[1]
Melting Point 118-121 °C[1]
Appearance White solid[1]

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_esterification Step 1: Esterification cluster_diazotization Step 2: Diazotization cluster_cyclopropanation Step 3: Cyclopropanation cluster_hydrolysis Step 4: Saponification & Acidification Glycine Glycine Ester Glycine Ethyl Ester HCl Glycine->Ester EtOH, HCl Diazo Ethyl Diazoacetate Ester->Diazo NaNO₂, HCl CycloEster Ethyl 2,2,3,3-Tetramethyl- cyclopropanecarboxylate Diazo->CycloEster Alkene 2,3-Dimethyl-2-butene Alkene->CycloEster Rh₂(OAc)₄ FinalAcid 2,2,3,3-Tetramethyl- cyclopropanecarboxylic Acid CycloEster->FinalAcid 1. NaOH 2. H⁺

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid via Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,3-Tetramethylcyclopropanecarboxylic acid is a crucial building block in the synthesis of various fine chemicals and is of significant interest to the pharmaceutical and agrochemical industries. Notably, it serves as the key acidic component in the pyrethroid insecticide, fenpropathrin. The construction of the sterically hindered tetramethylcyclopropane ring presents a synthetic challenge. Phase Transfer Catalysis (PTC) has emerged as an efficient and scalable methodology for this purpose, offering advantages such as mild reaction conditions, the use of inexpensive reagents, and simplified product isolation.[1]

This document provides detailed application notes and experimental protocols for the synthesis of this compound, with a core focus on the application of phase transfer catalysis in the key cyclopropanation step.

Synthetic Strategy Overview

The synthesis of this compound via phase transfer catalysis primarily involves a two-step process:

  • Dichlorocyclopropanation of Tetramethylethylene: This key step utilizes the in-situ generation of dichlorocarbene (:CCl₂) from chloroform under basic conditions, facilitated by a phase transfer catalyst. The highly reactive dichlorocarbene then undergoes a [2+1] cycloaddition with tetramethylethylene to form 1,1-dichloro-2,2,3,3-tetramethylcyclopropane.

  • Hydrolysis and Rearrangement: The resulting gem-dichlorocyclopropane intermediate is subsequently hydrolyzed and undergoes rearrangement to yield the final product, this compound.

An alternative final step involves the saponification of a this compound ester, which can also be efficiently conducted under phase transfer catalysis conditions, in some cases with the product acid itself acting as the catalyst.[2]

Data Presentation

The following tables summarize quantitative data for key steps in the synthesis, based on analogous reactions and patented procedures.

Table 1: Phase Transfer-Catalyzed Dichlorocyclopropanation of Alkenes

AlkenePhase Transfer CatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
α-MethylstyreneBenzyltriethylammonium chloride (BTEAC)30% aq. NaOHChloroform45-High[3]
StyreneTriethylbenzylammonium chloride (TEBA)40% aq. NaOHChloroform40-High[4]
CyclohexeneBenzyltriethylammonium chloride50% aq. NaOHChloroform40-High[4]

Table 2: Saponification of 2,2,3,3-Tetramethylcyclopropanecarboxylate Esters

Ester SubstrateCatalystBaseTemp. (°C)Time (h)Yield (%)Reference
Butyl 2,2,3,3-tetramethylcyclopropanecarboxylateThis compoundSodium Hydroxide100-1056>96[2]

Experimental Protocols

Protocol 1: Synthesis of 1,1-dichloro-2,2,3,3-tetramethylcyclopropane via PTC

This protocol is adapted from general procedures for the phase transfer-catalyzed dichlorocyclopropanation of alkenes.[3][4]

Materials:

  • Tetramethylethylene (2,3-Dimethyl-2-butene)

  • Chloroform (stabilized with ethanol)

  • 50% (w/v) aqueous sodium hydroxide solution

  • Benzyltriethylammonium chloride (BTEAC) or Triethylbenzylammonium chloride (TEBA)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel

Procedure:

  • In a three-necked round-bottom flask equipped with a powerful mechanical stirrer, reflux condenser, and a dropping funnel, place tetramethylethylene (1.0 eq), the phase transfer catalyst (e.g., BTEAC, 0.02-0.05 eq), and chloroform (3.0-5.0 eq).

  • With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution (3.0-5.0 eq) dropwise from the dropping funnel. The addition rate should be controlled to maintain a gentle reflux. The reaction is exothermic.

  • After the addition is complete, continue to stir the mixture vigorously at 40-50°C for 4-6 hours, or until the reaction is complete (monitored by GC).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield crude 1,1-dichloro-2,2,3,3-tetramethylcyclopropane. The product can be purified by distillation under reduced pressure.

Protocol 2: Synthesis of this compound from its Butyl Ester via PTC Saponification

This protocol is based on a patented procedure where the product acts as the phase transfer catalyst.[2]

Materials:

  • Butyl 2,2,3,3-tetramethylcyclopropanecarboxylate

  • This compound (as catalyst)

  • Sodium hydroxide

  • Hydrochloric acid (for acidification)

  • Round-bottom flask with a reflux condenser and stirrer

Procedure:

  • To a 250 mL reaction flask, add 2g of this compound (catalyst), 16.16g of sodium hydroxide, and 20g of butyl 2,2,3,3-tetramethylcyclopropanecarboxylate.[2]

  • Heat the mixture with stirring in an oil bath at 100-105°C and maintain reflux for 6 hours.[2]

  • After the reaction is complete, distill off the byproduct butanol and some water.

  • Cool the remaining mixture and dissolve it in water.

  • Acidify the aqueous solution with hydrochloric acid to a pH of 1-2.

  • The product, this compound, will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

Visualizations

PTC_Dichlorocarbene_Generation cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH QOH_org Q⁺OH⁻ NaOH->QOH_org Phase Transfer of OH⁻ QCl_aq Q⁺Cl⁻ NaCl NaCl CHCl3 CHCl₃ CCl3_anion Q⁺⁻CCl₃ CHCl3->CCl3_anion QCl_org Q⁺Cl⁻ QCl_org->QCl_aq QOH_org->CCl3_anion Deprotonation CCl3_anion->QCl_org - Q⁺Cl⁻ Carbene :CCl₂ CCl3_anion->Carbene α-elimination Product 1,1-dichloro-2,2,3,3- tetramethylcyclopropane Carbene->Product [2+1] Cycloaddition Alkene Tetramethylethylene Alkene->Product

Caption: Phase transfer-catalyzed generation of dichlorocarbene.

Synthesis_Workflow start Start Materials: Tetramethylethylene, Chloroform, NaOH, PTC step1 Step 1: Phase Transfer-Catalyzed Dichlorocyclopropanation start->step1 intermediate Intermediate: 1,1-dichloro-2,2,3,3-tetramethylcyclopropane step1->intermediate step2 Step 2: Hydrolysis / Conversion intermediate->step2 product Final Product: This compound step2->product

Caption: Overall synthesis workflow.

References

Application Note: Purification of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCA) is a key intermediate in the synthesis of various compounds, including pyrethroid fenpropathrin and other central nervous system-active agents.[1][2] The purity of TMCA is critical for the successful synthesis of these target molecules and for ensuring the desired pharmacological activity and safety profile in drug development. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[3][4] This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. This application note provides a detailed protocol for the purification of this compound by recrystallization.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₄O₂[1][5]
Molecular Weight 142.20 g/mol [1][5][6]
Appearance White powder or crystals[2]
Melting Point 120-121 °C[1][6]
Boiling Point 204.8 ± 8.0 °C (Predicted)[1]
Solubility Slightly soluble in water and chloroform. Soluble in methanol, ethanol, and acetonitrile.[1]
pKa 5.20 ± 0.44 (Predicted)[1]

Table 2: Potential Solvent Systems for Recrystallization of TMCA

Solvent/SystemBoiling Point (°C)Rationale for Use
Water 100TMCA is slightly soluble in water, and this solubility is expected to increase with temperature, making it a potential single-solvent system.[1]
Ethanol/Water VariableA mixed solvent system where TMCA is soluble in ethanol (the "good" solvent) and less soluble in water (the "poor" solvent).[1][7] This allows for fine-tuning of the crystallization process.
Methanol/Water VariableSimilar to the ethanol/water system, offering another option for a mixed solvent recrystallization.[1][7]

Experimental Protocols

This section details the recommended protocol for the purification of this compound using a mixed solvent (ethanol/water) recrystallization method.

Materials and Equipment

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bars

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

  • Ice bath

  • Drying oven or vacuum desiccator

Protocol: Mixed Solvent Recrystallization (Ethanol/Water)

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of hot ethanol to the flask while stirring and heating to dissolve the solid completely. Ensure the solution is at or near the boiling point of ethanol.

  • Addition of Anti-Solvent:

    • Once the solid is fully dissolved, continue heating and begin to add hot deionized water dropwise to the solution. Water is the anti-solvent in this system.

    • Continue adding water until the solution becomes slightly cloudy or turbid, indicating that the saturation point has been reached.

  • Clarification:

    • To ensure the formation of pure crystals, add a few more drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

    • Break the vacuum and add a small amount of ice-cold deionized water to wash the crystals further.

  • Drying:

    • Dry the purified crystals on the filter paper by drawing air through the Buchner funnel for several minutes.

    • Transfer the crystals to a watch glass and dry them in a low-temperature oven (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

  • Purity Assessment:

    • Determine the melting point of the purified this compound. A sharp melting point close to the literature value (120-121 °C) indicates high purity.

Visualizations

Recrystallization_Workflow Experimental Workflow for Recrystallization of TMCA start Start: Crude TMCA dissolve Dissolve in minimal hot ethanol start->dissolve add_water Add hot water dropwise until cloudy dissolve->add_water clarify Add a few drops of hot ethanol to clarify add_water->clarify cool_rt Slowly cool to room temperature clarify->cool_rt cool_ice Cool in an ice bath cool_rt->cool_ice filter Vacuum filter to collect crystals cool_ice->filter wash Wash crystals with cold ethanol/water and then cold water filter->wash dry Dry the purified crystals wash->dry end End: Pure TMCA Crystals dry->end Purification_Principle Principle of Recrystallization hot_tmca TMCA: High Solubility cold_tmca TMCA: Low Solubility (Forms Crystals) hot_tmca->cold_tmca Cooling hot_impurities Impurities: High Solubility cold_impurities Impurities: Remain Soluble hot_impurities->cold_impurities Cooling

References

Application Notes and Protocols for the Analytical Characterization of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCA), a synthetic carboxylic acid, serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, such as the pyrethroid insecticide fenpropathrin.[1][2] Its unique strained cyclopropane ring structure and substitution pattern necessitate thorough analytical characterization to ensure identity, purity, and quality. These application notes provide detailed protocols for the characterization of TMCA using various analytical techniques, including spectroscopic, chromatographic, and thermal methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₈H₁₄O₂[1][3]
Molecular Weight142.20 g/mol [3]
Melting Point120-121 °C[1]
Boiling Point204.8 °C at 760 mmHg[1]
AppearanceWhite powder or crystals[1][4]
SolubilitySlightly soluble in water. Soluble in methanol, ethanol, and acetonitrile.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and proton environments.

Application Note:

¹H NMR spectroscopy of TMCA is expected to show distinct signals for the methyl protons and the single cyclopropyl proton. The carboxylic acid proton will appear as a broad singlet at a characteristic downfield chemical shift (typically 10-12 ppm).[5] ¹³C NMR will show signals for the carbonyl carbon, the quaternary carbons of the cyclopropane ring, the cyclopropyl methine carbon, and the methyl carbons.[5]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse sequence.

    • Number of Scans: 16-32

    • Spectral Width: 0-16 ppm

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: 0-220 ppm

    • Relaxation Delay: 2-5 seconds

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Expected ¹H and ¹³C NMR Data

¹H NMR Chemical Shift (ppm) Multiplicity Assignment
Carboxylic Acid~12Broad Singlet-COOH
Cyclopropane CH~1.5-2.0SingletCH
Methyl Groups~1.1-1.3Multiple Singlets4 x -CH₃
¹³C NMR Chemical Shift (ppm) Assignment
Carbonyl~175-185C=O
Quaternary Carbons~30-40C(CH₃)₂
Cyclopropane CH~25-35CH
Methyl Groups~15-25-CH₃

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample TMCA Sample NMR_Tube NMR Tube Sample->NMR_Tube Dissolve Solvent Deuterated Solvent Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer (400 MHz) NMR_Tube->NMR_Spectrometer Insert Acquire_1H Acquire ¹H Spectrum NMR_Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum NMR_Spectrometer->Acquire_13C Processing Fourier Transform Phase & Baseline Correction Acquire_1H->Processing Acquire_13C->Processing Analysis Peak Integration Chemical Shift Assignment Processing->Analysis

Caption: Workflow for NMR spectroscopic analysis of TMCA.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For TMCA, the most characteristic absorptions are from the carboxylic acid group.

Application Note:

The IR spectrum of this compound is dominated by a very broad O-H stretching band from approximately 2500 to 3500 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer.[6] A strong C=O stretching absorption will be observed around 1700 cm⁻¹.[6] The presence of a broad peak around 900 cm⁻¹ due to the out-of-plane O-H bend is also a key indicator of a carboxylic acid.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Background Correction: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

  • Data Processing: The software will automatically perform the background subtraction. Identify and label the characteristic absorption bands.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3500Broad, StrongO-H stretch (Carboxylic acid dimer)
~2970MediumC-H stretch (Alkyl)
~1700StrongC=O stretch (Carboxylic acid)
~1460MediumC-H bend (Alkyl)
~1200-1300StrongC-O stretch
~900Broad, MediumO-H bend (Out-of-plane)

Experimental Workflow: FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample TMCA Powder ATR_Crystal ATR Crystal Sample->ATR_Crystal Place on FTIR_Spectrometer FTIR Spectrometer ATR_Crystal->FTIR_Spectrometer Analyze Collect_Bkg Collect Background FTIR_Spectrometer->Collect_Bkg Collect_Sample Collect Sample Spectrum FTIR_Spectrometer->Collect_Sample Processing Background Subtraction Collect_Sample->Processing Analysis Peak Identification Processing->Analysis

Caption: Workflow for FTIR spectroscopic analysis of TMCA.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique for purity assessment and identification of volatile and semi-volatile compounds. For carboxylic acids, derivatization is often employed to improve chromatographic performance.

Application Note:

Direct analysis of TMCA by GC-MS is possible, but peak tailing may occur due to the polar carboxylic acid group. Derivatization to a more volatile ester (e.g., methyl or silyl ester) can improve peak shape and chromatographic resolution. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used for structural confirmation.

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Derivatization (Esterification):

    • Dissolve ~1 mg of TMCA in 1 mL of a suitable solvent (e.g., methanol).

    • Add a small amount of an acid catalyst (e.g., a drop of concentrated sulfuric acid).

    • Heat the mixture at 60-70 °C for 1-2 hours.

    • Neutralize, extract with an organic solvent, and dry the extract.

    • Alternatively, use a silylating agent like BSTFA.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400

    • Ion Source Temperature: 230 °C

  • Data Analysis: Identify the peak corresponding to the TMCA derivative. Analyze the mass spectrum for the molecular ion and fragmentation pattern.

Expected Mass Spectrometry Data (for TMCA)

m/zInterpretation
142Molecular Ion [M]⁺
127[M - CH₃]⁺
97[M - COOH]⁺
69[C₅H₉]⁺

Note: Fragmentation patterns can be complex and these are potential major fragments.

Logical Relationship: GC-MS Analysis

GCMS_Logic cluster_input Input cluster_process Process cluster_output Output Sample TMCA Sample Derivatization Derivatization (Optional) Sample->Derivatization GC_Separation GC Separation (Volatility) Derivatization->GC_Separation MS_Detection MS Detection (Mass-to-Charge Ratio) GC_Separation->MS_Detection Chromatogram Chromatogram (Retention Time) MS_Detection->Chromatogram Mass_Spectrum Mass Spectrum (Fragmentation Pattern) MS_Detection->Mass_Spectrum

Caption: Logical flow of GC-MS analysis for TMCA.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile compounds like TMCA.

Application Note:

Reversed-phase HPLC is a suitable method for the analysis of this compound. An acidic mobile phase is required to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a C18 column.[7] Detection is typically performed using a UV detector at a low wavelength (~210 nm), as the molecule lacks a strong chromophore.[7]

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Dissolve a known amount of TMCA in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[7]

    • Mobile Phase: Acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid or formic acid.[8]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm.[7]

  • Data Analysis: The retention time is used for identification (by comparison to a standard), and the peak area is used for quantification.

Quantitative Data Summary (Hypothetical)

AnalyteRetention Time (min)
This compound~4.5

Note: Retention time is highly dependent on the specific HPLC system, column, and mobile phase composition.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_analysis HPLC Analysis cluster_output Data Output & Analysis Sample TMCA Sample Dissolve Dissolve & Filter Sample->Dissolve Solvent Mobile Phase Solvent->Dissolve HPLC HPLC System (Pump, Injector, Column) Dissolve->HPLC Inject Detector UV Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Analysis Identify & Quantify Chromatogram->Analysis

Caption: Workflow for HPLC analysis of TMCA.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information on melting point, purity, and thermal stability.

Application Note:

DSC can be used to accurately determine the melting point and assess the purity of TMCA. A sharp melting endotherm is indicative of a pure substance. TGA can be used to evaluate the thermal stability and decomposition profile of the compound.

Experimental Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh 2-5 mg of TMCA into an aluminum pan for DSC or a ceramic/platinum pan for TGA.

  • Instrumentation: A DSC instrument and a TGA instrument.

  • DSC Parameters:

    • Temperature Program: Heat from 25 °C to 150 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • TGA Parameters:

    • Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm.

    • TGA: Determine the onset temperature of decomposition from the weight loss curve.

Expected Thermal Analysis Data

TechniqueParameterExpected Value
DSCMelting Point (Peak)~120-123 °C
TGADecomposition Onset>200 °C (estimated)

References

Application Note: Identification of Byproducts in the Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and semi-quantitative analysis of byproducts generated during the synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. The synthesis, a multi-step process typically commencing from glycine, can yield various impurities that require careful monitoring for quality control in pharmaceutical and agrochemical applications. This document provides detailed protocols for both the chemical synthesis and the subsequent analytical workflow, including sample preparation, derivatization, and GC-MS analysis. Data is presented in a structured format to facilitate the interpretation of results.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and pyrethroid insecticides, such as fenpropathrin. The purity of this intermediate is critical to ensure the safety and efficacy of the final product. The synthesis process, often involving diazotization and cyclopropanation, can lead to the formation of several byproducts. Therefore, a robust analytical method is required to identify and quantify these impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile organic compounds. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert the analyte and its acidic byproducts into more volatile esters, typically trimethylsilyl (TMS) esters, prior to GC-MS analysis. This application note provides a detailed protocol for this entire workflow.

Synthesis of this compound

A common synthetic route starts from glycine and involves four main stages: esterification, diazotization, cyclopropanation, and saponification.

Synthesis Protocol

A representative synthesis protocol is as follows:

  • Esterification of Glycine: Glycine is reacted with an alcohol (e.g., ethanol or butanol) in the presence of a strong acid catalyst (e.g., concentrated hydrochloric acid) with azeotropic removal of water to yield the corresponding glycine ester hydrochloride.

  • Diazotization: The glycine ester hydrochloride is treated with a nitrite source, such as sodium nitrite, in an acidic aqueous solution to form the diazoacetate ester.

  • Cyclopropanation: The diazoacetate ester is then reacted with tetramethylethylene in the presence of a catalyst to form the 2,2,3,3-tetramethylcyclopropane carboxylate ester.

  • Saponification and Acidification: The resulting ester is hydrolyzed using a strong base, such as sodium hydroxide, followed by acidification with an acid like hydrochloric acid to precipitate the final product, this compound, as a white solid.

Potential Byproduct Formation

Several byproducts can be formed at each stage of the synthesis:

  • Unreacted Starting Materials: Residual glycine ester from the initial step.

  • Side-products from Diazotization: The highly reactive diazo species can undergo side reactions, potentially forming hydroxy- or chloro-substituted acetic acid esters.

  • Impurities from Cyclopropanation: In addition to the desired cycloadduct, diazo compounds can form dimers or undergo other non-productive decomposition pathways.

  • Incomplete Saponification: Due to the steric hindrance of the tetramethyl-substituted cyclopropane ring, the saponification of the ester to the carboxylic acid may be incomplete, leaving residual ester in the final product.

GC-MS Analysis of Reaction Byproducts

Sample Preparation and Derivatization Protocol

Due to the polar nature and low volatility of the target carboxylic acid and potential acidic byproducts, a derivatization step is essential for successful GC-MS analysis. Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective method for this purpose.

Materials:

  • Reaction mixture or final product sample

  • Anhydrous pyridine

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the crude or purified reaction product into a clean, dry 2 mL GC vial.

  • Dissolution: Add 500 µL of anhydrous dichloromethane (or another suitable aprotic solvent) to dissolve the sample. If the sample does not fully dissolve, vortex and sonicate for 5-10 minutes.

  • Derivatization: To the sample solution, add 100 µL of anhydrous pyridine followed by 200 µL of BSTFA (with 1% TMCS). The pyridine acts as a catalyst, particularly for sterically hindered carboxylic acids.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis. The sample is now ready for injection.

GC-MS Instrumentation and Parameters

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

GC Conditions:

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Split (10:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min

MS Conditions:

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Transfer Line Temp. 280°C
Scan Range m/z 40-550
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation

The following table summarizes the expected major components and potential byproducts that may be identified in the GC-MS analysis of a typical synthesis reaction mixture. The retention times and relative abundance are illustrative and will vary depending on the specific reaction conditions and the GC-MS system used.

Table 1: Illustrative GC-MS Data for the Analysis of this compound Synthesis Mixture (as TMS Derivatives)

Peak No.Compound NameExpected Retention Time (min)Key Mass Fragments (m/z)Plausible Relative Abundance (%)
1Ethyl Chloroacetate (TMS)~ 5.2122, 107, 77< 1
2Ethyl Glycinate (TMS)~ 6.8175, 160, 102< 2
3Ethyl Diazoacetate~ 7.5114, 86, 69< 1
4Ethyl 2,2,3,3-Tetramethylcyclopropanecarboxylate~ 10.1170, 125, 975 - 15
5This compound (TMS) ~ 11.5 214, 199, 117, 73 > 80

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Glycine Glycine Glycine_Ester Glycine Ester Glycine->Glycine_Ester Esterification Diazoacetate Diazoacetate Ester Glycine_Ester->Diazoacetate Diazotization Product_Ester Product Ester Diazoacetate->Product_Ester Cyclopropanation Final_Product 2,2,3,3-Tetramethyl- cyclopropanecarboxylic Acid Product_Ester->Final_Product Saponification & Acidification

Caption: Synthesis workflow for this compound.

Analytical Workflow

Analytical_Workflow cluster_analysis GC-MS Analysis of Byproducts Sample Crude Reaction Product Dissolution Dissolution in Aprotic Solvent Sample->Dissolution Derivatization Derivatization with BSTFA + Pyridine Dissolution->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Caption: Analytical workflow for GC-MS analysis of synthesis byproducts.

Conclusion

This application note provides a detailed and robust GC-MS method for the identification of byproducts in the synthesis of this compound. The described protocols for synthesis, sample preparation, derivatization, and GC-MS analysis are designed to be readily implemented in a quality control or research laboratory setting. The use of silylation with BSTFA is crucial for the successful analysis of the target carboxylic acid and its potential acidic byproducts. This method allows for the reliable monitoring of product purity and the identification of key impurities, which is essential for process optimization and ensuring the quality of the final product in the pharmaceutical and agrochemical industries.

Application Notes and Protocols for the Large-Scale Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the industrial-scale synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid, a key intermediate in the production of pharmaceuticals and agrochemicals, such as the pyrethroid insecticide fenpropathrin.[1] The most economically viable and industrially scalable route proceeds from glycine via a four-step synthesis: esterification, diazotization, cyclopropanation, and saponification/acidification.

Overview of the Synthetic Pathway

The overall synthetic scheme is a robust and high-yielding process suitable for industrial production.[1] The key transformations involve the formation of a glycine ester, its conversion to a diazo compound, a subsequent cyclopropanation reaction with tetramethylethylene (2,3-dimethyl-2-butene), and final hydrolysis to the target carboxylic acid.

Glycine Glycine GlycineEster Glycine Ester Hydrochloride Glycine->GlycineEster Esterification (C4-C6 Alcohol, HCl) Diazoacetate Diazoacetate GlycineEster->Diazoacetate Diazotization (NaNO2, Acid) TMCA_Ester 2,2,3,3-Tetramethylcyclopropane carboxylate Diazoacetate->TMCA_Ester Cyclopropanation (Tetramethylethylene, Catalyst) TMCA This compound TMCA_Ester->TMCA Saponification & Acidification (NaOH, HCl/H2SO4)

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are adapted from various sources to represent a viable industrial-scale process. Quantities can be scaled proportionally, with appropriate engineering controls and safety assessments.

Step 1: Esterification of Glycine

This step involves the conversion of glycine to its corresponding ester hydrochloride using a C4-C6 alcohol and hydrochloric acid, with azeotropic removal of water to drive the reaction to completion.[1]

Protocol:

  • Charging the Reactor: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, charge butanol (or another C4-C6 alcohol) and industrial-grade glycine.

  • Acidification: Slowly add concentrated hydrochloric acid with stirring.

  • Azeotropic Distillation: Heat the mixture to reflux. The water-alcohol azeotrope will begin to distill. Continuously remove the lower aqueous layer from the Dean-Stark trap.

  • Reaction Completion: The reaction is considered complete when no more water separates.

  • Solvent Removal: Remove the excess alcohol by distillation under reduced pressure.

  • Isolation: The crude glycine ester hydrochloride is obtained as a solid residue.

ParameterValue/RangeSource
Reactants
Glycine1.0 eq[1]
C4-C6 AlcoholSolvent[1]
Conc. HClCatalyst[1]
Reaction Conditions
TemperatureReflux[1]
PressureAtmospheric (distillation under vacuum)
Yield Quantitative[1]
Step 2: Diazotization of Glycine Ester Hydrochloride

This is a critical and potentially hazardous step requiring strict temperature control. The glycine ester hydrochloride is converted to the corresponding diazoacetate using sodium nitrite.

Safety Precautions: Diazotization reactions can be highly exothermic and produce unstable diazonium compounds. Strict temperature control below 5°C is crucial.[2] Ensure adequate venting for any evolved gases. Use stoichiometric amounts of sodium nitrite to avoid excess nitrous acid, which can be quenched with urea or sulfamic acid.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up GlycineEster_aq Aqueous Glycine Ester HCl Reactor Jacketed Reactor (< 5°C) GlycineEster_aq->Reactor Charge NaNO2_aq Aqueous NaNO2 NaNO2_aq->Reactor Slow Addition Extraction Solvent Extraction Reactor->Extraction Transfer Drying Drying Extraction->Drying Diazoacetate_sol Diazoacetate Solution Drying->Diazoacetate_sol

Caption: Workflow for the diazotization step.

Protocol:

  • Preparation: Prepare an aqueous solution of the glycine ester hydrochloride from Step 1. In a separate vessel, prepare a chilled aqueous solution of sodium nitrite.

  • Reaction: Charge the glycine ester hydrochloride solution into a jacketed reactor and cool to 0-5°C.

  • Addition of Sodium Nitrite: Slowly add the chilled sodium nitrite solution to the reactor while maintaining the temperature below 5°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Drying and Use: Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate). The resulting solution of diazoacetate is typically used directly in the next step without isolation of the neat compound due to its explosive nature.

ParameterValue/RangeSource
Reactants
Glycine Ester HCl1.0 eq
Sodium NitriteStoichiometric[2]
Reaction Conditions
Temperature< 5°C[2]
Safety Strict temperature control, venting[2]
Step 3: Cyclopropanation

The diazoacetate solution is reacted with tetramethylethylene in the presence of a catalyst to form the cyclopropane ring. Copper-based catalysts are commonly used for this transformation.

Protocol:

  • Reactor Setup: In a reactor equipped for inert atmosphere operation, charge tetramethylethylene and the catalyst (e.g., a copper(II) Schiff base complex).[3]

  • Addition of Diazoacetate: Slowly add the diazoacetate solution from Step 2 to the reactor at a controlled temperature. The reaction is exothermic, and the addition rate should be adjusted to maintain the desired temperature.

  • Reaction Monitoring: Monitor the reaction by a suitable analytical technique (e.g., GC) for the consumption of the diazoacetate.

  • Catalyst Removal: After the reaction is complete, the catalyst is typically removed by filtration or washing.

  • Solvent Removal: The solvent and excess tetramethylethylene are removed by distillation. The crude 2,2,3,3-tetramethylcyclopropanecarboxylate is obtained as the residue.

ParameterValue/RangeSource
Reactants
Diazoacetate1.0 eq
TetramethylethyleneExcess
Catalyst (e.g., Copper Schiff base)Catalytic amount[3]
Yield High[1]
Step 4: Saponification and Acidification

The final step is the hydrolysis of the ester to the carboxylic acid, followed by acidification to precipitate the product.

Protocol:

  • Saponification: To the crude ester from Step 3, add an aqueous solution of sodium hydroxide. To facilitate the reaction, a phase-transfer catalyst or a co-solvent like ethanol can be used. Heat the mixture to 95-105°C for several hours.[4]

  • Solvent Removal: If a co-solvent was used, it is removed by distillation.

  • Acidification: Cool the reaction mixture and slowly add hydrochloric or sulfuric acid until the pH reaches 2-4. The product will precipitate as a white solid.[1]

  • Isolation and Purification: Cool the slurry to room temperature and filter the solid product. Wash the filter cake with water until the washings are neutral.

  • Drying: Dry the purified this compound, for instance, by infrared drying.[1]

ParameterValue/RangeSource
Reactants
TMCA Ester1.0 eq
Sodium Hydroxide2-4 eq[1]
Acid (HCl or H2SO4)To pH 2-4[1]
Reaction Conditions
Saponification Temperature95-105°C[4]
Acidification Temperature~70°C, then cool[1]
Yield 91-94%[1]
Purity >98%[1]

Summary of Quantitative Data

StepKey ReagentsTemperatureYieldPuritySource(s)
1. Esterification Glycine, C4-C6 Alcohol, HClRefluxQuantitative-[1]
2. Diazotization Glycine Ester HCl, NaNO2< 5°CHigh(Used in situ)[2]
3. Cyclopropanation Diazoacetate, Tetramethylethylene, CatalystControlledHigh-[1][3]
4. Saponification & Acidification TMCA Ester, NaOH, HCl/H2SO495-105°C91-94%>98%[1][4]

Safety Considerations for Industrial Scale-Up

  • Diazotization: This is the most hazardous step. The use of continuous flow reactors can significantly improve safety by minimizing the amount of the explosive diazo intermediate at any given time.

  • Thermal Hazards: Conduct thorough thermal hazard analysis (e.g., using Differential Scanning Calorimetry) for all reaction steps, especially the diazotization and cyclopropanation, to understand and control potential exotherms.

  • Handling of Reagents:

    • Sodium Nitrite: A strong oxidizer. Store away from combustible materials.[5]

    • Diazoacetate: Potentially explosive and should not be isolated in its pure form. Handle as a solution and use promptly.

    • Tetramethylethylene: Flammable liquid. Handle in a well-ventilated area away from ignition sources.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times. For handling large quantities of volatile or hazardous materials, respiratory protection may be necessary.

  • Waste Disposal: All waste streams must be neutralized and disposed of in accordance with local environmental regulations. Unreacted diazo compounds should be carefully quenched.

References

Application Notes and Protocols for the Synthesis of Pyrethroid Insecticides from 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrethroid insecticides, specifically fenpropathrin and terallethrin, using 2,2,3,3-tetramethylcyclopropanecarboxylic acid as a key starting material. The protocols are compiled from established synthetic methods and are intended for a research and development audience.

Introduction

Pyrethroid insecticides are a significant class of synthetic pesticides that mimic the insecticidal properties of the natural pyrethrins found in chrysanthemums. They are valued for their high efficacy against a broad spectrum of insects and generally low mammalian toxicity. A key structural feature of many pyrethroids is the cyclopropane ring. This document focuses on the synthetic routes to pyrethroids derived from this compound. The primary insecticides synthesized from this acid are fenpropathrin, a potent acaricide and insecticide, and terallethrin, a household insecticide.

The general synthetic pathway involves a two-step process:

  • Activation of the Carboxylic Acid: The this compound is first converted to a more reactive acyl chloride. This is a crucial step to facilitate the subsequent esterification.

  • Esterification: The resulting 2,2,3,3-tetramethylcyclopropanecarbonyl chloride is then reacted with a specific alcohol to form the final pyrethroid ester. For fenpropathrin, this alcohol is α-cyano-3-phenoxybenzyl alcohol, while for terallethrin, it is allethrolone.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of fenpropathrin.

Table 1: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarbonyl Chloride

ParameterValueReference
Starting MaterialThis compoundN/A
ReagentThionyl Chloride (SOCl₂)[1][2]
Molar Ratio (Acid:SOCl₂)1 : 1.1[1]
Temperature14-50 °C[1][2]
Reaction Time3-5 hours[1][2]
Product2,2,3,3-Tetramethylcyclopropanecarbonyl ChlorideN/A
YieldNot explicitly stated, but used directly in the next step.[1][2]

Table 2: Synthesis of Fenpropathrin

ParameterValueReference
Starting Material2,2,3,3-Tetramethylcyclopropanecarbonyl ChlorideN/A
Reagents3-Phenoxybenzaldehyde, Sodium Cyanide, Triethylamine[1]
SolventToluene, Water[1]
TemperatureRoom Temperature[1]
ProductFenpropathrinN/A
Yield97.5%[1]
Purity98.0%[1]

Table 3: Physicochemical and Spectroscopic Data for Fenpropathrin

PropertyValueReference
Molecular FormulaC₂₂H₂₃NO₃[3]
Molecular Weight349.4 g/mol [3]
AppearanceYellowish to brown liquid or solid[3]
¹H NMR (400 MHz, CDCl₃) δ (ppm)7.39-7.02 (m, 9H, Ar-H), 6.35 (s, 1H, CH-CN), 1.27 (s, 6H, 2xCH₃), 1.21 (s, 6H, 2xCH₃)[3]
¹³C NMR (100.4 MHz, CDCl₃) δ (ppm)169.8, 158.1, 156.4, 134.2, 130.5, 130.0, 124.0, 122.0, 119.9, 119.4, 117.6, 116.5, 61.6, 35.2, 32.2, 32.0, 23.4, 16.5[3]

Experimental Protocols

Protocol 1: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarbonyl Chloride

This protocol describes the conversion of this compound to its corresponding acyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Vacuum pump

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1 mole of this compound.

  • Slowly add 1.1 moles of thionyl chloride to the flask.

  • Stir the mixture at 14°C for 4 hours, then increase the temperature to 40°C and stir for an additional 30 minutes.[1]

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a vacuum pump.

  • The resulting crude 2,2,3,3-tetramethylcyclopropanecarbonyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of Fenpropathrin

This protocol details the one-pot synthesis of fenpropathrin from 2,2,3,3-tetramethylcyclopropanecarbonyl chloride.

Materials:

  • 2,2,3,3-Tetramethylcyclopropanecarbonyl chloride (from Protocol 1)

  • 3-Phenoxybenzaldehyde

  • Sodium cyanide (NaCN)

  • Triethylamine

  • Toluene

  • Water

  • Three-necked round-bottom flask with a magnetic stirrer and dropping funnel

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Recrystallization solvent (e.g., methanol)

Procedure:

  • In a three-necked round-bottom flask, dissolve 62.5 mmol of 99% 3-phenoxybenzaldehyde and 3.88 g of 95% sodium cyanide in a mixture of water and toluene.[1]

  • Add a catalytic amount of triethylamine to the mixture.

  • At room temperature, add a toluene solution of 65.8 mmol of 2,2,3,3-tetramethylcyclopropanecarbonyl chloride dropwise to the reaction mixture with stirring.

  • Continue stirring until the reaction is complete (monitor by TLC).

  • After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product as a white solid.

  • The crude product can be purified by recrystallization from a suitable solvent like methanol to yield pure fenpropathrin.[1]

Protocol 3: Synthesis of Terallethrin (General Scheme)

General Reaction Scheme:

  • Acid Chloride Formation: this compound is converted to 2,2,3,3-tetramethylcyclopropanecarbonyl chloride as described in Protocol 1.

  • Esterification: The 2,2,3,3-tetramethylcyclopropanecarbonyl chloride is then reacted with allethrolone in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., toluene or benzene) to yield terallethrin.

Further experimental optimization would be required to establish specific reaction conditions, yields, and purification methods.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification start This compound acyl_chloride 2,2,3,3-Tetramethylcyclopropanecarbonyl Chloride start->acyl_chloride SOCl₂ fenpropathrin Fenpropathrin acyl_chloride->fenpropathrin + α-Cyano-3-phenoxybenzyl alcohol terallethrin Terallethrin acyl_chloride->terallethrin + Allethrolone

Caption: General synthetic workflow for pyrethroids from this compound.

Fenpropathrin_Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product acid_chloride 2,2,3,3-Tetramethylcyclopropanecarbonyl Chloride conditions Toluene/Water Room Temperature acid_chloride->conditions aldehyde 3-Phenoxybenzaldehyde aldehyde->conditions cyanide Sodium Cyanide cyanide->conditions base Triethylamine base->conditions product Fenpropathrin conditions->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid, a key intermediate for pesticides like fenpropathrin.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely adopted industrial method involves a four-step process starting from glycine.[1] The sequence is:

  • Esterification: Glycine is reacted with an alcohol (e.g., ethanol or butanol) in the presence of a strong acid to form the corresponding glycine ester hydrochloride.[1]

  • Diazotization: The glycine ester is treated with a nitrite source, typically sodium nitrite, to form ethyl diazoacetate (EDA).

  • Cyclopropanation: EDA is reacted with 2,3-dimethyl-2-butene (tetramethylethylene) in the presence of a catalyst to form the ethyl ester of the target molecule.[1]

  • Saponification and Acidification: The resulting ester is hydrolyzed using a base like sodium hydroxide (saponification), followed by acidification with an acid such as HCl or H₂SO₄ to precipitate the final carboxylic acid product.[1]

Q2: What are the primary uses of this compound?

A2: It is a crucial intermediate in the synthesis of third-generation pyrethroid insecticides and acaricides, most notably fenpropathrin.[1][2] It is also used as a starting material for various CNS-active compounds and is an analog of the antiepileptic drug, Valproic Acid.[3]

Q3: What are the expected physical properties of the final product?

A3: this compound is typically a white crystalline solid. Key properties are summarized in the table below.

PropertyValue
Melting Point120-123 °C
Boiling Point204.8 °C at 760 mmHg
SolubilitySlightly soluble in hot water; Soluble in methanol, ethanol, and acetonitrile.[3]
Molecular FormulaC₈H₁₄O₂[4]
Molar Mass142.20 g/mol

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems that may arise during the synthesis, focusing on the common diazoacetate route.

Problem 1: Low Yield During Cyclopropanation Step

Q: My yield of the cyclopropanated ester is significantly lower than expected. What are the likely causes and how can I fix this?

A: Low yields in this step are most commonly attributed to side reactions involving the highly reactive ethyl diazoacetate (EDA) intermediate.

Primary Cause: Dimerization of Ethyl Diazoacetate (EDA) Ethyl diazoacetate is thermally unstable and can decompose to form a carbene intermediate. In the absence of an efficient reaction with the target alkene (tetramethylethylene), this carbene can react with another molecule of EDA, leading to the formation of diethyl fumarate and diethyl maleate as major byproducts.[5][6] This dimerization pathway competes directly with the desired cyclopropanation.

Solutions & Mitigation Strategies:

  • Temperature Control: Maintain the optimal reaction temperature. Elevated temperatures can accelerate the decomposition of EDA and favor dimerization over cyclopropanation.[5]

  • Controlled Addition of EDA: Instead of adding all the EDA at once, use a syringe pump for slow, controlled addition to the reaction mixture containing the alkene and catalyst. This keeps the instantaneous concentration of EDA low, favoring the reaction with the alkene which is present in higher concentration.

  • Catalyst Efficiency: Ensure the catalyst is active and used in the correct loading. An inefficient catalyst will not consume the EDA fast enough, allowing more time for side reactions. Copper-based catalysts are common for this reaction.[5]

  • Alkene Stoichiometry: Use a slight excess of the alkene (2,3-dimethyl-2-butene) to maximize the probability of the carbene reacting with it rather than another molecule of EDA.

Problem 2: Incomplete Saponification of the Ester

Q: After acidification, my final product yield is low, and I suspect the saponification was incomplete. How can I ensure complete hydrolysis?

A: Incomplete saponification leaves unreacted ester in the reaction mixture, which may be lost during the workup and purification of the final carboxylic acid, leading to a lower yield.

Solutions & Mitigation Strategies:

  • Sufficient Base: Use a molar excess of sodium hydroxide (e.g., 2-4 equivalents) to ensure the reaction goes to completion.[1]

  • Reaction Time and Temperature: Ensure adequate reaction time and temperature. Refluxing for 8-10 hours is a common practice. One patented method suggests that at 100-105 °C, the reaction can be completed in 6 hours.[7]

  • Phase Transfer Catalyst: The reaction involves an organic ester and an aqueous base, creating a two-phase system. Adding a phase-transfer catalyst can improve the reaction rate and yield. Interestingly, the product itself (this compound) can act as a phase transfer catalyst for its own ester's saponification.[7] Adding a small amount of the final product to the saponification mixture can accelerate the reaction.

  • Co-solvent: Using a co-solvent like ethanol can help to homogenize the reaction mixture, increasing the rate of saponification.[1]

Problem 3: Product Purity Issues After Acidification

Q: The final product is an off-color or oily solid, and the purity is below 98%. What impurities are common and how can I improve the purification?

A: Impurities can arise from side products carried over from previous steps or from an improper workup.

Common Impurities:

  • Unreacted Ester: From incomplete saponification.

  • Dimer Byproducts: Diethyl fumarate/maleate from the cyclopropanation step may be carried through.

  • Polymeric Materials: Can form during the hydrolysis step.[8]

Purification & Troubleshooting:

  • pH Control During Precipitation: Carefully adjust the pH to 2-4 during acidification.[1] This range ensures the carboxylic acid precipitates while potentially leaving more acidic or basic impurities in the aqueous solution.

  • Washing: Thoroughly wash the filtered solid with cold water to remove any water-soluble impurities, such as salts formed during neutralization.

  • Recrystallization: If purity is still an issue, recrystallization from a suitable solvent system can be employed to obtain a high-purity crystalline product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields reported in the literature for the final two steps of the synthesis.

StepReagents & ConditionsReported YieldReference
Saponification2,2,3,3-tetramethylcyclopropanecarboxylate, NaOH, Ethanol, Water-
Reflux for 8-10 hours
NaOH (3-6 eq.), 100-105 °C, 6-12 hours, with product as PTC>96%[7]
AcidificationHCl or H₂SO₄, 60-80 °C, adjust pH to 2-491-94%[1]
Overall Combined Saponification & Acidification 91-94% [1]

Experimental Protocols & Visualizations

Protocol: Saponification and Acidification

This protocol is a composite based on published methods.[1][7]

  • Setup: Charge a reaction kettle with ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate, sodium hydroxide (3-6 equivalents), ethanol, and water.

  • Saponification: Stir the mixture and heat to reflux (approx. 95-105 °C) for 6-10 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Solvent Removal: Once the reaction is complete, distill off the ethanol.

  • Dilution: Dilute the remaining aqueous solution with water.

  • Acidification: While maintaining a temperature of 60-80 °C, slowly add 15% hydrochloric acid or sulfuric acid with stirring until the pH of the solution reaches 2-4. A white solid will precipitate.

  • Isolation: Cool the mixture to room temperature. Collect the solid product by filtration.

  • Purification: Wash the filter cake with cold water to remove residual salts and acid.

  • Drying: Dry the purified this compound, for example, by infrared drying, to obtain the final product.

Diagrams

Synthesis_Workflow cluster_start Step 1 & 2: EDA Synthesis cluster_cyclo Step 3: Cyclopropanation cluster_end Step 4: Hydrolysis start_end start_end process process intermediate intermediate side_reaction side_reaction Glycine Glycine EDA Ethyl Diazoacetate (EDA) Glycine->EDA Esterification, Diazotization Alkene 2,3-Dimethyl-2-butene Ester Ethyl 2,2,3,3-TMCP-carboxylate EDA->Ester Catalyst, Alkene Dimers Diethyl Fumarate/ Maleate EDA->Dimers Dimerization (Side Reaction) Acid 2,2,3,3-TMCP-Acid Ester->Acid 1. NaOH (Saponification) 2. HCl (Acidification)

Caption: Overall workflow for the synthesis of this compound (TMCP-Acid).

Troubleshooting_Logic problem problem cause cause solution solution p1 Low Yield in Cyclopropanation? c1 EDA Dimerization p1->c1 c2 Poor Catalyst Activity p1->c2 s1 Control Temp. Slowly Add EDA Use Alkene Excess c1->s1 s2 Verify Catalyst Loading & Activity c2->s2 p2 Low Yield After Acidification? c3 Incomplete Saponification p2->c3 s3 Use Excess Base (NaOH) Increase Reaction Time/Temp Use Co-solvent or PTC c3->s3

Caption: Troubleshooting decision tree for common yield issues in the synthesis.

References

Technical Support Center: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, particularly focusing on the common multi-step route involving diazotization and cyclopropanation followed by saponification.

Issue 1: Low Yield in the Cyclopropanation Step

  • Question: My cyclopropanation reaction of tetramethylethylene with ethyl diazoacetate is giving a low yield of the desired 2,2,3,3-tetramethylcyclopropanecarboxylate. What are the potential causes and solutions?

  • Answer: Low yields in the cyclopropanation step can stem from several factors. Here's a systematic approach to troubleshooting:

    • Inadequate Catalyst Activity or Loading: The copper catalyst is crucial for this reaction. Ensure you are using an active form of the catalyst. Copper salts like copper sulfate or copper acetate are commonly used.[1] The catalyst loading is also critical; typically, around 1 mol% relative to the diazo compound is effective.[1] Insufficient catalyst will result in a sluggish and incomplete reaction.

    • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. A temperature range of 65-85°C is generally recommended.[1] Temperatures that are too low will lead to a slow reaction rate, while excessively high temperatures can promote side reactions and decomposition of the diazo compound.

    • Incorrect Stoichiometry of Reactants: An excess of tetramethylethylene is necessary to drive the reaction towards the product and minimize the formation of dimers from the diazoacetate. A 3 to 7-fold excess of tetramethylethylene over the diazo compound is recommended.[1]

    • Purity of Reactants: Ensure that your tetramethylethylene and ethyl diazoacetate are of high purity. Impurities can interfere with the catalyst and lead to undesired side reactions.

Issue 2: Incomplete Saponification of the Ester Intermediate

  • Question: I am having trouble achieving complete saponification of my 2,2,3,3-tetramethylcyclopropanecarboxylate ester. What can I do to improve the yield of the final carboxylic acid?

  • Answer: Incomplete saponification is a common hurdle. Here are key parameters to optimize:

    • Insufficient Base: Ensure you are using a sufficient excess of sodium hydroxide. A 2 to 4-fold molar excess is recommended to drive the reaction to completion.[1]

    • Inadequate Reaction Temperature and Time: The saponification should be conducted at an elevated temperature, typically between 95-105°C.[1][2] The reaction time is also important, with a duration of 6 to 12 hours often being necessary for complete conversion.[2]

    • Phase Transfer Catalyst: The reaction is a two-phase system (organic ester and aqueous base), which can be slow. Using a phase-transfer catalyst can significantly improve the reaction rate and yield. Interestingly, the product itself, this compound, can act as an effective phase-transfer catalyst.[2] Adding a small amount of the final product (2.5-10% by weight of the ester) can accelerate the reaction.[2] Ethanol is also commonly used as a co-solvent to improve miscibility.[1]

    • Monitoring the Reaction: Monitor the disappearance of the ester starting material by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion before proceeding with the workup.

Issue 3: Difficulty in Isolating the Final Product

  • Question: After acidification, I am getting a low yield of solid this compound. How can I improve the isolation process?

  • Answer: Proper workup is crucial for obtaining a good yield of the final product.

    • pH of Acidification: Ensure that the pH is sufficiently low to fully protonate the carboxylate salt. A pH of 2-4 is recommended for complete precipitation of the carboxylic acid.[1]

    • Temperature of Precipitation: The acidification should be performed at a controlled temperature, around 60-80°C, followed by cooling to room temperature to allow for complete crystallization.[1]

    • Washing and Drying: After filtration, wash the solid product with cold water to remove any remaining salts. Thoroughly dry the product to obtain an accurate yield.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for this compound?

    • A1: A widely used method involves the esterification of glycine, followed by diazotization to form a diazoacetate. This intermediate then undergoes a copper-catalyzed cyclopropanation reaction with tetramethylethylene. The resulting ester is then saponified with a base, and subsequent acidification yields the final carboxylic acid.[1]

  • Q2: Are there alternative synthetic methods?

    • A2: Yes, other methods exist, such as the reaction of dichloroacetyl chloride with tetramethylethylene in the presence of a reducing metal, followed by ring contraction. However, the diazotization-cyclopropanation route is often preferred for industrial-scale production.

  • Q3: What are the key safety precautions to consider during this synthesis?

    • A3: Diazo compounds are potentially explosive and should be handled with care. The reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • Q4: How can I purify the final product?

    • A4: The product can be purified by recrystallization from a suitable solvent system. The choice of solvent will depend on the impurities present.

Data Presentation

Table 1: Reaction Parameters for Yield Optimization

StepParameterRecommended RangeExpected YieldReference
Cyclopropanation Catalyst Loading (Copper salt)1 mol% (relative to diazo compound)High[1]
Temperature65-85°CHigh[1]
Tetramethylethylene Excess3-7 molar equivalentsHigh[1]
Saponification NaOH Excess2-4 molar equivalents91-94% (acidification step included)[1]
Temperature95-105°C>96%[2]
Reaction Time6-12 hours>96%[2]
Phase Transfer Catalyst2.5-10 wt% of ester (product as catalyst)>96%[2]
Acidification pH2-491-94% (saponification step included)[1]
Temperature60-80°CHigh[1]

Experimental Protocols

Protocol 1: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylate via Cyclopropanation

  • To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add tetramethylethylene (3-7 molar equivalents) and the copper catalyst (1 mol% relative to the diazoacetate).

  • Heat the mixture to the reaction temperature of 65-85°C.

  • Slowly add the ethyl diazoacetate to the reaction mixture over a period of time to control the reaction rate and temperature.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture and remove the excess tetramethylethylene by distillation.

  • The crude 2,2,3,3-tetramethylcyclopropanecarboxylate can be purified by distillation or used directly in the next step.

Protocol 2: Saponification and Acidification

  • To the crude or purified 2,2,3,3-tetramethylcyclopropanecarboxylate, add a 2-4 molar excess of sodium hydroxide solution.

  • Add ethanol as a co-solvent or a catalytic amount of this compound (2.5-10 wt%) as a phase-transfer catalyst.

  • Heat the mixture to 95-105°C and reflux for 6-12 hours, or until the saponification is complete.

  • After completion, distill off the ethanol.

  • Cool the remaining aqueous solution and acidify to a pH of 2-4 with a suitable acid (e.g., HCl) at 60-80°C.

  • Cool the mixture to room temperature to allow for complete precipitation of the product.

  • Filter the solid product, wash with cold water, and dry to obtain this compound.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Glycine Glycine Esterification Esterification Glycine->Esterification Alcohol Alcohol (e.g., Ethanol) Alcohol->Esterification Tetramethylethylene Tetramethylethylene Cyclopropanation Cyclopropanation Tetramethylethylene->Cyclopropanation Diazotization Diazotization Esterification->Diazotization Glycine Ester Diazotization->Cyclopropanation Diazoacetate Saponification Saponification Cyclopropanation->Saponification Carboxylate Ester Acidification Acidification Saponification->Acidification Carboxylate Salt FinalProduct 2,2,3,3-Tetramethyl- cyclopropanecarboxylic Acid Acidification->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting cluster_cyclo_solutions Cyclopropanation Solutions cluster_sapo_solutions Saponification/Acidification Solutions Start Low Final Yield Check_Cyclopropanation Check Cyclopropanation Yield Start->Check_Cyclopropanation Check_Saponification Check Saponification/Acidification Check_Cyclopropanation->Check_Saponification Good Low_Cyclo_Yield Low Cyclopropanation Yield Check_Cyclopropanation->Low_Cyclo_Yield Low Low_Sapo_Yield Incomplete Saponification or Poor Precipitation Check_Saponification->Low_Sapo_Yield Low Catalyst Verify Catalyst Activity/Loading Low_Cyclo_Yield->Catalyst Temperature_Cyclo Optimize Temperature (65-85°C) Low_Cyclo_Yield->Temperature_Cyclo Stoichiometry Increase Tetramethylethylene Excess Low_Cyclo_Yield->Stoichiometry Base Increase NaOH Excess Low_Sapo_Yield->Base Temperature_Sapo Optimize Temperature (95-105°C) and Time (6-12h) Low_Sapo_Yield->Temperature_Sapo PTC Use Phase Transfer Catalyst Low_Sapo_Yield->PTC pH Ensure pH 2-4 for Precipitation Low_Sapo_Yield->pH

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Troubleshooting Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the cyclopropanation step of their experimental work, with a specific focus on troubleshooting low conversion rates.

Troubleshooting Guide: Low Conversion in Cyclopropanation

Low conversion in a cyclopropanation reaction can be a significant hurdle. This guide provides a systematic approach to identifying and resolving the root cause of this issue.

Initial Troubleshooting Workflow

A logical, step-by-step approach is the most effective way to troubleshoot low conversion. The following workflow outlines the key areas to investigate:

TroubleshootingWorkflow start Low Conversion Observed reagent_quality Assess Reagent Quality start->reagent_quality reaction_conditions Evaluate Reaction Conditions start->reaction_conditions substrate_reactivity Analyze Substrate Reactivity start->substrate_reactivity catalyst_check Check Catalyst Activity & Loading reagent_quality->catalyst_check Catalyst-based reaction? solution Problem Solved / Conversion Improved reagent_quality->solution Reagents are pure & active solvent_check Verify Solvent Choice reaction_conditions->solvent_check temp_time_check Optimize Temperature & Time reaction_conditions->temp_time_check atmosphere_check Ensure Inert Atmosphere reaction_conditions->atmosphere_check electronics_sterics Consider Electronic & Steric Effects substrate_reactivity->electronics_sterics solvent_check->solution temp_time_check->solution atmosphere_check->solution electronics_sterics->solution

Caption: A general workflow for troubleshooting low conversion in cyclopropanation reactions.

Symptom: Low to No Product Yield

If you are observing very little or no desired cyclopropanated product, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Inactive Reagents/Catalyst For Simmons-Smith reactions, ensure the zinc-copper couple is freshly prepared and properly activated, as its activity is a frequent cause of failure.[1] For all reactions, use high-purity, freshly distilled, or recently purchased reagents.[1]
Presence of Moisture or Air Many cyclopropanation reagents are sensitive to moisture and air.[1][2] Ensure all glassware is oven-dried and the reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen).[1]
Suboptimal Temperature If the reaction is sluggish, a gradual increase in temperature (in 5-10 °C increments) may improve the reaction rate.[1] However, be cautious as higher temperatures can sometimes promote side reactions.[1]
Low Substrate Reactivity Electron-deficient alkenes are generally less reactive towards electrophilic carbenes.[2] For such substrates, consider switching to a more reactive cyclopropanating agent.[1]
Inadequate Stirring For heterogeneous reactions, such as those using a zinc-copper couple, ensure efficient stirring to maintain good contact between all reagents.[1]
Symptom: Incomplete Conversion of Starting Material

If you observe a significant amount of unreacted starting material, the following troubleshooting steps may be helpful.

Potential CauseRecommended Solution
Insufficient Reagent/Catalyst Ensure the stoichiometry of your reagents is correct. For catalytic reactions, an insufficient catalyst loading can result in incomplete conversion.[2]
Short Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the reaction has stalled, it may simply require more time to reach completion.
Catalyst Deactivation In rhodium-catalyzed reactions, the highly reactive carbene intermediate can react with and deactivate the catalyst.[2] A slow, controlled addition of the diazo compound is crucial to maintain a low concentration of the carbene, which helps to minimize catalyst deactivation.[2]
Reversible Reaction or Equilibrium While less common for many cyclopropanation reactions, consider if an equilibrium is being established. In such cases, it may be necessary to remove a byproduct to drive the reaction to completion.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common general factors I should investigate for low conversion in my cyclopropanation reaction?

A: Low conversion in cyclopropanation reactions can often be attributed to several key factors:

  • Reagent Quality: The purity and activity of your starting materials, reagents, and particularly the catalyst are critical. Degradation of reagents or an inactive catalyst are common culprits.[2]

  • Reaction Conditions: Parameters such as temperature, reaction time, and reactant concentrations can significantly affect the yield and may require careful optimization for your specific substrate.[2]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reactivity of the carbene or carbenoid species.[2]

  • Substrate Reactivity: The electronic and steric properties of your alkene substrate play a major role. Generally, electron-rich alkenes are more reactive towards electrophilic carbenes.[2]

  • Atmosphere Control: Many reagents and intermediates in cyclopropanation are sensitive to air and moisture. Maintaining an inert atmosphere (e.g., with argon or nitrogen) is often essential for success.[2]

Simmons-Smith Cyclopropanation

Q2: My Simmons-Smith reaction is not working or has a very low yield. What is the most likely cause?

A: The most common reason for failure in a Simmons-Smith reaction is the quality and activity of the zinc reagent.[1] The zinc-copper couple must be freshly prepared and properly activated to be effective.[1] Additionally, the diiodomethane used should be of high purity, as impurities can inhibit the reaction.[1]

Q3: What are some common side reactions to be aware of in a Simmons-Smith reaction?

A: A potential side reaction is the methylation of heteroatoms. The electrophilic zinc carbenoid can methylate alcohols and other heteroatoms present in the substrate, particularly when an excess of the Simmons-Smith reagent is used or with prolonged reaction times.[1]

Q4: Which solvents are recommended for the Simmons-Smith reaction?

A: Non-coordinating solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended.[1] The use of basic solvents can decrease the rate of the reaction.[1]

Metal-Catalyzed Cyclopropanation (e.g., Rhodium-based)

Q5: My rhodium-catalyzed cyclopropanation has a low conversion. Could the catalyst be the problem?

A: Yes, catalyst deactivation is a common issue in rhodium-catalyzed cyclopropanations.[2] The highly reactive carbene intermediate can react with the catalyst itself, leading to the formation of inactive species.[2]

Q6: How can I minimize catalyst deactivation in my rhodium-catalyzed reaction?

A: A crucial technique is the slow and controlled addition of the diazo compound.[2] This maintains a low concentration of the reactive carbene intermediate, which in turn minimizes side reactions and catalyst deactivation.[2]

Q7: What are common byproducts in cyclopropanations using diazo compounds?

A: With diazomethane, a common byproduct is polymethylene, which forms from the self-reaction of diazomethane. Another possible side reaction is the 1,3-dipolar cycloaddition of diazomethane with the alkene to form a pyrazoline. This pyrazoline may or may not eliminate nitrogen to yield the desired cyclopropane.[2]

Data Presentation

The following tables provide quantitative data on the effect of various reaction parameters on the yield of cyclopropanation reactions.

Table 1: Effect of Rhodium Catalyst Loading on Yield [2]

CatalystCatalyst Loading (mol%)SubstrateYield (%)
Rh₂(OAc)₄1.0Styrene95
Rh₂(OAc)₄0.5Styrene92
Rh₂(OAc)₄0.1Styrene85
Rh₂(OAc)₄0.05Styrene78

Table 2: Comparison of Catalysts for the Cyclopropanation of Styrene with Ethyl Diazoacetate

CatalystYield (%)Diastereomeric Ratio (trans:cis)
Cu(acac)₂8875:25
Rh₂(OAc)₄9580:20
[RuCl₂(p-cymene)]₂7560:40

Experimental Protocols

Protocol 1: Classic Simmons-Smith Cyclopropanation of Cyclohexene

This protocol outlines the cyclopropanation of cyclohexene using a freshly prepared zinc-copper couple.[1]

Materials:

  • Zinc dust

  • Copper(I) chloride

  • Anhydrous diethyl ether

  • Diiodomethane

  • Cyclohexene

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Preparation of the Zinc-Copper Couple: In a dry flask under an inert atmosphere, add zinc dust (1.2 eq) and an equal weight of anhydrous diethyl ether. Stir the suspension and add copper(I) chloride (0.12 eq) in one portion. The mixture should change color from black to grayish. Stir for an additional 30 minutes.[1]

  • Reaction Setup: To the freshly prepared zinc-copper couple, add more anhydrous diethyl ether.

  • Addition of Reagents: Add a solution of diiodomethane (1.1 eq) and cyclohexene (1.0 eq) in anhydrous diethyl ether dropwise to the stirred suspension of the zinc-copper couple. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.[1]

  • Reaction Monitoring: Monitor the reaction's progress by TLC or GC/MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Protocol 2: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

This protocol describes a typical procedure for the rhodium-catalyzed cyclopropanation of styrene.

Materials:

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add Rh₂(OAc)₄ (0.1 mol%) and anhydrous DCM. Add styrene (1.0 eq).

  • Addition of Diazo Compound: Add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over several hours using a syringe pump. A slow addition rate is crucial to minimize side reactions.

  • Reaction Monitoring: Monitor the disappearance of the starting materials and the formation of the product by TLC or GC.

  • Work-up: Once the reaction is complete, quench by washing with a saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

ReactionPathways cluster_simmonssmith Simmons-Smith Reaction cluster_rhodium Rhodium-Catalyzed Reaction ss_start Alkene + CH₂I₂ + Zn(Cu) ss_intermediate ICH₂ZnI (Carbenoid) ss_start->ss_intermediate ss_product Cyclopropane ss_intermediate->ss_product rh_start Alkene + N₂CHCO₂Et + Rh₂(OAc)₄ rh_intermediate Rh-Carbene Intermediate rh_start->rh_intermediate rh_product Cyclopropane rh_intermediate->rh_product Desired Pathway rh_side_product Carbene Dimerization / Catalyst Deactivation rh_intermediate->rh_side_product Side Reaction

Caption: A simplified comparison of the key intermediates in Simmons-Smith and rhodium-catalyzed cyclopropanation reactions.

References

minimizing byproduct formation in the synthesis of fenpropathrin intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fenpropathrin intermediates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the key intermediates in the synthesis of fenpropathrin?

The synthesis of fenpropathrin, a synthetic pyrethroid insecticide, primarily involves the esterification of two key intermediates:

  • 2,2,3,3-Tetramethylcyclopropanecarboxylic acid: This is the acid component of the final ester.

  • α-Cyano-3-phenoxybenzyl alcohol: This is the alcohol component of the final ester.

Q2: What are the major challenges in synthesizing these intermediates with high purity?

The primary challenges lie in controlling the reaction conditions to prevent the formation of side products. For this compound, the multi-step synthesis from glycine involves sensitive reactions like diazotization and cyclopropanation, which can lead to various byproducts. In the synthesis of α-cyano-3-phenoxybenzyl alcohol, the main challenge is to ensure the complete and selective reaction of 3-phenoxybenzaldehyde with a cyanide source, avoiding side reactions.

Q3: What are the common classes of impurities found in the final fenpropathrin product?

Impurities in the final product can generally be categorized as:

  • Unreacted starting materials: Residual this compound or α-cyano-3-phenoxybenzyl alcohol.

  • Byproducts from intermediate synthesis: Impurities carried over from the synthesis of the acid or alcohol intermediates.

  • Byproducts from the final esterification step: Unwanted side products formed during the coupling of the two intermediates.

  • Degradation products: Fenpropathrin can undergo hydrolysis under certain conditions.[1]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of fenpropathrin intermediates.

Troubleshooting Guide 1: Synthesis of this compound

The synthesis of this compound often proceeds via the reaction of a diazoacetate with tetramethylethylene. A common route starts from glycine.

Problem 1: Low yield in the diazotization of glycine ethyl ester.

  • Possible Cause: Decomposition of the diazoacetate product. Diazo compounds are often unstable and can decompose in the presence of acid or upon exposure to rough surfaces or high temperatures.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) throughout the diazotization process.

    • pH Control: Ensure the reaction is carried out under mildly acidic conditions. A buffer, such as sodium acetate, can be used to maintain the optimal pH.

    • Smooth Reaction Vessels: Use fire-polished glassware to minimize surface-induced decomposition.

    • Immediate Use: Use the generated diazoacetate immediately in the subsequent cyclopropanation step without isolation if possible.

Problem 2: Formation of insertion byproducts during cyclopropanation.

  • Possible Cause: The carbene intermediate, generated from the diazoacetate, can insert into C-H bonds of the solvent or starting materials in addition to adding across the double bond of tetramethylethylene.

  • Troubleshooting Steps:

    • Choice of Catalyst: Use a catalyst that favors cyclopropanation over insertion. Copper-based catalysts, such as copper(II) sulfate or copper powder, are commonly used.

    • Solvent Selection: Use a non-reactive solvent or use the alkene (tetramethylethylene) as the solvent to maximize the chances of the desired reaction.

    • Slow Addition: Add the diazoacetate solution slowly to the reaction mixture containing the alkene and catalyst to maintain a low concentration of the reactive carbene intermediate.

Problem 3: Incomplete saponification of the cyclopropane carboxylate ester.

  • Possible Cause: Insufficient reaction time, temperature, or amount of base. The ester may also be sterically hindered, requiring more forcing conditions for complete hydrolysis.

  • Troubleshooting Steps:

    • Reaction Conditions: Increase the reaction temperature and/or prolong the reaction time. Use a phase-transfer catalyst to enhance the reaction rate if operating in a biphasic system.

    • Excess Base: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide.

    • Co-solvent: Add a co-solvent like ethanol to improve the solubility of the ester in the aqueous base.

Troubleshooting Guide 2: Synthesis of α-Cyano-3-phenoxybenzyl alcohol

This intermediate is typically synthesized by the reaction of 3-phenoxybenzaldehyde with a cyanide source, such as sodium cyanide or potassium cyanide.

Problem 1: Low yield of the desired cyanohydrin.

  • Possible Cause: The equilibrium of the cyanohydrin formation reaction may not favor the product. The reaction is reversible and can be sensitive to pH.

  • Troubleshooting Steps:

    • pH Control: Maintain a slightly acidic to neutral pH. In basic solutions, the cyanohydrin can revert back to the aldehyde.

    • Reaction Temperature: Lowering the reaction temperature can shift the equilibrium towards the product side.

    • Use of a Two-Phase System: A two-phase system (e.g., water and an organic solvent like toluene) can be employed to extract the product as it is formed, driving the reaction to completion.

Problem 2: Formation of undesired side products.

  • Possible Cause: The cyanide ion is a potent nucleophile and can participate in other reactions. The aldehyde can also undergo self-condensation reactions under certain conditions.

  • Troubleshooting Steps:

    • Control of Stoichiometry: Use a slight excess of the cyanide source to ensure complete conversion of the aldehyde.

    • Temperature and pH Control: As mentioned above, maintaining optimal temperature and pH is crucial to suppress side reactions.

    • Use of a Phase-Transfer Catalyst: A phase-transfer catalyst can facilitate the reaction between the aqueous cyanide and the organic-soluble aldehyde, often leading to cleaner reactions and higher yields.

Troubleshooting Guide 3: Final Esterification to Fenpropathrin

This step involves the reaction of 2,2,3,3-tetramethylcyclopropanecarbonyl chloride (the acid chloride of the carboxylic acid intermediate) with α-cyano-3-phenoxybenzyl alcohol.

Problem 1: Hydrolysis of the acid chloride.

  • Possible Cause: 2,2,3,3-Tetramethylcyclopropanecarbonyl chloride is reactive and can be hydrolyzed by moisture to the corresponding carboxylic acid, which will not participate in the esterification reaction under these conditions.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all reactants, solvents, and glassware are thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Immediate Use: Prepare the acid chloride immediately before the esterification step and use it without delay.

Problem 2: Low yield of fenpropathrin.

  • Possible Cause: Incomplete reaction due to insufficient reaction time, temperature, or the presence of a base to neutralize the HCl byproduct. Steric hindrance can also slow down the reaction.

  • Troubleshooting Steps:

    • Use of a Base: Add a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl formed during the reaction, driving the equilibrium towards the product.

    • Reaction Temperature: Gently heating the reaction mixture may be necessary to overcome the activation energy, but excessive heat should be avoided to prevent decomposition.

    • Catalyst: In some cases, a catalyst like 4-dimethylaminopyridine (DMAP) can be used to accelerate the esterification.

Quantitative Data Summary

ParameterCondition ACondition BByproduct X (%)Byproduct Y (%)Fenpropathrin Yield (%)
Catalyst (Cyclopropanation) Copper PowderCopper (II) Sulfate5285
Solvent (Esterification) TolueneDichloromethane3490
Base (Esterification) PyridineTriethylamine2195

Note: This table is a template for summarizing experimental data. Actual values will vary based on specific experimental conditions.

Key Experimental Protocols

Protocol 1: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarbonyl Chloride
  • To a solution of this compound in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating until the evolution of HCl gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • The crude acid chloride can be purified by distillation under reduced pressure or used directly in the next step.

Protocol 2: Synthesis of α-Cyano-3-phenoxybenzyl alcohol
  • Dissolve 3-phenoxybenzaldehyde in a suitable organic solvent (e.g., toluene).

  • Prepare an aqueous solution of sodium cyanide (NaCN).

  • Combine the two phases and add a phase-transfer catalyst (e.g., a quaternary ammonium salt).

  • Stir the mixture vigorously at a controlled temperature (e.g., 0-10 °C) until the reaction is complete (monitored by TLC or HPLC).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude α-cyano-3-phenoxybenzyl alcohol.

Protocol 3: Synthesis of Fenpropathrin
  • Dissolve α-cyano-3-phenoxybenzyl alcohol and a non-nucleophilic base (e.g., pyridine) in an anhydrous solvent (e.g., toluene) under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude fenpropathrin can be purified by column chromatography or recrystallization.

Visualizations

Caption: Overall synthetic pathway for Fenpropathrin.

Byproduct_Formation_TMCPA Ethyl Diazoacetate Ethyl Diazoacetate Carbene Intermediate Carbene Intermediate Ethyl Diazoacetate->Carbene Intermediate Heat or Catalyst Decomposition Products Decomposition Products Ethyl Diazoacetate->Decomposition Products Acid/Heat Desired Cyclopropane Desired Cyclopropane Carbene Intermediate->Desired Cyclopropane + Tetramethylethylene C-H Insertion Byproducts C-H Insertion Byproducts Carbene Intermediate->C-H Insertion Byproducts Solvent/Alkene C-H bond Troubleshooting_Workflow start High Byproduct Formation Detected identify Identify Byproduct Structure (e.g., GC-MS, NMR) start->identify step Determine Synthetic Step of Origin identify->step review Review Reaction Conditions (Temp, pH, Catalyst, Solvent) step->review optimize Optimize Reaction Parameters review->optimize reanalyze Re-analyze Product Purity optimize->reanalyze pass Purity Meets Specification reanalyze->pass fail Purity Still Unacceptable reanalyze->fail fail->review Further Optimization

References

Technical Support Center: 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Yield After Precipitation/Crystallization

Possible Causes:

  • Incomplete Saponification: The initial ester has not been fully hydrolyzed.

  • Incorrect pH for Precipitation: The pH of the solution was not optimal for the complete precipitation of the carboxylic acid.

  • Product Loss During Washing: The product is slightly soluble in the wash solvent.

  • Use of Alcohol in Saponification: The product is soluble in residual alcohol from the saponification step, leading to losses.[1]

Solutions:

  • Ensure Complete Saponification: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester spot disappears. Reflux the reaction mixture for a sufficient duration, typically 8-10 hours.[2]

  • Optimize Precipitation pH: Adjust the pH of the aqueous solution to 2-4 using an acid like HCl to ensure maximum precipitation of the carboxylic acid.[3]

  • Minimize Washing Losses: Use ice-cold water to wash the filtered solid. Avoid excessive washing.

  • Remove Alcohol Before Acidification: After saponification, distill off any alcohol (e.g., ethanol, butanol) from the reaction mixture before proceeding with acidification.[3]

Problem 2: The Purified Product is Oily or has a Low Melting Point

Possible Causes:

  • Presence of Unreacted Starting Material: The final product is contaminated with the starting ester.

  • Residual Solvents: Solvents used during the synthesis or purification are trapped in the final product.

  • Presence of Other Impurities: Side products from the synthesis may be present.

Solutions:

  • Recrystallization: This is a highly effective method for removing impurities. A common solvent system is a mixture of ethyl acetate and hexanes.[4]

  • Column Chromatography: For difficult-to-remove impurities, column chromatography can be employed. A silica gel stationary phase is typically used, with a mobile phase consisting of a non-polar solvent (like hexanes or dichloromethane) and a small amount of a polar solvent (like ethyl acetate or methanol) with an acidic modifier (e.g., acetic acid or formic acid) to improve peak shape.

  • Vacuum Drying: Dry the purified solid under high vacuum to remove any residual solvents.

Problem 3: Difficulty in Inducing Crystallization

Possible Causes:

  • Solution is Not Saturated: The concentration of the carboxylic acid in the solvent is too low.

  • Presence of Impurities Inhibiting Crystal Formation: Certain impurities can interfere with the crystallization process.

  • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil rather than crystals.

Solutions:

  • Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the product.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.

  • Seed the Solution: Add a tiny crystal of pure this compound to the solution to initiate crystallization.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Common impurities include:

  • Unreacted Starting Ester: (e.g., ethyl or butyl 2,2,3,3-tetramethylcyclopropanecarboxylate).

  • Residual Solvents: From the synthesis (e.g., ethanol, butanol) or purification (e.g., ethyl acetate, hexanes).

  • Byproducts of the Synthesis: Depending on the synthetic route, other related compounds may be formed.

Q2: What is a good solvent system for the recrystallization of this compound?

A2: A mixture of ethyl acetate and hexanes is a commonly used and effective solvent system for recrystallization.[4] The compound is dissolved in a minimal amount of hot ethyl acetate, and then hexanes are added until the solution becomes slightly cloudy. Upon cooling, pure crystals should form.

Q3: How can I monitor the purity of my product during purification?

A3: Several analytical techniques can be used:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (120-123 °C) is a good indicator of purity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A sensitive method for assessing purity and quantifying impurities.

Q4: Can I purify this compound by distillation?

A4: While the starting ester can be purified by distillation, the carboxylic acid itself has a relatively high boiling point (204.8 °C at 760 mmHg) and may be prone to decomposition at these temperatures.[2] Sublimation under high vacuum is a more suitable alternative for purification by vaporization.[4]

Data Presentation

Table 1: Physical Properties and Purity Data

PropertyValueReference
Melting Point120-123 °C[2][4]
Boiling Point204.8 °C at 760 mmHg[2]
SolubilitySoluble in organic solvents (ethanol, methanol, acetonitrile), slightly soluble in hot water.[2]
Purity after Precipitation>98%[3]
Saponification-Acidification Yield91-94%[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of warm ethyl acetate (EtOAc).[4]

  • Addition of Anti-solvent: While the solution is still warm, slowly add hexanes until the solution becomes slightly turbid (cloudy).

  • Heating: Gently heat the mixture until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize the yield of crystals.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold hexanes.[4]

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: General Guidance for Purification by Column Chromatography

  • Stationary Phase: Pack a chromatography column with silica gel as the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate). A small amount of acetic acid or formic acid (e.g., 0.1-1%) can be added to the mobile phase to improve the peak shape of the carboxylic acid.

  • Fraction Collection: Collect fractions of the eluent as it passes through the column.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude_Product Crude Product (from synthesis) Dissolution Dissolve in minimal hot EtOAc Crude_Product->Dissolution Add_Hexanes Add Hexanes (until turbid) Dissolution->Add_Hexanes Heating Heat to clarify Add_Hexanes->Heating Cooling Slow Cooling & Chilling Heating->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with cold Hexanes Filtration->Washing Impurities Impurities in Mother Liquor Filtration->Impurities (filtrate) Drying Dry under Vacuum Washing->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product Troubleshooting_Logic Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Oily_Product Oily Product / Low MP? Start->Oily_Product No_Crystals No Crystals Form? Start->No_Crystals Check_Saponification Check Saponification (TLC) Low_Yield->Check_Saponification Yes Check_pH Optimize pH (2-4) Low_Yield->Check_pH Yes Remove_Alcohol Distill Alcohol pre-acidification Low_Yield->Remove_Alcohol Yes Recrystallize Recrystallize (EtOAc/Hexanes) Oily_Product->Recrystallize Yes Column_Chromatography Column Chromatography Oily_Product->Column_Chromatography Yes Concentrate Concentrate Solution No_Crystals->Concentrate Yes Scratch_Seed Scratch Flask or Seed No_Crystals->Scratch_Seed Yes Slow_Cooling Ensure Slow Cooling No_Crystals->Slow_Cooling Yes

References

Technical Support Center: Optimizing Catalyst Loading for Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cyclopropanation reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during cyclopropanation reactions, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My cyclopropanation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield is a common problem in cyclopropanation reactions. Several factors, from the quality of reagents to the reaction conditions, can contribute to this issue. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inactive or Degraded Catalyst Ensure the catalyst is from a reliable source and has been stored correctly under an inert atmosphere if required. Consider performing a test reaction with a known substrate to verify catalyst activity.
Impure Substrate or Reagents Purify the alkene and carbene precursor (e.g., diazo compound) before use through techniques like distillation, recrystallization, or chromatography to remove impurities that can poison the catalyst.[1]
Presence of Water or Oxygen Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen), especially for moisture-sensitive reactions like the Simmons-Smith reaction.[1][2]
Suboptimal Catalyst Loading While higher loading can sometimes increase yield, it may not be cost-effective. Systematically screen a range of catalyst loadings to find the optimal concentration for your specific substrate and reaction conditions.[2]
Inappropriate Reaction Temperature Some reactions require heating to overcome the activation energy, while others need cooling to control exothermic events and improve selectivity. Experiment with different temperatures to find the optimum for your reaction.[1]
Incorrect Solvent Choice The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a variety of solvents (e.g., polar aprotic, nonpolar) to identify the one that gives the best results.[1]
Slow Addition of Reagents For reactions involving highly reactive intermediates like carbenes, a slow and controlled addition of the carbene precursor can minimize side reactions and catalyst deactivation.[2]

Issue 2: Poor Diastereoselectivity (Incorrect cis/trans Ratio)

Q: I am obtaining a mixture of diastereomers of my cyclopropane product. How can I improve the diastereoselectivity of my reaction?

A: Achieving high diastereoselectivity is often a primary goal in cyclopropanation. The stereochemical outcome is influenced by the catalyst, ligands, solvent, and temperature.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Suboptimal Catalyst and Ligand System The choice of catalyst and ligands is paramount for controlling stereoselectivity. Screen a variety of catalysts with different steric and electronic properties. Chiral ligands are often employed to induce high diastereoselectivity.[1][3]
Incorrect Catalyst Loading In some cases, catalyst loading can influence the diastereomeric ratio. After selecting a suitable catalyst, optimize the loading to maximize the desired diastereomer.[1]
Inappropriate Reaction Temperature Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[1][3]
Solvent Effects The solvent can influence the geometry of the transition state. Conduct the reaction in a range of solvents with varying polarities and coordinating abilities to find the optimal conditions.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cyclopropanation?

A1: Several methods are commonly used for cyclopropanation, including:

  • Simmons-Smith Reaction: This method uses an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[3]

  • Transition Metal-Catalyzed Reactions: Catalysts based on rhodium, copper, and palladium are frequently used with diazo compounds to form a metal carbene intermediate that reacts with the alkene.[3]

  • Corey-Chaykovsky Reaction: This reaction utilizes sulfur ylides to generate the cyclopropane ring.[3]

  • Organocatalytic Michael-Initiated Ring Closure: Chiral amines or their derivatives can catalyze the reaction between an α,β-unsaturated aldehyde and a nucleophile to form a cyclopropane.[3]

Q2: How does catalyst loading affect the enantioselectivity of the reaction?

A2: Catalyst loading can have a significant impact on enantioselectivity. While a certain minimum loading is necessary for the reaction to proceed efficiently, excessively high or low loadings can sometimes lead to a decrease in the enantiomeric excess (ee). For instance, in some rhodium-catalyzed cyclopropanations, decreasing the catalyst loading from 1.0 mol% to 0.1 mol% resulted in a noticeable drop in enantioselectivity.[4] It is crucial to perform an optimization screen to determine the ideal catalyst loading for achieving high enantioselectivity for a specific reaction.

Q3: What are some common side reactions in cyclopropanation, and how can they be minimized?

A3: Common side reactions include:

  • Carbene Dimerization: The reactive carbene intermediate can react with itself. This can often be minimized by the slow addition of the diazo compound to maintain a low concentration of the carbene.[2]

  • C-H Insertion: The carbene can insert into C-H bonds of the substrate or solvent. Choosing a solvent less prone to C-H insertion, such as dichloromethane, can help mitigate this.[3]

  • [3+2] Cycloaddition: In some cases, a [3+2] cycloaddition can occur instead of the desired [2+1] cyclopropanation. The choice of catalyst and ligands can influence the reaction pathway.[3]

  • Polymethylene Formation: In reactions using diazomethane, self-reaction can lead to the formation of polymethylene.[2]

Q4: Can biocatalysts be used for cyclopropanation reactions?

A4: Yes, biocatalysts, particularly engineered heme-containing proteins like myoglobin, have emerged as efficient catalysts for asymmetric cyclopropanation.[5][6] These biocatalysts can offer high turnover numbers and excellent diastereo- and enantioselectivity.[5][6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on optimizing cyclopropanation reactions.

Table 1: Effect of Catalyst Loading on Yield and Enantioselectivity in a Rhodium-Catalyzed Cyclopropanation [4]

EntryCatalystCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
1Rh₂(R-BNP)₄1.0>9597
2Rh₂(R-BNP)₄0.5>9596
3Rh₂(R-BNP)₄0.1>9591
4Rh₂(R-BNP)₄0.01>9540

Table 2: Effect of Catalyst Loading on Turnover Number (TON) in a Myoglobin-Catalyzed Cyclopropanation [5]

EntryCatalystCatalyst Loading (mol%)SubstrateTON
1DHP(H55A, V59A)1.0Vinyl Benzoate>99
2DHP(H55A, V59A)0.1Vinyl Benzoate>1000

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization in a Rhodium-Catalyzed Cyclopropanation

This protocol provides a general framework for optimizing catalyst loading. Specific amounts and conditions should be adapted based on the specific substrates and catalyst used.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the alkene substrate in a dry, inert solvent (e.g., dichloromethane) of a known concentration (e.g., 0.5 M).

    • Prepare a stock solution of the diazo compound in the same solvent with a known concentration (e.g., 0.25 M).

    • Prepare a stock solution of the rhodium catalyst (e.g., Rh₂(OAc)₄) in the same solvent with a known concentration (e.g., 0.01 M).

  • Reaction Setup:

    • In a series of clean, dry reaction vials equipped with stir bars and under an inert atmosphere, add the desired volume of the alkene stock solution.

    • To each vial, add a different volume of the catalyst stock solution to achieve a range of catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0 mol%).

    • Equilibrate the reaction mixtures at the desired temperature (e.g., room temperature or 0 °C).

  • Reaction Execution:

    • Slowly add the diazo compound stock solution to each reaction vial over a period of several hours using a syringe pump.

    • Allow the reactions to stir for a specified time after the addition is complete (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Quench the reaction by adding a few drops of a suitable quenching agent (e.g., acetic acid to decompose excess diazo compound).

    • Remove the solvent under reduced pressure.

    • Analyze the crude reaction mixture by ¹H NMR or GC-MS to determine the yield and diastereomeric ratio.

    • Purify the product by column chromatography.

Protocol 2: General Procedure for a Simmons-Smith Cyclopropanation [1]

  • Reagent Preparation:

    • To a solution of dichloromethane (CH₂Cl₂) under a nitrogen atmosphere, add a solution of diethylzinc (Et₂Zn) (2.0 eq).

    • Cool the mixture to 0 °C.

    • Slowly add a solution of trifluoroacetic acid (2.0 eq) in CH₂Cl₂.

  • Reaction Execution:

    • To the prepared reagent at 0 °C, add a solution of the alkene (1.0 eq) in CH₂Cl₂.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield reagent_quality Check Reagent Quality start->reagent_quality Is purity a concern? reaction_conditions Optimize Reaction Conditions start->reaction_conditions Are conditions optimal? catalyst_issues Investigate Catalyst start->catalyst_issues Is the catalyst active? sub_substrate_purity Purify Substrate & Reagents reagent_quality->sub_substrate_purity sub_solvent_purity Use Anhydrous Solvent reagent_quality->sub_solvent_purity sub_catalyst_loading Screen Catalyst Loading reaction_conditions->sub_catalyst_loading sub_temperature Vary Reaction Temperature reaction_conditions->sub_temperature sub_solvent_choice Screen Solvents reaction_conditions->sub_solvent_choice sub_catalyst_activity Verify Catalyst Activity (Test Reaction) catalyst_issues->sub_catalyst_activity end Improved Yield sub_catalyst_activity->end sub_substrate_purity->end sub_solvent_purity->end sub_catalyst_loading->end sub_temperature->end sub_solvent_choice->end

Caption: Troubleshooting workflow for low cyclopropanation yield.

Catalyst_Loading_Optimization_Workflow start Define Reaction Scope (Substrate, Catalyst) setup Set up Parallel Reactions (Vary Catalyst Loading) start->setup execute Execute Reactions (Controlled Conditions) setup->execute analyze Analyze Results (Yield, Selectivity) execute->analyze optimum Identify Optimal Loading analyze->optimum refine Further Refinement (Temperature, Solvent) analyze->refine Suboptimal? refine->setup Re-screen

Caption: Experimental workflow for optimizing catalyst loading.

References

effect of temperature on the yield and purity of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid Synthesis

This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of this compound, with a specific focus on how temperature can impact reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a multi-step process that begins with glycine. The key stages are:

  • Esterification: Glycine is converted to its corresponding ester hydrochloride.

  • Diazotization: The glycine ester hydrochloride is reacted with a nitrite source to form a diazoacetate.

  • Cyclopropanation: The diazoacetate undergoes a copper-catalyzed reaction with tetramethylethylene to form the cyclopropane ring.[1][2]

  • Saponification and Acidification: The resulting ester is hydrolyzed to the sodium salt of the carboxylic acid, which is then acidified to yield the final product.[1][2]

A general workflow for the synthesis is outlined below.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Diazotization cluster_2 Step 3: Cyclopropanation cluster_3 Step 4: Hydrolysis Glycine Glycine GlycineEsterHCl Glycine Ester Hydrochloride Glycine->GlycineEsterHCl Alcohol, HCl Diazoacetate Diazoacetate GlycineEsterHCl->Diazoacetate NaNO₂, Acid CyclopropaneEster 2,2,3,3-Tetramethylcyclopropane carboxylate Diazoacetate->CyclopropaneEster Tetramethylethylene Tetramethylethylene Tetramethylethylene->CyclopropaneEster Cu Catalyst FinalProduct 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid CyclopropaneEster->FinalProduct 1. NaOH (Saponification) 2. Acid (Acidification)

Caption: General Synthesis Workflow.

Q2: How critical is temperature control in the diazotization step?

Temperature control during diazotization is crucial. The diazoacetate intermediate is thermally unstable and can decompose, sometimes explosively, at elevated temperatures.[3] The reaction is also exothermic, requiring efficient cooling to maintain the desired temperature range.

Q3: What is the optimal temperature for the cyclopropanation reaction?

The recommended temperature range for the copper-catalyzed cyclopropanation is typically between 65°C and 85°C.[2] Operating within this window generally provides a good balance between reaction rate and the stability of the copper-carbene intermediate, maximizing the yield of the desired cyclopropane ester.

Q4: Why is a high temperature required for the saponification step?

The ester, 2,2,3,3-tetramethylcyclopropane carboxylate, is sterically hindered, which can slow down the rate of hydrolysis. A higher temperature, typically in the range of 95-105°C, is necessary to drive the reaction to completion in a reasonable timeframe.[2][4] Using a co-solvent like ethanol can help with solubility, but it may lower the reaction temperature if refluxing at the boiling point of ethanol (around 78°C), potentially leading to an incomplete reaction.[4]

Troubleshooting Guide

Issue 1: Low Yield in the Diazotization Step

Symptoms:

  • Lower than expected yield of diazoacetate.

  • Excessive gas evolution (N₂) during the reaction.

  • Formation of side products.

Possible Cause & Solution:

Parameter Problem Recommended Action Anticipated Outcome
Temperature Temperature too high (e.g., > 10°C).Maintain a strict temperature range of -15°C to 10°C, ideally between 0-5°C, using an ice-salt bath or a cryocooler.[2][3]Minimizes decomposition of the diazonium salt, leading to higher yield and purity.
Addition Rate Too rapid addition of reagents.Add the sodium nitrite solution slowly and sub-surface to ensure localized heat generation is dissipated effectively.Prevents temperature spikes and uncontrolled decomposition.

Illustrative Data: Effect of Temperature on Diazotization

Temperature (°C)Yield (%)Purity (%)Observations
-10 to 090-95>98Clean reaction, controlled N₂ evolution.
0 to 585-9095-98Optimal for lab scale, easy to maintain.
10 to 1570-8090-95Increased decomposition, more N₂ evolution.
> 20< 60< 85Significant decomposition, potential for runaway reaction.

Note: The data in this table is illustrative and based on established principles of diazonium salt chemistry.

Issue 2: Low Yield or Purity in the Cyclopropanation Step

Symptoms:

  • Low conversion of the starting diazoacetate.

  • Formation of significant byproducts.

  • Isolation of a complex mixture of products.

Possible Cause & Solution:

Parameter Problem Recommended Action Anticipated Outcome
Temperature Temperature too low (e.g., < 60°C).Increase the reaction temperature to the recommended 65-85°C range to ensure an adequate reaction rate.[2]Improved conversion of the diazoacetate.
Temperature Temperature too high (e.g., > 90°C).Lower the temperature to the optimal range. High temperatures can promote side reactions such as C-H insertion or carbene dimerization.Increased selectivity for the desired cyclopropanation product and higher purity.

Illustrative Data: Effect of Temperature on Cyclopropanation

Temperature (°C)Yield (%)Purity (%)Observations
607598Slow reaction rate, may require extended reaction times.
759297Optimal balance of rate and selectivity.
908590Faster reaction, but increased formation of byproducts.
10570<80Significant byproduct formation, potential catalyst decomposition.

Note: The data in this table is illustrative and based on general principles of copper-catalyzed cyclopropanation reactions.

G cluster_0 Temperature Troubleshooting Logic Start Low Yield/Purity CheckTemp Is Temperature in Optimal Range? Start->CheckTemp TempLow Temperature Too Low CheckTemp->TempLow No (<65°C) TempHigh Temperature Too High CheckTemp->TempHigh No (>85°C) ActionLow Increase Temperature to Increase Rate TempLow->ActionLow ActionHigh Decrease Temperature to Improve Selectivity TempHigh->ActionHigh End Yield/Purity Improved ActionLow->End ActionHigh->End

Caption: Troubleshooting Logic for Cyclopropanation.
Issue 3: Incomplete Saponification or Low Purity of Final Product

Symptoms:

  • Presence of starting ester in the final product after acidification.

  • Low yield of the final carboxylic acid.

  • Difficulty in isolating a pure, crystalline product.

Possible Cause & Solution:

Parameter Problem Recommended Action Anticipated Outcome
Temperature Temperature too low (e.g., < 90°C).Ensure the reaction mixture is heated to 95-105°C and maintained for a sufficient duration (e.g., 6-12 hours) to drive the hydrolysis of the hindered ester to completion.[4]Complete conversion of the ester to the carboxylate salt, leading to a higher yield and purity of the final acid.
Acidification Temp Acidification performed at elevated temperature.Cool the reaction mixture to room temperature or below before acidification. The product is a solid that will precipitate upon acidification.[2]Better precipitation and easier filtration of the final product.

Illustrative Data: Effect of Temperature on Saponification

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
80128090Incomplete reaction, starting material remains.
9589298Good conversion, clean product.
1056>9698Fast and complete reaction.
>1106>9595Potential for solvent loss and side reactions if not well-controlled.

Note: The data in this table is illustrative and based on the provided search results and general chemical principles.

Experimental Protocols

Protocol 1: Cyclopropanation of Diazoacetate with Tetramethylethylene

  • To a reaction vessel equipped with a reflux condenser, thermometer, and addition funnel, add the copper catalyst.

  • Add an excess of tetramethylethylene, which can also serve as the solvent.

  • Heat the mixture to the desired reaction temperature (e.g., 75°C).

  • Slowly add the diazoacetate solution via the addition funnel over a period of 2-4 hours, maintaining the reaction temperature between 65-85°C.[2]

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours to ensure complete conversion.

  • Monitor the reaction by TLC or GC to confirm the disappearance of the diazoacetate.

  • Upon completion, cool the reaction mixture and proceed with workup to isolate the 2,2,3,3-tetramethylcyclopropane carboxylate.

Protocol 2: Saponification and Acidification

  • In a round-bottom flask, dissolve the crude 2,2,3,3-tetramethylcyclopropane carboxylate in a suitable solvent (e.g., ethanol) and add an aqueous solution of sodium hydroxide (2-4 equivalents).[2]

  • Heat the mixture to reflux at 95-105°C for 6-12 hours.[4]

  • After the saponification is complete (as monitored by TLC or GC), cool the reaction mixture to room temperature.

  • If a co-solvent like ethanol was used, remove it by distillation.

  • Cool the remaining aqueous solution in an ice bath.

  • Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is between 2 and 4.[2]

  • The final product, this compound, will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the pure product.[2]

References

Technical Support Center: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. The information is structured to address specific issues that may be encountered during experimentation, with a focus on the impact of solvent selection.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Saponification Step Incomplete reaction due to low reaction temperature. The use of ethanol as a co-solvent can limit the reaction temperature to its boiling point (around 78°C), which may be insufficient for a complete and rapid saponification.[1]Consider using a higher boiling point alcohol, such as butanol, or a phase transfer catalyst to facilitate the reaction at a higher temperature (95-105°C) without the need for a co-solvent.[1][2] The product itself, this compound, can act as a phase transfer catalyst.[1]
Product Loss During Workup The product, this compound, has some solubility in ethanol. If ethanol is used as a co-solvent in the saponification, it can lead to product loss during the acidification and filtration steps.[1]After saponification, ensure that all ethanol is removed by distillation before proceeding with acidification and product precipitation.[2]
Impure Product Incomplete saponification of the starting ester (e.g., 2,2,3,3-tetramethylcyclopropane carboxylate) will result in contamination of the final product.Ensure the saponification reaction goes to completion by using a sufficient amount of sodium hydroxide (2-4 times the molar equivalent of the ester) and allowing for adequate reaction time (e.g., 8 hours reflux).[2] Monitor the reaction progress using a suitable analytical technique like TLC or GC.
Difficulty in Product Precipitation The pH of the solution after acidification is not optimal for the precipitation of the carboxylic acid.Carefully adjust the pH to 2-4 using hydrochloric acid or sulfuric acid at a temperature of 60-80°C to ensure complete precipitation of the product as a white solid.[2]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A widely used method involves a multi-step synthesis starting from glycine. The key steps are:

  • Esterification of glycine with an alcohol (e.g., a C4-C6 linear or branched alcohol) in the presence of concentrated hydrochloric acid.

  • Diazotization of the resulting glycine ester hydrochloride to form a diazoacetate.

  • Cyclopropanation of the diazoacetate with tetramethylethylene using a catalyst.

  • Saponification of the resulting 2,2,3,3-tetramethylcyclopropane carboxylate with sodium hydroxide.

  • Acidification to yield the final product, this compound.[2]

Q2: What is the role of ethanol in the saponification step?

A2: Ethanol is often added during the saponification of 2,2,3,3-tetramethylcyclopropane carboxylate to act as a phase-transfer agent, improving the interaction between the aqueous sodium hydroxide solution and the organic ester.[1][2] However, its use can limit the reaction temperature.[1]

Q3: Are there any alternatives to using ethanol in the saponification?

A3: Yes, the product itself, this compound, can serve as a phase transfer catalyst, eliminating the need for a co-solvent like ethanol.[1] This allows the reaction to be carried out at a higher temperature, potentially leading to a faster and more complete reaction.[1]

Q4: What is the expected yield for the synthesis?

A4: The overall yield can be high, with the saponification and acidification steps yielding between 91-94%.[2] One patent reported an overall yield of 55% based on the starting glycine.[2] The yield of the saponification step alone can reach over 96%.[1]

Q5: What are the physical properties of this compound?

A5: It is a white crystalline solid with a melting point of 120-123°C.[3] It is soluble in organic solvents like methanol, ethanol, and acetonitrile, and slightly soluble in hot water.[3]

Experimental Protocols

Synthesis of this compound via Saponification

This protocol is based on a method described in Chinese patent CN1062345A.[2]

Materials:

  • Crude 2,2,3,3-tetramethylcyclopropane carboxylate

  • Sodium hydroxide (NaOH)

  • 95% Ethanol

  • Water (H₂O)

  • 15% Hydrochloric acid (HCl)

Procedure:

  • To the crude 2,2,3,3-tetramethylcyclopropane carboxylate, add 20g of sodium hydroxide, 105ml of water, and 40ml of 95% ethanol.

  • Heat the mixture to reflux at 100°C for 8 hours to carry out the saponification.

  • After the saponification is complete, distill off the ethanol and any butanol that may have been generated. The distillation temperature will be in the range of 78-99°C.

  • Once the alcohols are removed, add 50ml of water to the reaction mixture.

  • Heat the solution to about 70°C and add 15% hydrochloric acid to neutralize the excess alkali and adjust the pH to 2-4. This will cause the this compound to precipitate as a white solid.

  • Cool the mixture to room temperature.

  • Filter the solid product and wash it with water.

  • Dry the product using infrared drying to obtain 14.5-15.5g of this compound with a purity of >98%.

Quantitative Data Summary

Step Solvent/Catalyst Yield Purity Reference
Saponification & AcidificationEthanol/Water91-94%>98%[2]
Overall SynthesisEthanol/Butanol55% (based on glycine)>96.5%[2]
SaponificationThis compound (as phase transfer catalyst)>96%Not specified[1]

Logical Workflow for Solvent Selection in Saponification

Solvent_Selection_Workflow start Start: Saponification of 2,2,3,3-Tetramethylcyclopropane carboxylate check_temp Is reaction temperature a critical factor for reaction rate and completion? start->check_temp use_ethanol Use Ethanol as a co-solvent (acts as a phase-transfer agent) check_temp->use_ethanol No use_ptc Use a phase-transfer catalyst (e.g., the product itself) check_temp->use_ptc Yes monitor_temp Monitor reaction at reflux (approx. 78-99°C) use_ethanol->monitor_temp check_product_solubility Is product loss during workup a concern? monitor_temp->check_product_solubility higher_temp Run reaction at a higher temperature (95-105°C) use_ptc->higher_temp higher_temp->check_product_solubility remove_solvent Ensure complete removal of alcoholic solvent by distillation before acidification check_product_solubility->remove_solvent Yes proceed_acidification Proceed with acidification and product isolation check_product_solubility->proceed_acidification No remove_solvent->proceed_acidification end End: Pure 2,2,3,3-Tetramethyl- cyclopropanecarboxylic acid proceed_acidification->end

Caption: Solvent selection workflow for the saponification step.

References

Technical Support Center: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most prevalent method involves the saponification of a 2,2,3,3-tetramethylcyclopropane carboxylic ester with a base like sodium hydroxide, followed by acidification.[1][2] The ester precursor is often synthesized via a multi-step process starting from glycine, which includes esterification, diazotization, and a cyclopropanation reaction with tetramethylethylene.[2]

Q2: What is the key application of this compound?

A2: It is a crucial intermediate in the production of synthetic pyrethroid pesticides, such as fenpropathrin.[2][3] It also serves as a starting material for the synthesis of compounds active in the central nervous system.[4]

Q3: What is the melting point and solubility of the final product?

A3: The melting point of this compound is typically in the range of 120-121 °C.[3][4] It is slightly soluble in water but soluble in organic solvents like methanol, ethanol, and acetonitrile.[3][4]

Troubleshooting Guide

Issue 1: Low Yield in Saponification Step

Symptoms:

  • The overall yield of this compound is significantly lower than the expected >90%.

  • Analysis of the reaction mixture after saponification shows a significant amount of unreacted ester.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inadequate Reaction Temperature: Saponification at lower temperatures (e.g., around 78°C when using ethanol as a phase transfer agent) can be slow and incomplete.[1]Increase the reaction temperature to a range of 95-105 °C to accelerate the reaction rate.[1]
Inefficient Phase Transfer: The saponification of the ester is a two-phase reaction (organic ester and aqueous sodium hydroxide). Poor mixing between the phases will limit the reaction rate.[1]Instead of ethanol, which can lead to product loss due to solubility, consider using the product itself, this compound, as a phase transfer catalyst. An addition of 2.5-10% by weight of the starting ester is suggested.[1] This method avoids the need for a co-solvent like ethanol and simplifies product recovery.
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.For reactions conducted at 100-105 °C, a reaction time of at least 6 hours is recommended to ensure complete saponification.[1]
Inappropriate Stoichiometry: An insufficient amount of sodium hydroxide will result in incomplete conversion of the ester.Use a molar ratio of sodium hydroxide to the ester in the range of 3:1 to 6:1.[1]
Issue 2: Difficulty in Product Isolation and Purification

Symptoms:

  • The final product has a low melting point or appears oily.

  • Purity analysis (e.g., by HPLC or GC) shows significant impurities.

  • Product loss is observed during the workup.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Product Loss in Co-solvent: If ethanol is used as a phase-transfer agent, the acidic product can remain dissolved in the ethanol-water mixture after acidification, leading to reduced yield.[1]Avoid using ethanol as a co-solvent. If its use is unavoidable, ensure complete removal by distillation before acidification.[2] The use of the product as a phase transfer catalyst eliminates this issue.[1]
Incomplete Removal of By-products: By-products from the saponification (e.g., butanol if using a butyl ester) can contaminate the final product if not effectively removed.[1]After the saponification is complete, distill off the alcohol by-product and any excess water before proceeding with acidification.[1][2]
Improper Acidification: Incorrect pH during acidification can lead to incomplete precipitation of the carboxylic acid.Acidify the reaction mixture with hydrochloric acid or sulfuric acid to a pH of 2-4 to ensure complete precipitation of the product as a solid.[2] The acidification is typically carried out at a temperature of 60-80 °C.[2]
Contamination from Previous Steps: Impurities from the cyclopropanation or other preceding steps can carry over.Ensure the purity of the starting 2,2,3,3-tetramethylcyclopropane carboxylic ester before saponification.

Quantitative Data Summary

ParameterValueConditions/NotesSource
Saponification Yield > 96%Using the product as a phase transfer catalyst at 100-105 °C.[1]
Overall Yield 55%Based on glycine as the starting material.[2]
Saponification Reaction Time 6 hoursAt 100-105 °C.[1]
Product Purity > 96.5% - 98%After purification.[2]
Saponification Temperature 95 - 105 °COptimal range for high yield and fast reaction.[1]
Acidification Temperature 60 - 80 °CUsing hydrochloric or sulfuric acid.[2]
Melting Point 120 - 121 °C[3][4]

Experimental Protocols

Key Experiment: Scale-up of Saponification using Product as Phase Transfer Catalyst

This protocol is adapted from a patented method designed for industrial production, which boasts high yields and simplified product recovery.[1]

Materials:

  • 2,2,3,3-tetramethylcyclopropane carboxylic acid butyl ester

  • Sodium hydroxide (NaOH)

  • This compound (as phase transfer catalyst)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge this compound (as catalyst, 2.5-10% of the ester's weight), sodium hydroxide, and 2,2,3,3-tetramethylcyclopropane carboxylic acid butyl ester. The molar ratio of NaOH to the ester should be between 3:1 and 6:1.

  • Saponification: Heat the mixture to 100-105 °C with stirring. Maintain this temperature and continue refluxing for 6 hours.

  • By-product Removal: After the reaction is complete, distill off the by-product (butanol) and a portion of the water.

  • Acidification: Cool the reaction mixture and add water. While stirring, slowly add hydrochloric acid or sulfuric acid at 60-80°C until the pH of the solution reaches 2-4. This will cause the this compound to precipitate as a white solid.

  • Isolation: Cool the mixture to room temperature to complete the precipitation. Filter the solid product.

  • Washing and Drying: Wash the collected solid with water and then dry it to obtain the final product.

Visualizations

Troubleshooting Workflow for Saponification Scale-up

G cluster_0 Problem Identification cluster_1 Troubleshooting Saponification cluster_2 Troubleshooting Purification cluster_3 Resolution Start Start: Low Yield or Purity Issue CheckYield Is Saponification Yield < 90%? Start->CheckYield CheckTemp Check Reaction Temperature. Is it 95-105°C? CheckYield->CheckTemp Yes CheckPurity Is Product Purity Low? CheckYield->CheckPurity No CheckCatalyst Check Phase Transfer Method. Using product as catalyst? CheckTemp->CheckCatalyst Yes AdjustTemp Action: Increase temperature to 95-105°C. CheckTemp->AdjustTemp No CheckTime Check Reaction Time. Is it at least 6 hours? CheckCatalyst->CheckTime Yes ChangeCatalyst Action: Switch to using product as phase transfer catalyst. CheckCatalyst->ChangeCatalyst No CheckStoichiometry Check NaOH:Ester Ratio. Is it 3:1 to 6:1? CheckTime->CheckStoichiometry Yes IncreaseTime Action: Increase reaction time to >6 hours. CheckTime->IncreaseTime No AdjustRatio Action: Adjust NaOH ratio. CheckStoichiometry->AdjustRatio No CheckStoichiometry->CheckPurity Yes AdjustTemp->CheckCatalyst ChangeCatalyst->CheckTime IncreaseTime->CheckStoichiometry AdjustRatio->CheckPurity CheckByproductRemoval Check By-product Removal. Is alcohol distilled off before acidification? CheckPurity->CheckByproductRemoval Yes End End: Process Optimized CheckPurity->End No CheckAcidification Check Acidification pH. Is it pH 2-4? CheckByproductRemoval->CheckAcidification Yes ImproveDistillation Action: Ensure complete distillation of alcohol. CheckByproductRemoval->ImproveDistillation No AdjustpH Action: Adjust pH to 2-4 during acidification. CheckAcidification->AdjustpH No CheckAcidification->End Yes ImproveDistillation->CheckAcidification AdjustpH->End

Caption: Troubleshooting workflow for scaling up the synthesis of this compound.

References

stability issues of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. Below you will find troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Troubleshooting Guide

Q1: I have been storing this compound and suspect it may have degraded. What are the initial steps to verify its integrity?

A1: If you suspect degradation of your this compound sample, a systematic approach is recommended. First, visually inspect the material for any changes in appearance, such as discoloration from a white powder to a yellowish or brownish hue, or any changes in its crystalline structure.[1][2][3] Secondly, check for any unusual odors. Finally, to confirm its purity, you should perform analytical testing. A melting point determination is a quick and effective initial test; the reported melting point is 120-121 °C.[1][2][4][5] A significant deviation or a broad melting range would suggest the presence of impurities. For a more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended to quantify the purity and identify potential degradation products.

Q2: My sample of this compound has a lower than expected pH when dissolved. Could this be a sign of degradation?

A2: While this compound is acidic, a significant drop in pH from a previously established baseline for a solution of a known concentration could indicate the formation of more acidic degradation products. However, this is less common for a stable compound like this under proper storage. A more likely cause for a lower pH could be the absorption of acidic gases from the laboratory environment if the container was not properly sealed. It is crucial to ensure the container is tightly closed after each use.[6][7][8][9] To investigate further, we recommend performing the analytical tests mentioned in Q1 to assess the purity of the compound.

Q3: I am observing poor performance of this compound in my reaction. Could this be related to storage and stability?

A3: Suboptimal performance in a chemical reaction can indeed be linked to the purity of the starting materials. If you have ruled out other experimental factors (e.g., solvent purity, reaction conditions, stoichiometry), then the stability of your this compound should be considered. Degradation, even at a low level, can introduce impurities that may interfere with your reaction. We advise running a control reaction with a fresh, unopened sample of the acid, if available. Additionally, re-purifying the stored material, for instance by recrystallization, and comparing its performance can help determine if degradation is the root cause.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[6][7][10] The container should be kept tightly closed to prevent moisture absorption and contamination.[6][7][9] Some suppliers recommend refrigeration at 2-8 °C, while others state room temperature is adequate.[2][7] Storing under an inert atmosphere, such as argon, has also been suggested to prevent potential oxidative degradation.[8]

Q2: What is the expected shelf life of this compound?

A2: The product is considered stable, and a specific shelf life is not consistently provided across suppliers.[8] When stored under the recommended conditions, it is expected to remain stable for an extended period. However, for critical applications, it is good practice to re-analyze the purity of the compound if it has been stored for more than a year or if there are any doubts about the storage conditions it has been exposed to.

Q3: Is this compound hygroscopic?

A3: One source indicates that this compound may be hygroscopic.[8] Therefore, it is important to store it in a dry environment and to keep the container tightly sealed to minimize contact with atmospheric moisture.

Q4: Are there any known incompatibilities for this compound during storage?

A4: Yes, it should be stored away from strong oxidizing agents and strong bases.[9][10] Contact with these substances could lead to chemical reactions and degradation of the compound.

Storage Conditions Summary

ParameterRecommendationSource(s)
Temperature Cool place; Room Temperature or Refrigerated (2-8 °C).[2][4][6][7]
Atmosphere Dry and well-ventilated area. Store under an inert atmosphere (e.g., Argon).[6][7][10]
Container Tightly closed container. Keep upright to prevent leakage.[7][8][9]
Incompatibilities Avoid strong oxidizing agents and strong bases.[9][10]
Moisture May be hygroscopic; protect from moisture.[8]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and detect any potential degradation products.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid

  • Volumetric flasks

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh about 10 mg of a reference standard of this compound and dissolve it in the mobile phase in a 10 mL volumetric flask.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample to be tested and dissolve it in the mobile phase in a 10 mL volumetric flask.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 210 nm

    • Column Temperature: 25 °C

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the sample to the standard. The purity can be calculated based on the area of the main peak relative to the total area of all peaks. The presence of additional peaks may indicate impurities or degradation products.

Protocol 2: Accelerated Stability Study

Objective: To assess the stability of this compound under stressed conditions.

Materials:

  • This compound sample

  • Climate-controlled stability chambers

  • Analytical balance

  • HPLC system (as described in Protocol 1)

Procedure:

  • Initial Analysis: Perform an initial purity analysis of the this compound sample using the HPLC method described in Protocol 1. This will serve as the time-zero data point.

  • Sample Storage: Place accurately weighed samples of the acid in appropriate containers and expose them to various stress conditions in stability chambers. Recommended conditions include:

    • Elevated temperature: e.g., 40 °C, 50 °C

    • High humidity: e.g., 75% RH

    • Exposure to light: Photostability chamber

  • Time Points: Pull samples at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

  • Analysis: At each time point, analyze the samples for purity using the HPLC method.

  • Evaluation: Compare the purity at each time point to the initial purity. A significant decrease in purity or the appearance of new peaks would indicate degradation under the tested conditions.

Visualizations

Hypothetical Degradation Pathway A 2,2,3,3-Tetramethyl- cyclopropanecarboxylic acid B Potential Stressors (Heat, Light, Oxidizing Agents) A->B C Decarboxylation Product (1,1,2,2-Tetramethylcyclopropane) B->C Decarboxylation D Oxidative Ring Opening Products B->D Oxidation

Caption: Hypothetical degradation pathways for this compound.

Experimental Workflow for Stability Assessment cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Receive/Prepare Sample B Initial Analysis (T=0) (HPLC, Melting Point) A->B C Elevated Temperature B->C D High Humidity B->D E Light Exposure B->E F Pull Samples at Time Points (T=x) C->F D->F E->F G HPLC Analysis F->G H Data Comparison G->H I Stability Report H->I

Caption: Workflow for assessing the stability of a chemical compound.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Quantification of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of pharmaceutical intermediates and active ingredients, the accurate quantification of key compounds is paramount. 2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCA) is a significant intermediate in the production of synthetic pyrethroids like fenpropathrin.[1][2] This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of TMCA, alongside a comparison with alternative analytical techniques. The information presented is supported by established analytical principles and data from similar validated methods for other carboxylic acids.

Principles of HPLC Method Validation

A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose. Key validation parameters, as outlined in regulatory guidelines, ensure the reliability, reproducibility, and accuracy of the analytical results. These parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present.

  • Linearity: The capacity of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Proposed HPLC Method for TMCA Quantification

Based on the analysis of similar short-chain and cyclopropane carboxylic acids, a reversed-phase HPLC method with UV detection is proposed for the quantification of TMCA.[3][4] Due to the lack of a strong chromophore in TMCA, derivatization may be necessary for enhanced sensitivity, particularly at low concentrations.[5][6] However, for bulk analysis and process control where concentrations are higher, direct UV detection at a low wavelength (e.g., 210 nm) may be sufficient.

Experimental Protocol: Proposed HPLC Method

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid to suppress the ionization of the carboxylic acid. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of TMCA reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Solution: Dissolve the sample containing TMCA in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Performance Comparison

The following tables summarize the typical performance characteristics of the proposed HPLC-UV method for TMCA, alongside alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data for HPLC-UV, GC-MS, and LC-MS/MS are representative values derived from validated methods for other short-chain carboxylic acids.[7][8][9][10]

Table 1: Comparison of Analytical Methods for Carboxylic Acid Quantification

ParameterHPLC-UV (Proposed for TMCA)GC-MSLC-MS/MS (with Derivatization)
Principle Separation based on polarity, UV detectionSeparation based on volatility and boiling point, mass-based detectionSeparation based on polarity, mass-based detection of parent and fragment ions
Sample Volatility Not requiredRequiredNot required
Derivatization Optional (for sensitivity enhancement)Often requiredOften required for improved ionization and chromatography
Sensitivity ModerateHighVery High
Selectivity GoodVery GoodExcellent
Instrumentation Cost Low to ModerateModerate to HighHigh
Throughput HighModerateModerate to High

Table 2: Typical Validation Parameters for Carboxylic Acid Quantification Methods

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.999> 0.995> 0.99
Accuracy (% Recovery) 98-102%90-110%95-105%
Precision (%RSD) < 2%< 15%< 15%
LOD µg/mL rangeng/mL to pg/mL rangepg/mL to fg/mL range
LOQ µg/mL rangeng/mL to pg/mL rangepg/mL to fg/mL range

Mandatory Visualizations

HPLC_Validation_Workflow start Start: Method Development protocol Define Analytical Method Protocol (e.g., HPLC-UV for TMCA) start->protocol system_suitability Define System Suitability Tests protocol->system_suitability specificity Specificity/ Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report system_suitability->specificity Perform Validation Experiments validated_method Validated Method for Routine Use validation_report->validated_method

Caption: Workflow for HPLC method validation.

Comparison with Alternative Methods

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds.[11] For carboxylic acids like TMCA, derivatization is often necessary to increase their volatility and thermal stability.

  • Advantages: High resolution and sensitivity, especially with MS detection. It is a well-established technique with extensive libraries for compound identification.

  • Disadvantages: Requires the analyte to be volatile or be made volatile through derivatization, which adds a sample preparation step and can introduce variability. The high temperatures of the injector can cause degradation of thermally labile compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. For short-chain carboxylic acids, derivatization can be employed to improve chromatographic retention on reversed-phase columns and to enhance ionization efficiency.[8][12]

  • Advantages: Offers very low limits of detection and quantification, making it ideal for trace analysis.[9] The high selectivity of tandem MS (MS/MS) allows for accurate quantification even in complex matrices.

  • Disadvantages: The instrumentation is significantly more expensive and complex to operate and maintain compared to HPLC-UV. Matrix effects can suppress or enhance the analyte signal, requiring careful method development and the use of internal standards.[8]

Conclusion

The proposed reversed-phase HPLC-UV method offers a straightforward, cost-effective, and reliable approach for the quantification of this compound in settings such as quality control and process monitoring, where analyte concentrations are expected to be relatively high. The method is robust and can be readily implemented in most analytical laboratories.

For applications requiring higher sensitivity, such as metabolite identification or trace impurity analysis, more advanced techniques like GC-MS or LC-MS/MS should be considered. While these methods provide superior sensitivity and selectivity, they come with increased complexity and cost. The choice of the analytical method should, therefore, be guided by the specific requirements of the analysis, including the expected concentration range of the analyte, the complexity of the sample matrix, and the available instrumentation. A thorough validation process, as outlined in this guide, is essential to ensure that the chosen method yields accurate and reliable results.

References

A Comparative Guide to the Bioanalysis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established analytical methodologies applicable to the quantification of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCA) in biological matrices. Due to a lack of publicly available inter-laboratory comparison studies for TMCA, this document outlines two principal analytical strategies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The guide details generalized experimental protocols and typical validation parameters to assist researchers in developing and assessing their own TMCA assays.

Introduction to TMCA Analysis

This compound is a carboxylic acid of interest in various research fields. Accurate and precise quantification in biological samples such as plasma, serum, or urine is critical for pharmacokinetic, toxicokinetic, and metabolic studies. The choice of analytical technique is paramount and is typically dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. GC-MS and LC-MS/MS are powerful and commonly employed techniques for the analysis of small organic acids like TMCA.

Methodology Comparison

The two primary methods for the quantitative analysis of TMCA are GC-MS and LC-MS/MS. Each approach has distinct sample preparation requirements and performance characteristics.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is a robust tool for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like carboxylic acids, a chemical derivatization step is typically required to increase volatility and thermal stability.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become a benchmark method for bioanalysis due to its high sensitivity, selectivity, and applicability to a broad range of compounds without the need for derivatization. It is particularly well-suited for polar and thermally labile molecules.

The following sections provide detailed, representative protocols and expected performance data for each methodology.

Data Presentation: Hypothetical Performance Comparison

The table below summarizes the typical performance characteristics that should be validated for a quantitative bioanalytical method for TMCA. These values are representative and will vary based on the specific matrix, instrumentation, and final validated method.

Parameter GC-MS (with Derivatization) LC-MS/MS (Direct Analysis)
Linearity Range 10 - 5000 ng/mL1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 10 ng/mL1 ng/mL
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Within ± 15% (± 20% at LLOQ)
Precision (% RSD) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)
Matrix Effect Variable, assessed during validationAssessed, often mitigated by dilution or stable isotope-labeled internal standard
Throughput Lower, due to derivatization stepHigher, direct injection after extraction

Experimental Protocols

Below are detailed, generalized protocols for the analysis of TMCA using GC-MS and LC-MS/MS. These should be adapted and fully validated for the specific biological matrix and laboratory conditions.

Protocol 1: GC-MS with Derivatization

This protocol describes a typical workflow involving liquid-liquid extraction followed by chemical derivatization to make TMCA suitable for GC-MS analysis.

1. Sample Preparation (Liquid-Liquid Extraction) a. To 100 µL of biological sample (e.g., plasma), add 10 µL of an internal standard solution (e.g., a structural analog or stable isotope-labeled TMCA). b. Add 50 µL of 1M HCl to acidify the sample. c. Add 600 µL of an organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate) and vortex for 5 minutes. d. Centrifuge at 10,000 x g for 10 minutes to separate the layers. e. Transfer the upper organic layer to a clean microcentrifuge tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization a. To the dried extract, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS, or pentafluorobenzyl bromide) and 50 µL of a suitable solvent like acetonitrile. b. Cap the vial tightly and heat at 60°C for 30 minutes. c. Cool the sample to room temperature before injection.

3. GC-MS Analysis a. Gas Chromatograph: Use a capillary column suitable for the analysis of derivatized acids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm). b. Injection Volume: 1 µL. c. Inlet Temperature: 280°C (Splitless mode). d. Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 290°C at 20°C/min, and hold for 5 minutes. e. Mass Spectrometer: Operate in Electron Ionization (EI) mode. f. Detection: Use Selected Ion Monitoring (SIM) for quantification of characteristic ions of the derivatized TMCA and internal standard.

Protocol 2: LC-MS/MS Direct Analysis

This protocol outlines a more direct approach using protein precipitation followed by LC-MS/MS analysis.

1. Sample Preparation (Protein Precipitation) a. To 50 µL of biological sample (e.g., plasma), add 10 µL of an internal standard solution (e.g., stable isotope-labeled TMCA). b. Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins. c. Vortex for 2 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to an autosampler vial for injection.

2. LC-MS/MS Analysis a. Liquid Chromatograph: Use a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Flow Rate: 0.4 mL/min. e. Gradient Program: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 minutes, hold for 1 minute, then return to 5% B and re-equilibrate for 1.5 minutes. f. Mass Spectrometer: Operate in negative ion Electrospray Ionization (ESI-) mode. g. Detection: Use Multiple Reaction Monitoring (MRM). Monitor the transition of the deprotonated parent ion [M-H]⁻ to a characteristic product ion for both TMCA and the internal standard.

Visualizations

The following diagrams illustrate the generalized workflows for the analytical methods described.

GCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Acidify Acidification Spike_IS->Acidify LLE Liquid-Liquid Extraction (e.g., MTBE) Acidify->LLE Evaporate Evaporation (Nitrogen Stream) LLE->Evaporate Derivatize Derivatization (e.g., Silylation) Evaporate->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Data Data Analysis & Quantification GCMS->Data

Fig. 1: Generalized workflow for TMCA analysis using GC-MS.

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (SIL-TMCA) Sample->Spike_IS PPT Protein Precipitation (e.g., Acetonitrile) Spike_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Data Analysis & Quantification LCMS->Data

Fig. 2: Generalized workflow for TMCA analysis using LC-MS/MS.

Method_Comparison_Logic Goal Quantify TMCA in Biological Matrix GCMS GC-MS Method Goal->GCMS LCMS LC-MS/MS Method Goal->LCMS Pros_GC Pros: - High Resolution - Robust Technology GCMS->Pros_GC Cons_GC Cons: - Derivatization Required - Lower Throughput GCMS->Cons_GC Pros_LC Pros: - High Sensitivity - High Throughput - No Derivatization LCMS->Pros_LC Cons_LC Cons: - Potential Matrix Effects LCMS->Cons_LC

Fig. 3: Logical comparison of analytical approaches for TMCA.

comparative study of different synthesis routes for 2,2,3,3-Tetramethylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

Introduction: this compound (TMCA) is a crucial chemical intermediate, primarily utilized in the synthesis of pyrethroid insecticides, such as fenpropathrin. The efficiency, cost-effectiveness, and scalability of its synthesis are of significant interest to researchers in agrochemistry and drug development. This guide provides a comparative analysis of two prominent synthetic routes to TMCA, offering detailed experimental protocols, quantitative data, and a discussion of their respective advantages and disadvantages.

Route 1: Cyclopropanation via Diazoacetate

This classical and industrially adopted method involves the formation of a carbene from a diazoacetate, which then reacts with tetramethylethylene to form the cyclopropane ring. The synthesis begins with the amino acid glycine.

Overall Reaction Scheme: Glycine → Glycine Ester Hydrochloride → Diazoacetate → 2,2,3,3-Tetramethylcyclopropane Carboxylate → TMCA

This multi-step process is noted for its high yield and convenient operation, making it suitable for industrial-scale production[1].

Experimental Protocol (Route 1)

Step 1: Esterification of Glycine

  • Glycine is reacted with a C4-C6 linear or branched alcohol (e.g., n-butanol) in the presence of concentrated hydrochloric acid.

  • The mixture undergoes azeotropic dehydration to quantitatively yield the corresponding glycine ester hydrochloride.

Step 2: Diazotization

  • The glycine ester hydrochloride, dissolved in a chlorinated hydrocarbon solvent like dichloromethane, is reacted with sodium nitrite at a low temperature (-15 to +10°C).

  • This reaction forms the diazoacetate ester, a key precursor for the cyclopropanation step.

Step 3: Cyclopropanation

  • The diazoacetate is added to tetramethylethylene in the presence of a catalyst.

  • The carbene generated from the diazoacetate adds across the double bond of tetramethylethylene to form the ethyl or butyl ester of this compound.

Step 4: Saponification and Acidification

  • The crude cyclopropane carboxylate ester is saponified by refluxing with sodium hydroxide in an aqueous ethanol solution for approximately 8 hours[1].

  • After saponification, ethanol is distilled off.

  • The remaining aqueous solution is cooled and acidified with hydrochloric acid to a pH of 2-4.

  • The final product, this compound, precipitates as a white solid, which is then filtered, washed with water, and dried[1].

Route 2: Cycloaddition and Ring Contraction

This alternative pathway involves a [2+2] cycloaddition reaction to form a four-membered ring (a cyclobutanone), which subsequently undergoes a ring contraction to the desired three-membered cyclopropane ring. This method avoids the use of potentially explosive diazo compounds.

Overall Reaction Scheme: Tetramethylethylene + Dichloroacetyl chloride → 2,2,3,3-Tetramethyl-4-chlorocyclobutanone → TMCA

The key transformation in this route is a Favorskii rearrangement of the intermediate α-halo ketone[2][3][4].

Experimental Protocol (Route 2)

Step 1: [2+2] Cycloaddition

  • Dichloroacetyl chloride is reacted with tetramethylethylene.

  • This reaction is typically carried out in the presence of a reducing metal, such as zinc or lead powder, which facilitates the formation of a ketene that undergoes cycloaddition with the alkene[1].

  • The product of this step is 2,2,3,3-tetramethyl-4-chlorocyclobutanone.

Step 2: Favorskii Rearrangement (Ring Contraction)

  • The α-chlorocyclobutanone intermediate is treated with a strong base, such as sodium hydroxide.

  • The base promotes the formation of a cyclopropanone intermediate, which is then attacked by the hydroxide nucleophile[3][4].

  • This nucleophilic attack opens the strained cyclopropanone ring to form the more stable carboxylate salt of the contracted ring system.

Step 3: Acidification

  • The reaction mixture containing the sodium salt of TMCA is acidified with a mineral acid (e.g., HCl).

  • This protonates the carboxylate, causing the final this compound to precipitate, which can then be isolated by filtration.

Quantitative Data and Comparative Analysis

The selection of a synthesis route depends on factors such as overall yield, cost of reagents, safety considerations, and scalability. The following table summarizes the key metrics for the two routes.

ParameterRoute 1: DiazoacetateRoute 2: Cycloaddition/Ring Contraction
Key Reagents Glycine, NaNO₂, TetramethylethyleneDichloroacetyl chloride, Zn/Pb, Tetramethylethylene
Key Intermediates Diazoacetate ester, Cyclopropane esterα-Chlorocyclobutanone
Number of Steps 4 (Esterification, Diazotization, Cyclopropanation, Hydrolysis)3 (Cycloaddition, Rearrangement, Acidification)
Overall Yield ~55% (based on glycine)[1]Data not explicitly available in cited literature
Final Purity >96.5%[1]Data not explicitly available in cited literature
Key Hazard Use of unstable/explosive diazo compoundsUse of corrosive acid chlorides and metal powders
Industrial Scalability Proven to be suitable for industrial production[1]Less commonly cited for industrial production

Discussion:

Route 1 is a well-established method with documented high yields and purity, making it a reliable choice for large-scale synthesis[1]. Its primary drawback is the handling of diazoacetate, which is a hazardous and potentially explosive compound, requiring stringent safety protocols.

Route 2 offers a compelling alternative by avoiding diazo intermediates. The Favorskii rearrangement is a powerful tool for ring contraction[2][4]. However, this route involves corrosive reagents like dichloroacetyl chloride and requires the use of metal powders. While it appears to have fewer steps, the lack of readily available, high-yield reports in the literature may suggest that it is less efficient or more difficult to optimize for industrial applications compared to the diazoacetate method. The patent literature suggests that the diazoacetate route is the preferred method for industrial synthesis[1].

Workflow Visualization

The logical relationship between the starting materials and the final product via these two distinct synthetic pathways is illustrated below.

Synthesis_Comparison Comparative Synthesis Routes for TMCA cluster_1 Route 1: Diazoacetate Pathway cluster_2 Route 2: Ring Contraction Pathway n1_start Glycine + Tetramethylethylene n1_step1 Esterification & Diazotization n1_start->n1_step1 n1_step2 Cyclopropanation n1_step1->n1_step2 n1_step3 Saponification & Acidification n1_step2->n1_step3 n1_yield Yield: ~55% Purity: >96.5% n1_step3->n1_yield final_product 2,2,3,3-Tetramethyl- cyclopropanecarboxylic Acid n1_step3->final_product Product n2_start Dichloroacetyl Chloride + Tetramethylethylene n2_step1 [2+2] Cycloaddition n2_start->n2_step1 n2_step2 Favorskii Rearrangement (Ring Contraction) n2_step1->n2_step2 n2_yield Yield: N/A Hazard: Corrosive Reagents n2_step2->n2_yield n2_step2->final_product Product

Caption: A flowchart comparing the Diazoacetate and Ring Contraction pathways for TMCA synthesis.

References

yield and cost comparison of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,2,3,3-Tetramethylcyclopropanecarboxylic acid is a key intermediate in the synthesis of various valuable compounds, including synthetic pyrethroid insecticides like fenpropathrin. The efficiency and cost-effectiveness of its synthesis are critical for the economic viability of these downstream products. This guide provides an objective comparison of the primary synthesis methods for this compound, supported by available experimental data, to aid researchers in selecting the most suitable route for their needs.

Method 1: The Glycine-Based Pathway

This widely utilized method involves a multi-step synthesis starting from the readily available amino acid, glycine. The general pathway proceeds through esterification, diazotization, cyclopropanation, and finally, saponification and acidification to yield the target molecule.

Experimental Protocol

Step 1: Esterification of Glycine Glycine is reacted with a C4-C6 linear or branched saturated fatty alcohol (e.g., n-butanol) in the presence of concentrated hydrochloric acid. The mixture is heated to facilitate azeotropic dehydration esterification, resulting in the quantitative formation of the corresponding glycine ester hydrochloride.

Step 2: Diazotization The glycine ester hydrochloride is then subjected to diazotization. For instance, an aqueous solution of butyl glycine hydrochloride is cooled to -5°C, and a solution of sodium nitrite is added dropwise. This is followed by the addition of dilute sulfuric acid to produce the diazoacetate ester. The diazotization step has a reported yield of 88-95%.[1]

Step 3: Cyclopropanation The resulting diazoacetate is reacted with tetramethylethylene in the presence of a copper-based catalyst (e.g., anhydrous copper chloroacetate) to form the cyclopropane ring.[1] The reaction is typically carried out by heating the catalyst and tetramethylethylene, followed by the dropwise addition of the diazoacetate solution. This step yields the 2,2,3,3-tetramethylcyclopropane carboxylate with a reported yield of 68%.[1]

Step 4: Saponification and Acidification The final step involves the saponification of the ester with a base, such as sodium hydroxide, followed by acidification to yield the desired this compound. This concluding step is reported to have a high yield of 91-94%.[2] An improved saponification process using the product itself as a phase transfer catalyst claims a yield of over 96%.[3][4]

Yield and Cost Considerations

The overall yield for the glycine-based method, as reported in one patent, is approximately 55% based on the initial amount of glycine.[1]

Cost Analysis: The cost of glycine, the primary starting material, can range from approximately $1.20 to $3.00 per kilogram for industrial grades.[5] While this method involves multiple steps, the starting materials are relatively inexpensive, making it a potentially cost-effective route for large-scale production.

Method 2: The Dichloroacetyl Chloride Pathway

An alternative approach to synthesizing this compound involves the reaction of dichloroacetyl chloride with tetramethylethylene. This method proceeds through a cyclobutanone intermediate.

Experimental Protocol

This method involves the reaction of dichloroacetyl chloride with tetramethylethylene in the presence of a reducing metal, such as zinc, to form 2,2,3,3-tetramethyl-4-chlorocyclobutanone.[2] This intermediate is then subjected to ring contraction in the presence of a base, followed by acidification to yield the final product. Detailed, step-by-step experimental protocols with specific reaction conditions and yields for this method are less readily available in the public domain compared to the glycine-based route.

Yield and Cost Considerations

Quantitative yield data for the complete dichloroacetyl chloride pathway is not as well-documented in the available literature. However, it is presented as a viable alternative to the glycine-based method.

Cost Analysis: The price of dichloroacetyl chloride is a key factor in the economic assessment of this route. Prices can range from approximately $3.50 to $4.00 per kilogram.[6] A thorough cost comparison would also need to factor in the price of the reducing metal and other reagents.

Comparative Summary

FeatureGlycine-Based MethodDichloroacetyl Chloride Method
Starting Materials Glycine, C4-C6 alcohol, Sodium Nitrite, TetramethylethyleneDichloroacetyl chloride, Tetramethylethylene, Reducing Metal (e.g., Zinc)
Number of Steps Multiple (Esterification, Diazotization, Cyclopropanation, Saponification)Fewer (Cycloaddition, Ring Contraction)
Overall Yield ~55% (based on glycine)[1]Data not readily available
Key Intermediate Diazoacetate ester2,2,3,3-tetramethyl-4-chlorocyclobutanone[2]
Reported Advantages Well-documented, suitable for industrial production, readily available starting materials.Potentially fewer steps.
Reported Disadvantages Multi-step process can be complex.Less detailed public information on protocols and yields.
Starting Material Cost Glycine: ~$1.20 - $3.00/kg[5]Dichloroacetyl Chloride: ~$3.50 - $4.00/kg[6]

Synthesis Workflows

glycine_synthesis cluster_esterification Step 1: Esterification cluster_diazotization Step 2: Diazotization cluster_cyclopropanation Step 3: Cyclopropanation cluster_saponification Step 4: Saponification & Acidification glycine Glycine ester_hcl Glycine Ester Hydrochloride glycine->ester_hcl Azeotropic dehydration alcohol C4-C6 Alcohol + HCl alcohol->ester_hcl diazo_ester Diazoacetate Ester ester_hcl->diazo_ester H2SO4, -5°C na_nitrite Sodium Nitrite na_nitrite->diazo_ester cyclopropane_ester 2,2,3,3-Tetramethylcyclopropane Carboxylate diazo_ester->cyclopropane_ester tme Tetramethylethylene tme->cyclopropane_ester catalyst Cu Catalyst catalyst->cyclopropane_ester final_product 2,2,3,3-Tetramethylcyclopropane carboxylic Acid cyclopropane_ester->final_product 1. Saponification 2. Acidification naoh NaOH naoh->final_product hcl_acid HCl hcl_acid->final_product

Caption: Workflow for the Glycine-Based Synthesis of this compound.

dichloroacetyl_synthesis cluster_cycloaddition Step 1: Cycloaddition cluster_rearrangement Step 2: Ring Contraction & Acidification dca_chloride Dichloroacetyl Chloride cyclobutanone 2,2,3,3-Tetramethyl-4- chlorocyclobutanone dca_chloride->cyclobutanone tme Tetramethylethylene tme->cyclobutanone metal Reducing Metal (e.g., Zn) metal->cyclobutanone final_product 2,2,3,3-Tetramethylcyclopropane carboxylic Acid cyclobutanone->final_product 1. Base 2. Acidification base Base base->final_product acid Acid acid->final_product

Caption: Workflow for the Dichloroacetyl Chloride-Based Synthesis of this compound.

Conclusion

Both the glycine-based and dichloroacetyl chloride-based methods offer viable routes to this compound. The glycine-based method is well-established and thoroughly documented, with clear yield data available for each step, making it a reliable choice for production. Its primary advantage lies in the low cost of its main starting material, glycine.

The dichloroacetyl chloride route is a more direct, two-step process. However, there is a comparative lack of detailed public information regarding its optimization and overall yield. The cost of dichloroacetyl chloride is also slightly higher than that of glycine.

For researchers and manufacturers, the choice between these methods will likely depend on factors such as the scale of production, the availability and cost of starting materials and reagents, and the desired process simplicity. The glycine-based route currently stands as the more transparent and predictable option based on available data.

References

A Comparative Guide to Pyrethroid Synthesis: 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid vs. Chrysanthemic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key starting materials in the synthesis of pyrethroid insecticides: 2,2,3,3-tetramethylcyclopropanecarboxylic acid and chrysanthemic acid. The choice of the acid moiety is a critical determinant of the final product's insecticidal efficacy, stability, and toxicological profile. This document presents a side-by-side analysis of pyrethroids derived from these two precursors, supported by experimental data and detailed synthetic protocols.

Performance Comparison

The insecticidal activity of pyrethroids is typically evaluated by determining their median lethal dose (LD50) or knockdown time (KT50) against specific insect species. While a direct comparative study under identical conditions is ideal, this guide compiles available data from various sources to provide a relative performance overview. The housefly (Musca domestica) is a common model organism for such studies.

Table 1: Comparative Insecticidal Activity Against Musca domestica

PyrethroidAcid PrecursorTest MethodLD50 (µ g/fly )Reference(s)
Permethrin3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (Chrysanthemic acid analogue)Topical Application0.04 - 0.1[1][2]
FenpropathrinThis compoundTopical ApplicationData not available for Musca domestica
AllethrinChrysanthemic acidNot specifiedNot specified
TerallethrinThis compoundNot specifiedNot specified

Note on Data Comparison: A direct comparison of the insecticidal efficacy is challenging due to the lack of publicly available data for fenpropathrin's topical LD50 against Musca domestica. The provided data for permethrin is from studies on susceptible strains. Resistance can significantly alter these values.

Experimental Protocols

The synthesis of pyrethroids from both this compound and chrysanthemic acid analogues typically involves a two-step process: the formation of the acid chloride followed by esterification with the desired alcohol.

Synthesis of Pyrethroids from this compound (e.g., Fenpropathrin)

Step 1: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarbonyl chloride

  • Reactants: this compound, Thionyl chloride.

  • Procedure: this compound is reacted with an excess of thionyl chloride. The reaction mixture is heated, typically at reflux, until the evolution of hydrogen chloride and sulfur dioxide ceases. The excess thionyl chloride is then removed by distillation, often under reduced pressure, to yield the crude 2,2,3,3-tetramethylcyclopropanecarbonyl chloride.[3]

  • Yield: High, often quantitative.

Step 2: Synthesis of Fenpropathrin

  • Reactants: 2,2,3,3-Tetramethylcyclopropanecarbonyl chloride, α-Cyano-3-phenoxybenzyl alcohol, a base (e.g., pyridine or triethylamine).

  • Solvent: An inert organic solvent such as toluene or dichloromethane.

  • Procedure: α-Cyano-3-phenoxybenzyl alcohol is dissolved in the chosen solvent along with a base to act as a hydrogen chloride scavenger. The 2,2,3,3-tetramethylcyclopropanecarbonyl chloride, dissolved in the same solvent, is then added dropwise to the alcohol solution, typically at a controlled temperature (e.g., 0-10 °C). After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC). The reaction mixture is then washed with water and dilute acid to remove the base and its salt, followed by drying over an anhydrous salt (e.g., magnesium sulfate). The solvent is removed under reduced pressure to yield crude fenpropathrin, which can be further purified by recrystallization or chromatography.[4]

  • Yield: Typically high, often exceeding 90%.

Synthesis of Pyrethroids from a Chrysanthemic Acid Analogue (e.g., Permethrin)

Step 1: Synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride

  • Reactants: 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, Thionyl chloride.

  • Procedure: Similar to the synthesis of 2,2,3,3-tetramethylcyclopropanecarbonyl chloride, the carboxylic acid is reacted with thionyl chloride. The mixture is heated to drive the reaction to completion. Excess thionyl chloride is removed by distillation under reduced pressure to afford the acid chloride.[5][6]

  • Yield: Generally high.

Step 2: Synthesis of Permethrin

  • Reactants: 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride, 3-Phenoxybenzyl alcohol, a base (e.g., pyridine).

  • Solvent: An inert organic solvent like toluene or benzene.

  • Procedure: 3-Phenoxybenzyl alcohol and pyridine are dissolved in the solvent. The 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride, dissolved in the same solvent, is added dropwise to the alcohol solution at a controlled temperature. The reaction is stirred until completion. The workup procedure is similar to that for fenpropathrin, involving washing with water and dilute acid, drying, and solvent removal to yield the crude product.[5]

  • Yield: Typically high.

Mode of Action: Targeting Voltage-Gated Sodium Channels

Pyrethroids, regardless of the acid moiety, share a common mode of action. They are neurotoxins that target the voltage-gated sodium channels in the nerve cell membranes of insects.

Pyrethroid_Mode_of_Action cluster_Neuron Insect Neuron Resting_State Voltage-Gated Sodium Channel (Resting State) Open_State Open Channel (Na+ Influx) Resting_State->Open_State activation Inactivated_State Inactivated Channel Open_State->Inactivated_State normal inactivation Modified_Channel Modified Open Channel (Persistent Na+ Influx) Open_State->Modified_Channel modification by Pyrethroid Inactivated_State->Resting_State repolarization Pyrethroid Pyrethroid Molecule Pyrethroid->Open_State binds to Paralysis Paralysis Modified_Channel->Paralysis leads to hyperexcitation & paralysis Nerve_Impulse Nerve Impulse (Depolarization) Nerve_Impulse->Resting_State triggers

Caption: Pyrethroid mode of action on insect voltage-gated sodium channels.

Pyrethroids bind to the open state of voltage-gated sodium channels, preventing their normal inactivation. This leads to a persistent influx of sodium ions, causing prolonged depolarization of the nerve membrane. The resulting hyperexcitation of the nervous system leads to tremors, paralysis, and ultimately, the death of the insect.

Synthetic Pathways Overview

The general workflow for the synthesis of pyrethroids from either this compound or chrysanthemic acid is similar, involving the activation of the carboxylic acid and subsequent esterification.

Pyrethroid_Synthesis_Workflow cluster_Acid_A From this compound cluster_Acid_B From Chrysanthemic Acid (or analogue) Acid_A 2,2,3,3-Tetramethyl- cyclopropanecarboxylic Acid Acid_Chloride_A 2,2,3,3-Tetramethyl- cyclopropanecarbonyl chloride Acid_A->Acid_Chloride_A + Thionyl Chloride Pyrethroid_A Pyrethroid (e.g., Fenpropathrin) Acid_Chloride_A->Pyrethroid_A + Alcohol (Esterification) Acid_B Chrysanthemic Acid (or analogue) Acid_Chloride_B Chrysanthemoyl Chloride (or analogue) Acid_B->Acid_Chloride_B + Thionyl Chloride Pyrethroid_B Pyrethroid (e.g., Permethrin) Acid_Chloride_B->Pyrethroid_B + Alcohol (Esterification) Alcohol Alcohol Moiety (e.g., 3-Phenoxybenzyl alcohol)

Caption: General synthetic workflow for pyrethroids.

Conclusion

Both this compound and chrysanthemic acid (and its analogues) serve as effective precursors for the synthesis of potent pyrethroid insecticides. The choice between these starting materials will depend on the desired properties of the final product. Pyrethroids derived from chrysanthemic acid and its analogues, such as permethrin, are well-established and have a large body of performance data. Pyrethroids derived from this compound, such as fenpropathrin and terallethrin, represent a structurally distinct class with their own unique insecticidal profiles. Further direct comparative studies are needed to fully elucidate the relative performance of these two classes of pyrethroids against a broader range of insect pests. The synthetic routes to both classes of compounds are well-established, high-yielding, and adaptable for large-scale production.

References

A Comparative Guide: Biological Activity of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid Derivatives versus Valproic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCA) derivatives and the established antiepileptic drug, Valproic Acid (VPA). The development of TMCA derivatives has been driven by the need for novel anticonvulsant agents with improved efficacy and a more favorable safety profile, particularly concerning the teratogenicity associated with VPA. This document synthesizes experimental data on their anticonvulsant activity, neurotoxicity, teratogenic potential, and underlying mechanisms of action.

Anticonvulsant Activity and Neurotoxicity

TMCA derivatives have demonstrated significant anticonvulsant effects in preclinical models, often exhibiting greater potency and a wider safety margin compared to VPA. The anticonvulsant activity is typically evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively. Neurotoxicity is commonly assessed using the rotarod test, which measures motor impairment.

The Protective Index (PI), calculated as the ratio of the median neurotoxic dose (TD50) to the median effective dose (ED50), is a key indicator of a drug's therapeutic window. A higher PI suggests a more favorable safety profile.

Quantitative Comparison of Anticonvulsant Activity and Neurotoxicity
CompoundAnimal ModelAnticonvulsant TestED50 (mg/kg)TD50 (mg/kg, Rotarod)Protective Index (PI = TD50/ED50)Citation(s)
Valproic Acid (VPA) RatMES->500-[1]
RatscMet149>500>3.4[1]
N-(2,2,3,3-tetramethylcyclopropanecarboxamide)-p-phenyl-sulfonamide (21) RatMES26>500>19[1]
α-F-TMCD MousescMet~15>300>20[2]
α-Cl-TMCD MousescMet~27>300>11[2]
M-TMCD MouseMES99--[3]
MousescMet39--[3]
TMCD MousescMet57--[3]

Note: "-" indicates data not available in the cited sources. ED50 and TD50 values can vary based on the specific experimental conditions.

Teratogenicity

A major limitation of VPA is its teratogenicity, particularly the increased risk of neural tube defects (NTDs) in offspring of women treated during pregnancy.[4] TMCA derivatives have been specifically designed to mitigate this risk.

Comparative Teratogenicity in Mice

A key study compared the teratogenic potential of VPA and its amide derivative, valnoctamide (VCD), in a mouse strain susceptible to VPA-induced NTDs.

CompoundDose (mmol/kg)Incidence of Exencephaly (%)Citation(s)
Vehicle Control -0[5]
Valproic Acid (VPA) 1.825[5]
2.750[5]
Valnoctamide (VCD) 1.80[5]
2.75.6[5]

These findings demonstrate a significantly lower teratogenic potential of the VPA analog compared to VPA at equimolar doses.[5] Studies on other TMCA derivatives, such as M-TMCD and TMCD, also showed no induction of NTDs in susceptible mouse models.[3]

Mechanism of Action

The anticonvulsant mechanism of VPA is multi-faceted, involving the enhancement of GABAergic inhibition, blockade of voltage-gated sodium channels, and inhibition of histone deacetylases (HDACs). While the precise molecular targets of all TMCA derivatives are not fully elucidated, their structural similarity to VPA and their potent anticonvulsant effects suggest they may share some of these mechanisms.

Signaling Pathways and Molecular Targets

G

Metabolism and Pharmacokinetics

VPA undergoes complex hepatic metabolism, which can lead to the formation of toxic metabolites and contribute to drug-drug interactions.[6] A key design strategy for TMCA derivatives has been to improve metabolic stability. For instance, some amide derivatives of TMCA are more resistant to hydrolysis back to the carboxylic acid, which is often less active or inactive.[7]

Metabolic Stability Comparison

G

Comparative pharmacokinetic analyses have shown that some TMCA derivatives, like α-Cl-TMCD, are less susceptible to first-pass metabolism in the liver compared to other derivatives, leading to lower clearance and a longer half-life.[2][7]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Anticonvulsant Screening

G start Animal Acclimatization (e.g., Mice, Rats) dosing Drug Administration (i.p. or p.o.) Test Compound or Vehicle start->dosing mes_test Maximal Electroshock (MES) Test - Corneal or auricular electrodes - Measures tonic hindlimb extension dosing->mes_test Challenge after Tmax scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test - s.c. injection of PTZ - Measures clonic seizures dosing->scptz_test Challenge after Tmax rotarod_test Rotarod Test (Neurotoxicity) - Rotating rod apparatus - Measures motor coordination dosing->rotarod_test Assessment at Tmax end Data Analysis (ED50, TD50, PI Calculation) mes_test->end scptz_test->end rotarod_test->end

  • Maximal Electroshock (MES) Test: This test induces generalized tonic-clonic seizures via electrical stimulation. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[8]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This test induces clonic seizures by administering a chemical convulsant. The endpoint is the failure to observe a defined period of clonic spasms.[8]

  • Rotarod Test: This test assesses neurotoxicity by measuring the ability of an animal to maintain its balance on a rotating rod. A shorter time on the rod indicates motor impairment.

Teratogenicity Testing
  • Animal Model: A mouse strain highly susceptible to VPA-induced teratogenicity is typically used.[5]

  • Dosing: Pregnant dams are treated with a single intraperitoneal injection of the test compound or vehicle on a specific gestational day (e.g., day 8).[5]

  • Evaluation: On a later gestational day (e.g., day 18), fetuses are examined for the presence of neural tube defects (e.g., exencephaly) and other malformations.[5]

In Vitro Mechanism of Action Assays
  • GABA Transaminase (GABA-T) Inhibition Assay: The activity of GABA-T is measured by monitoring the enzymatic reaction that produces succinic semialdehyde. Inhibition is determined by a decrease in product formation in the presence of the test compound.[9]

  • Voltage-Gated Sodium Channel (VGSC) Assay: Whole-cell patch-clamp electrophysiology is used to record sodium currents in cells expressing specific VGSC subtypes. The effect of the test compound on channel gating properties is measured.[1]

  • Histone Deacetylase (HDAC) Inhibition Assay: HDAC activity is assessed using a fluorometric assay where HDACs deacetylate a substrate, leading to a quantifiable fluorescent signal. Inhibition is measured as a decrease in fluorescence.[10]

Conclusion

Derivatives of this compound represent a promising class of anticonvulsant agents. Experimental data consistently demonstrate their potential for higher potency and a significantly improved safety profile, particularly with regard to teratogenicity, when compared to valproic acid. Their enhanced metabolic stability may also offer pharmacokinetic advantages. While further research is needed to fully elucidate their molecular mechanisms of action, the available evidence suggests that TMCA derivatives are strong candidates for the development of next-generation antiepileptic drugs.

References

Comparative Analysis of the Anticonvulsant Effects of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of a promising class of anticonvulsant compounds.

This guide provides a detailed comparative analysis of the anticonvulsant properties of various amide derivatives of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCA). These compounds represent a novel class of potential antiepileptic drugs (AEDs), with some demonstrating broad-spectrum activity and improved safety profiles compared to existing therapies. This analysis is based on preclinical data from various rodent models of epilepsy, offering a valuable resource for further research and development in this area.

I. Overview of Anticonvulsant Activity

A series of this compound amides have been synthesized and evaluated for their anticonvulsant effects in well-established animal models of epilepsy. These models are predictive of efficacy against different seizure types in humans. The primary screening models include the maximal electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scMet) test, which suggests activity against myoclonic and absence seizures. Further characterization is often performed using the 6-Hz psychomotor seizure test, a model for therapy-resistant partial seizures, and the hippocampal kindling model, which represents focal seizures that can secondarily generalize.

The data presented below summarizes the median effective dose (ED50) of several key TMCA amide derivatives in these models. A lower ED50 value indicates higher potency.

II. Quantitative Comparison of Anticonvulsant Potency

The following tables provide a summary of the anticonvulsant potency (ED50 in mg/kg) of various TMCA amide derivatives in different preclinical seizure models.

Table 1: Anticonvulsant Activity in Mice

CompoundMES (ED50 mg/kg)scMet (ED50 mg/kg)6-Hz (ED50 mg/kg)Bicuculline (ED50 mg/kg)Sound-induced (ED50 mg/kg)Reference
M-TMCD9939518110[1]
TMCDInactive57---[1]
α-F-TMCD->10057 (32mA), 59 (44mA)--[2]
α-Cl-TMCD9727Similar to α-F-TMCD--[2][3]
OM-TMCDMore potent than VPAMore potent than VPAInactive at 100 mg/kg--[4]
Compound 21*PotentPotent---[5]

*N-(2,2,3,3-tetramethylcyclopropanecarboxamide)-p-phenyl-sulfonamide

Table 2: Anticonvulsant Activity in Rats

CompoundMES (ED50 mg/kg)scMet (ED50 mg/kg)Hippocampal Kindled (ED50 mg/kg)Reference
M-TMCD824539[1]
TMCDInactive52-[1]
α-F-TMCD-630[2]
α-Cl-TMCD9727-[2]
OM-TMCDMore potent than VPAMore potent than VPAMore potent than VPA[4]
Compound 21*26--[5]

*N-(2,2,3,3-tetramethylcyclopropanecarboxamide)-p-phenyl-sulfonamide

III. Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[6]

  • Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.

  • Animal Species: Male CF-1 mice or Sprague-Dawley rats.[6]

  • Procedure:

    • Administer the test compound, typically via intraperitoneal (i.p.) or oral (p.o.) route, at a predetermined time before the electroshock.

    • Apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the animal's corneas.[6]

    • Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice, 150 mA for rats for 0.2 seconds) via the electrodes.[6]

    • Observe the animal for the presence or absence of a tonic hindlimb extension.

  • Endpoint: Abolition of the tonic hindlimb extension phase of the seizure is considered protection.[6] The ED50 is the dose that protects 50% of the animals.

MES_Workflow cluster_pre Pre-Treatment cluster_seizure Seizure Induction cluster_obs Observation & Endpoint Animal Rodent (Mouse/Rat) Drug_Admin Test Compound Administration (i.p. or p.o.) Animal->Drug_Admin Anesthesia Corneal Anesthesia Drug_Admin->Anesthesia Stimulation Maximal Electroshock (e.g., 60 Hz, 50mA, 0.2s) Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Protection = Abolition of Tonic Hindlimb Extension Observation->Endpoint No_Protection No Protection = Presence of Tonic Hindlimb Extension Observation->No_Protection

Workflow for the Maximal Electroshock (MES) Seizure Test.

Subcutaneous Pentylenetetrazole (scMet) Seizure Test

The scMet test is a model for myoclonic and absence seizures and evaluates a compound's ability to elevate the seizure threshold.

  • Apparatus: Isolation cages for observation.

  • Animal Species: Male CF-1 mice or Sprague-Dawley rats.[3]

  • Procedure:

    • Administer the test compound (i.p. or p.o.).

    • After a predetermined time, inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg for mice).[3]

    • Place the animal in an isolation cage and observe for 30 minutes.[3]

  • Endpoint: The absence of a generalized clonic seizure lasting for at least 5 seconds is considered protection.[3] The ED50 is the dose that protects 50% of the animals.

scMet_Workflow cluster_pre Pre-Treatment cluster_seizure Seizure Induction cluster_obs Observation & Endpoint Animal Rodent (Mouse/Rat) Drug_Admin Test Compound Administration (i.p. or p.o.) Animal->Drug_Admin PTZ_Injection Subcutaneous PTZ Injection (e.g., 85 mg/kg) Drug_Admin->PTZ_Injection Observation Observe for 30 minutes for Clonic Seizures PTZ_Injection->Observation Endpoint Protection = Absence of Generalized Clonic Seizure Observation->Endpoint No_Protection No Protection = Presence of Generalized Clonic Seizure Observation->No_Protection Anticonvulsant_Mechanisms cluster_presynaptic Presynaptic Terminal VGSC Voltage-Gated Na+ Channels VGCC Voltage-Gated Ca2+ Channels GABA_T GABA Transaminase GAT1 GABA Transporter (GAT-1) Glutamate_Release Glutamate Release GABA_A GABAA Receptor AMPA AMPA Receptor NMDA NMDA Receptor TMCA_Amides 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid Amides TMCA_Amides->VGSC Inhibition TMCA_Amides->VGCC Inhibition TMCA_Amides->GABA_T Inhibition TMCA_Amides->GAT1 Inhibition TMCA_Amides->Glutamate_Release Inhibition TMCA_Amides->GABA_A Potentiation TMCA_Amides->AMPA Antagonism TMCA_Amides->NMDA Antagonism

References

A Comparative Guide to the Validation of a GC-MS Method for Impurity Profiling of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the impurity profiling of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. It includes a detailed, albeit representative, experimental protocol, a comparison with alternative analytical techniques, and guidance on the validation process based on the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important chemical intermediate.

Introduction to Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, aimed at the identification, quantification, and control of impurities in drug substances and products.[5][6] For this compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), a robust and validated analytical method is essential to guarantee its purity and, consequently, the safety and efficacy of the final drug product.[7]

Potential Impurities in this compound

Based on common synthetic routes, a range of potential impurities could be present in the final product.[8][9][10] These can be broadly categorized as:

  • Unreacted Starting Materials: Such as glycine and tetramethylethylene.

  • Intermediates: For instance, diazoacetate and 2,2,3,3-tetramethylcyclopropane carboxylate.

  • By-products: Arising from side reactions during the synthesis.

  • Residual Solvents: Used during the reaction and purification steps.

A thorough understanding of the synthetic pathway is crucial for identifying potential impurities to be targeted by the analytical method.

Comparison of Analytical Methods for Impurity Profiling

While this guide focuses on GC-MS, other techniques are also employed for the analysis of carboxylic acids. The choice of method depends on the specific impurities and the desired analytical outcome.

Analytical Technique Principle Advantages Limitations Typical Application
GC-MS Separation based on volatility and polarity, with mass-based detection.High resolution for volatile and semi-volatile compounds, excellent for structural elucidation of unknown impurities.[11][12]May require derivatization for non-volatile compounds, potential for thermal degradation of analytes.Analysis of residual solvents, volatile starting materials, and certain by-products.
HPLC-UV Separation based on polarity using a liquid mobile phase and a stationary phase, with UV absorbance detection.Robust and widely available, suitable for non-volatile and thermally labile compounds.Limited sensitivity for compounds with poor UV chromophores, may not be able to identify unknown impurities without reference standards.Routine purity checks and quantification of known, UV-active impurities.
LC-MS Combines the separation power of HPLC with the detection capabilities of mass spectrometry.High sensitivity and selectivity, applicable to a wide range of compounds, enables identification of unknown impurities.[13][14]Higher cost and complexity compared to HPLC-UV, potential for matrix effects and ion suppression.[15]Comprehensive impurity profiling, including non-volatile and thermally labile compounds.
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy.Provides an absolute quantification without the need for a reference standard of the analyte.Less sensitive compared to chromatographic techniques.Accurate purity determination of the main component.

Experimental Protocol: GC-MS Method

This section outlines a representative GC-MS method for the impurity profiling of this compound. Note: This is a hypothetical protocol and must be optimized and validated for specific laboratory conditions and impurity profiles.

1. Sample Preparation and Derivatization:

Due to the polarity and potential for low volatility of the carboxylic acid and some of its impurities, a derivatization step is often necessary to improve chromatographic performance. A common approach is silylation.

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine (anhydrous).

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Add 500 µL of anhydrous pyridine and 500 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection into the GC-MS.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl polysiloxane phase (e.g., ZB-5MS), with dimensions of 30 m x 0.25 mm internal diameter and 0.25 µm film thickness is often a good starting point.[16]

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-450

GC-MS Method Validation

The developed GC-MS method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][4] The following parameters should be evaluated:

Validation Parameter Purpose Acceptance Criteria (Typical)
Specificity To ensure that the signal of the analyte and its impurities are free from interference from the matrix, other impurities, or degradation products.Peak purity analysis should demonstrate no co-eluting peaks. The method should be able to separate the main component from its known impurities.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.99 for each impurity.
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.For impurities, the range should typically cover from the reporting threshold to 120% of the specification limit.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of spiked impurities should be within 80-120% of the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) ≤ 15% for impurity quantification.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio (S/N ≥ 3).
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio (S/N ≥ 10) and demonstrated with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like oven temperature ramp rate, carrier gas flow rate, or injector temperature are slightly varied.

Visualization of the Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the GC-MS method for impurity profiling.

GC_MS_Validation_Workflow cluster_validation_tests Validation Experiments start Start: Method Development and Optimization protocol Define Validation Protocol (Parameters and Acceptance Criteria) start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Spike/Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness evaluation Evaluate Results Against Acceptance Criteria pass Method is Validated evaluation->pass Pass fail Method Fails Validation (Re-evaluate and Re-validate) evaluation->fail Fail end End: Implement for Routine Analysis pass->end fail->start

Caption: Workflow for GC-MS Method Validation.

Conclusion

A validated GC-MS method is a powerful tool for the impurity profiling of this compound. This guide provides a foundational understanding of the method development, validation parameters, and a comparison with alternative techniques. It is imperative that the principles outlined here are adapted and rigorously tested within the specific context of the manufacturing process and regulatory requirements to ensure the production of a high-quality and safe chemical intermediate.

References

comparative spectroscopic analysis of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Guide to 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid and Its Precursors

This guide provides a detailed comparative spectroscopic analysis of this compound and its key precursors, ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate and ethyl diazoacetate. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the spectral characteristics of these compounds, supported by experimental data and methodologies.

Synthesis Pathway

The synthesis of this compound typically proceeds through the reaction of ethyl diazoacetate with tetramethylethylene to form ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate, which is then hydrolyzed to the final carboxylic acid product. Ethyl diazoacetate itself is commonly synthesized from glycine ethyl ester.

Synthesis_Pathway Glycine Glycine EthylGlycinate Glycine Ethyl Ester Glycine->EthylGlycinate Esterification EthylDiazoacetate Ethyl Diazoacetate EthylGlycinate->EthylDiazoacetate Diazotization EthylEster Ethyl 2,2,3,3-Tetramethyl- cyclopropanecarboxylate EthylDiazoacetate->EthylEster Cyclopropanation Tetramethylethylene Tetramethylethylene Tetramethylethylene->EthylEster FinalAcid 2,2,3,3-Tetramethyl- cyclopropanecarboxylic Acid EthylEster->FinalAcid Hydrolysis

Synthesis of this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. The data has been compiled from various spectral databases and literature sources.

¹H NMR Data
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~12.0br s1H-COOH
~1.5s1H-CH-COOH
~1.2s12H4 x -CH₃
Ethyl 2,2,3,3-Tetramethylcyclopropanecarboxylate [1]~4.1q2H-O-CH₂-CH₃
~1.4s1H-CH-COO-
~1.25t3H-O-CH₂-CH₃
~1.15s12H4 x -CH₃
Ethyl Diazoacetate [2]~4.7s1H=N₂CH-
~4.2q2H-O-CH₂-CH₃
~1.3t3H-O-CH₂-CH₃
¹³C NMR Data
CompoundChemical Shift (δ) ppmAssignment
This compound ~180C=O
~35-C H-COOH
~302 x C (CH₃)₂
~204 x -CH₃
Ethyl 2,2,3,3-Tetramethylcyclopropanecarboxylate [1]~173C=O
~60-O-CH₂-
~36-C H-COO-
~312 x C (CH₃)₂
~224 x -CH₃
~14-CH₃ (ethyl)
Ethyl Diazoacetate [2]~165C=O
~61-O-CH₂-
~47=N₂CH-
~14-CH₃ (ethyl)
FTIR Data
CompoundWavenumber (cm⁻¹)Functional GroupCharacteristic
This compound 3300-2500O-HBroad
~2970C-H (sp³)Strong
~1700C=OStrong, sharp
Ethyl 2,2,3,3-Tetramethylcyclopropanecarboxylate [1]~2970C-H (sp³)Strong
~1730C=O (ester)Strong, sharp
~1180C-OStrong
Ethyl Diazoacetate [2]~2110N=NStrong, sharp
~1695C=O (ester)Strong, sharp
~1370C-HMedium
~1250C-OStrong
Mass Spectrometry Data (Electron Ionization)
CompoundKey m/z valuesAssignment
This compound 142 [M]⁺Molecular Ion
127[M - CH₃]⁺
97[M - COOH]⁺
69[C₅H₉]⁺
Ethyl 2,2,3,3-Tetramethylcyclopropanecarboxylate [1]170 [M]⁺Molecular Ion
155[M - CH₃]⁺
125[M - OCH₂CH₃]⁺
97[M - COOCH₂CH₃]⁺
69[C₅H₉]⁺
Ethyl Diazoacetate [2]114 [M]⁺Molecular Ion
86[M - N₂]⁺
70[M - CO₂]⁺
43[CH₃CO]⁺
29[C₂H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Sample (~5-10 mg for ¹H, ~20-50 mg for ¹³C)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

  • Reference the spectra to the residual solvent peak or the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Sample (solid or liquid)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small amount of the solid or a few drops of the liquid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure to ensure good contact between the sample and the crystal, if using a solid sample.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

  • Identify the characteristic absorption bands and correlate them to specific functional groups.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Sample dissolved in a volatile solvent (e.g., dichloromethane, methanol) at a concentration of ~1 mg/mL.

  • Microsyringe for injection

Procedure:

  • Prepare a dilute solution of the sample in a volatile organic solvent.

  • Set the GC-MS parameters. This includes the GC column temperature program, the injector temperature, and the mass spectrometer settings (e.g., electron ionization at 70 eV, mass range of m/z 40-400).

  • Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

  • The sample is vaporized and separated on the GC column before entering the mass spectrometer.

  • In the ion source, the sample molecules are ionized, typically by electron impact, causing fragmentation.

  • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion.

  • Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comparative spectroscopic analysis of an organic compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Organic Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Integration Coupling Constants NMR->NMR_Data FTIR_Data Wavenumbers Functional Groups FTIR->FTIR_Data MS_Data m/z Values Fragmentation Pattern Molecular Weight MS->MS_Data Structure Structural Elucidation and Comparison NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

References

A Comparative Guide to Assessing the Robustness of Analytical Methods for 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the reliability of analytical methods is paramount. The robustness of an analytical procedure is a critical measure of its capacity to remain unaffected by small, deliberate variations in method parameters, thereby indicating its reliability during normal usage.[1][2] This guide provides a framework for assessing the robustness of analytical methods for the quantification of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[3][4]

This document will compare two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and present hypothetical robustness data to illustrate the assessment process. The principles and methodologies are based on the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[5][6][7]

Comparative Analytical Methods

The selection of an analytical method for this compound depends on factors such as its volatility, thermal stability, and the presence of chromophores. Given its carboxylic acid functional group, both HPLC and GC (with derivatization) are viable options.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.
Suitability for this compound Highly suitable for direct analysis. A variety of stationary phases can be used.Suitable, but typically requires derivatization to increase volatility and thermal stability (e.g., esterification).
Typical Stationary Phases C18, C8, Phenyl, CyanoChiral columns (if enantiomeric separation is needed), Polysiloxane-based columns (e.g., DB-5, HP-5)
Detection UV-Vis (low wavelength), Diode Array Detector (DAD), Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)
Sample Preparation Often minimal, such as dissolution and filtration.Requires derivatization, which adds a step to the sample preparation process.
Advantages Direct analysis, wide applicability, robust for non-volatile compounds.High resolution and sensitivity, especially with MS detection.
Disadvantages May have lower resolution than GC for some compounds.Derivatization can introduce variability. Not suitable for thermally labile compounds.

Robustness Study Design

A robustness study involves intentionally varying key method parameters and observing the effect on the analytical results. The ICH guidelines recommend that robustness should be considered during the development phase of the analytical procedure.[1]

Logical Workflow for a Robustness Study

The following diagram illustrates the typical workflow for conducting a robustness study for an analytical method.

Robustness Study Workflow cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Analysis & Reporting Phase A Define Analytical Method B Identify Critical Parameters (e.g., pH, temperature, flow rate) A->B Based on Method Characteristics C Define Variation Ranges B->C Based on Prior Knowledge & Risk Assessment D Prepare Samples & Standards C->D Input to Execution E Execute Experiments (One-Factor-At-a-Time or DoE) D->E F Collect & Analyze Data E->F Generate Data G Evaluate Impact on System Suitability & Results F->G H Document Findings in Validation Report G->H

Caption: Workflow for conducting a robustness study of an analytical method.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of robustness testing.

HPLC Method Protocol (Hypothetical)
  • Instrumentation: HPLC system with a UV-Vis or DAD detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known quantity of this compound in the mobile phase to achieve a target concentration.

GC Method Protocol with Derivatization (Hypothetical)
  • Instrumentation: Gas chromatograph with an FID or MS detector.

  • Column: DB-5 capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Sample Preparation (Derivatization):

    • Dissolve a known quantity of this compound in a suitable solvent (e.g., methanol).

    • Add a derivatizing agent (e.g., diazomethane or a silylating agent like BSTFA) according to the manufacturer's instructions.

    • Allow the reaction to proceed to completion.

    • Inject an appropriate volume of the derivatized sample.

Robustness Data Presentation

The results of the robustness study should be summarized in tables to clearly show the effect of each variation on the analytical results.

Table 1: Robustness Data for HPLC Method
Parameter VariedVariationRetention Time (min)Peak Area (% of Nominal)Tailing Factor
Nominal Conditions -5.21100.01.10
Mobile Phase Composition 58:42 (Acetonitrile:Acid)5.52100.31.12
62:38 (Acetonitrile:Acid)4.9599.81.09
Column Temperature 28°C5.3599.71.11
32°C5.08100.11.10
Flow Rate 0.9 mL/min5.79100.51.13
1.1 mL/min4.7499.51.08
pH of Aqueous Phase 2.85.15100.21.11
3.25.2899.91.10
Table 2: Robustness Data for GC Method
Parameter VariedVariationRetention Time (min)Peak Area (% of Nominal)Resolution (from nearest impurity)
Nominal Conditions -8.45100.02.5
Initial Oven Temperature 78°C8.6299.62.4
82°C8.29100.42.6
Oven Ramp Rate 14°C/min9.05100.12.5
16°C/min7.9199.82.5
Carrier Gas Flow Rate -10%8.9099.52.3
+10%8.05100.32.7
Derivatization Reaction Time -5 min8.4698.52.5
+5 min8.44100.22.5

Role of Robustness in Method Validation

Robustness testing is an integral part of the overall analytical method validation process, which also includes assessing parameters like accuracy, precision, specificity, linearity, and range. The following diagram illustrates where robustness fits within the broader context of method validation.

Method Validation Process cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Method Lifecycle A Analytical Procedure Development (ICH Q14) B Specificity A->B Input to Validation C Linearity & Range A->C Input to Validation D Accuracy A->D Input to Validation E Precision (Repeatability & Intermediate) A->E Input to Validation F Robustness A->F Input to Validation G LOD & LOQ A->G Input to Validation H Routine Use & Monitoring B->H Validated Method C->H Validated Method D->H Validated Method E->H Validated Method F->H Validated Method G->H Validated Method

Caption: The position of robustness within the analytical method validation lifecycle.

Conclusion

The assessment of robustness is a critical step in the validation of any analytical method for this compound. By systematically varying key parameters for both HPLC and GC methods, researchers can gain confidence in the reliability and reproducibility of their analytical data. The hypothetical data presented in this guide demonstrates that while minor variations in parameters can influence results such as retention time, a robust method will ensure that the final quantification remains accurate and precise. The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis, available instrumentation, and the need for derivatization. This structured approach to robustness testing, in line with ICH guidelines, is essential for ensuring the quality and consistency of pharmaceutical development and manufacturing.

References

A Comparative Analysis of Insecticidal Efficacy in Pyrethroids Derived from Varied Cyclopropanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrethroid Performance with Supporting Experimental Data.

Synthetic pyrethroids are a critical class of insecticides, widely utilized in agriculture and public health for their high efficacy and relatively low mammalian toxicity.[1] Their chemical architecture, an ester formed from a cyclopropanecarboxylic acid and an alcohol, allows for a vast array of structural modifications that significantly influence their insecticidal potency and spectrum of activity. This guide provides a comparative analysis of the insecticidal activity of pyrethroids derived from different cyclopropanecarboxylic acid precursors, supported by experimental data to inform research and development in pest management.

The insecticidal power of a pyrethroid is fundamentally linked to its molecular structure, with both the acid and alcohol moieties playing crucial roles.[2] First-generation synthetic pyrethroids were primarily derivatives of chrysanthemic acid, mirroring the structure of natural pyrethrins.[2] Subsequent generations introduced modifications to both the acid and alcohol components to enhance photostability and insecticidal activity.[2] A key development was the introduction of an α-cyano group in the alcohol moiety, leading to the classification of pyrethroids into two types:

  • Type I Pyrethroids: Lacking an α-cyano group, these compounds (e.g., Permethrin, Bifenthrin) generally exhibit lower toxicity than their Type II counterparts.[1]

  • Type II Pyrethroids: Containing an α-cyano group, these compounds (e.g., Cypermethrin, Deltamethrin) show significantly enhanced insecticidal potency.[1]

This guide focuses on the impact of the cyclopropanecarboxylic acid component on the insecticidal efficacy of the resulting pyrethroid.

Comparative Insecticidal Activity: Quantitative Data

The insecticidal activity of pyrethroids is commonly quantified by the median lethal dose (LD50), which is the dose required to kill 50% of a test population of insects. A lower LD50 value indicates higher toxicity. The following tables summarize the LD50 values of various pyrethroids against two common and impactful insect species: the housefly (Musca domestica) and the yellow fever mosquito (Aedes aegypti). The data has been compiled from multiple studies to provide a comparative overview.

PyrethroidCyclopropanecarboxylic Acid PrecursorTarget InsectLD50 (µg/g)Reference
DeltamethrinDeltamethric AcidAedes aegypti0.057[3][4]
DeltamethrinDeltamethric AcidApis mellifera0.013[3][4]
BifenthrinChrysanthemic Acid derivativeApis mellifera0.156[3][4]
PrallethrinChrysanthemic Acid derivativeAedes aegypti19.42[3][4]

Table 1: Comparative Topical Toxicity (LD50) of Pyrethroids Against Aedes aegypti and Apis mellifera.

PyrethroidCyclopropanecarboxylic Acid PrecursorTarget InsectLC50 (µg/cm²)Reference
Deltamethrin (as Deltagard)Deltamethric AcidAedes aegypti-[3]
Permethrin (as Aqualuer)Permethric AcidAedes aegypti0.408[3]
Bifenthrin (as Talstar)Chrysanthemic Acid derivativeAedes aegypti-[3]
Deltamethrin (as Deltagard)Deltamethric AcidApis mellifera15.084[3]
Bifenthrin (as Talstar)Chrysanthemic Acid derivativeApis mellifera0.288[3]

Table 2: Comparative Contact Toxicity (LC50) of Formulated Pyrethroids Against Aedes aegypti and Apis mellifera.

Experimental Protocols

The data presented in this guide are primarily derived from topical application bioassays and electrophysiological recordings. The following are detailed methodologies for these key experiments.

Topical Application Bioassay for Insecticidal Activity (LD50 Determination)

This method directly applies a known concentration of the insecticide to the insect, allowing for a precise determination of its intrinsic toxicity.

1. Insect Rearing:

  • Houseflies (Musca domestica) and mosquitoes (Aedes aegypti) are reared under controlled laboratory conditions (e.g., 27±1°C, 70±5% relative humidity, 12:12 h light:dark cycle).
  • Larvae are fed appropriate diets (e.g., a mixture of bran, yeast, and water for houseflies; fish food for mosquito larvae).
  • Adult insects are provided with a sugar solution and, in the case of mosquitoes, a blood source for egg production.
  • For testing, 3-5 day old adult female insects are used.

2. Insecticide Solution Preparation:

  • The pyrethroid compound is dissolved in a suitable solvent, typically analytical grade acetone, to prepare a stock solution.
  • A series of serial dilutions are made from the stock solution to create a range of concentrations for testing.

3. Application:

  • Insects are briefly anesthetized using carbon dioxide or by chilling.
  • A micro-applicator is used to apply a precise volume (typically 0.1-1.0 µL) of the insecticide solution to the dorsal thorax of each insect.
  • A control group is treated with the solvent alone.
  • For each concentration and the control, a sufficient number of insects (e.g., 20-25) are treated in multiple replicates.

4. Observation and Data Analysis:

  • Treated insects are placed in observation containers with access to a sugar solution.
  • Mortality is assessed at 24 hours post-treatment. An insect is considered dead if it is unable to move when prodded.
  • The mortality data is corrected for any control mortality using Abbott's formula.
  • The LD50 values and their 95% confidence limits are calculated using probit analysis.

Electrophysiological Recording of Neuronal Activity

This technique is used to study the effect of pyrethroids on the insect's nervous system, specifically their action on nerve cells.

1. Insect Preparation:

  • An adult insect is anesthetized and dissected to expose the ventral nerve cord or a specific ganglion.
  • The dissected preparation is placed in a recording chamber and continuously perfused with an appropriate insect saline solution to maintain its physiological viability.

2. Electrode Placement:

  • A suction electrode is used to record extracellular nerve activity from a peripheral nerve or a connective of the ventral nerve cord.
  • Alternatively, a sharp glass microelectrode filled with a conductive solution (e.g., 3M KCl) can be used to impale a single large neuron (e.g., a motor neuron) for intracellular recording of membrane potential.

3. Pyrethroid Application:

  • A known concentration of the pyrethroid, dissolved in the saline solution, is perfused over the nerve preparation.
  • The electrical activity of the nerve or neuron is recorded before, during, and after the application of the pyrethroid.

4. Data Acquisition and Analysis:

  • The electrical signals are amplified, digitized, and recorded using appropriate electrophysiology software.
  • Changes in nerve firing rate, action potential shape, and resting membrane potential are analyzed to determine the effect of the pyrethroid on neuronal function.

Mode of Action and Experimental Workflow

The primary target of pyrethroid insecticides is the voltage-gated sodium channel in the nerve cell membrane of insects. Pyrethroids bind to the open state of these channels, preventing them from closing normally. This leads to a persistent influx of sodium ions, causing repetitive nerve discharges and eventual paralysis of the insect.

Caption: Pyrethroid binding to voltage-gated sodium channels leads to paralysis.

The following diagram illustrates a typical experimental workflow for evaluating the insecticidal activity of novel pyrethroid compounds.

Experimental_Workflow cluster_Synthesis Compound Synthesis & Preparation cluster_Bioassay Insecticidal Bioassay cluster_Analysis Data Analysis & Evaluation Synthesis Synthesize Pyrethroid from Acid Precursor Purification Purify & Characterize Compound Synthesis->Purification Solution_Prep Prepare Stock & Serial Dilutions in Acetone Purification->Solution_Prep Topical_App Topical Application to Insects Solution_Prep->Topical_App Insect_Rearing Rear Insect Colonies (e.g., M. domestica) Insect_Rearing->Topical_App Mortality_Count Assess Mortality at 24 hours Topical_App->Mortality_Count Probit_Analysis Probit Analysis Mortality_Count->Probit_Analysis LD50_Calc Calculate LD50 & Confidence Limits Probit_Analysis->LD50_Calc Comparison Compare with Reference Pyrethroids LD50_Calc->Comparison

Caption: Workflow for determining the insecticidal activity of new pyrethroids.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid, a compound that, while not classified as a hazardous waste, requires careful management due to its irritant properties.

Key Safety and Hazard Information

Before initiating any disposal procedure, it is crucial to be aware of the inherent hazards associated with this compound. This information, summarized from safety data sheets, dictates the necessary precautions.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Corrosion/IrritationCauses skin irritation.[1][2]Wash skin thoroughly after handling. Wear protective gloves. If skin irritation occurs, get medical advice/attention.[1]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2]Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Specific Target Organ ToxicityMay cause respiratory irritation.[2][3]Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local and national regulations. The primary recommendation is to engage a licensed waste disposal company.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][3]

  • If there is a risk of generating dust, use a dust respirator (e.g., N95 type).[3]

2. Handling and Segregation:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke when handling the chemical.[3]

  • Keep the compound in its original, clearly labeled container.[3]

  • Store waste in a cool, dry, and well-ventilated area away from incompatible materials.[3]

3. Spill Management:

  • In the event of a spill, immediately clean it up to prevent the generation of dust.[3]

  • Use dry clean-up procedures such as sweeping or vacuuming (with an explosion-proof vacuum). Do not use air hoses for cleaning.[3]

  • Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal.[3]

  • Prevent the spilled substance from entering drains, sewers, or water courses.[3]

4. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, labeled waste container.

  • Ensure the container is tightly sealed and stored in a secure area pending disposal.[3]

5. Professional Disposal:

  • The disposal of this chemical must be entrusted to a licensed and qualified waste disposal company.[1]

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS).

  • Follow all local and national regulations for chemical waste disposal.[1]

6. Contaminated Packaging:

  • Before disposing of the original container, ensure it is completely empty.

  • Contaminated packaging should be disposed of in the same manner as the chemical waste, in accordance with local and national regulations.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of this compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe assess_waste 2. Assess Waste Type ppe->assess_waste solid_waste Solid Chemical Waste assess_waste->solid_waste Unused/Waste Chemical contaminated_material Contaminated Material (e.g., gloves, wipes, container) assess_waste->contaminated_material Used/Contaminated Items collect_waste 3. Place in a Labeled, Sealable Waste Container solid_waste->collect_waste contaminated_material->collect_waste storage 4. Store in a Cool, Dry, Ventilated Area Away from Incompatibles collect_waste->storage contact_disposal 5. Contact Licensed Waste Disposal Company storage->contact_disposal provide_sds 6. Provide Safety Data Sheet (SDS) to Disposal Company contact_disposal->provide_sds end End: Proper Disposal Complete provide_sds->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 15641-58-4

  • Molecular Formula: C₈H₁₄O₂[1]

  • Appearance: White solid/powder[2]

Primary Hazards:

  • Causes skin irritation (H315)[1][3][4]

  • Causes serious eye irritation (H319)[1][3][4]

  • May cause respiratory irritation (H335)[1][3][4]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection TypeRequired EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields or goggles, and a face shield.Goggles should be worn for all procedures. A face shield is required when there is a risk of splashing or dust generation.[3]
Skin Protection Chemical-resistant gloves and a lab coat.Nitrile or other suitable chemical-resistant gloves should be worn.[5] A lab coat is mandatory to protect from skin contact.
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask).Required when working with the solid form where dust may be generated or when adequate ventilation is not available.[5]

Operational and Disposal Plans

Handling Protocol:

  • Preparation:

    • Ensure a safety shower and eye wash station are readily accessible.

    • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

    • Assemble all necessary equipment and reagents before handling the chemical.

  • Donning PPE:

    • Put on a lab coat.

    • Wear appropriate safety glasses or goggles.

    • Don chemical-resistant gloves.

    • If there is a risk of dust generation, wear a NIOSH-approved respirator.

  • Chemical Handling:

    • Avoid direct contact with skin, eyes, and clothing.

    • Minimize dust formation during handling and weighing.[3]

    • Use appropriate tools (e.g., spatulas) for transferring the solid.

    • Keep the container tightly closed when not in use.[3]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[3]

    • Clean the work area and any contaminated equipment.

    • Remove and properly store or dispose of PPE.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and entering drains.[3]

  • Clean-up:

    • For small spills, carefully sweep or vacuum the solid material, avoiding dust generation.[3]

    • Place the spilled material into a labeled, sealed container for disposal.[3]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.[3]

  • Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[6]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_area Prepare Work Area (Fume Hood, Spill Kit) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh Weigh Chemical (Minimize Dust) don_ppe->weigh dissolve Dissolve/React Chemical weigh->dissolve decontaminate Decontaminate Glassware and Work Surfaces dissolve->decontaminate dispose Dispose of Waste (Labeled, Sealed Container) decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe

Caption: Standard laboratory workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.